3-Pyrrolidin-2-ylmethylpyridine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(pyrrolidin-2-ylmethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-3-9(8-11-5-1)7-10-4-2-6-12-10;;/h1,3,5,8,10,12H,2,4,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVVKNGYBOQTCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592086 | |
| Record name | 3-[(Pyrrolidin-2-yl)methyl]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003561-86-1 | |
| Record name | 3-[(Pyrrolidin-2-yl)methyl]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Strategic Importance of 3-Pyrrolidin-2-ylmethylpyridine
An In-depth Technical Guide to the Synthesis of 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride
3-Pyrrolidin-2-ylmethylpyridine, a structural analog of nornicotine, is a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1][2] Its core structure, featuring a pyridine ring linked to a pyrrolidine moiety at the 2-position, serves as a valuable scaffold for interrogating biological systems, particularly nicotinic acetylcholine receptors (nAChRs). The dihydrochloride salt form enhances aqueous solubility and stability, making it more amenable to pharmaceutical formulation and biological assays.[3]
This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. We will move beyond simple procedural recitation to dissect the underlying chemical principles, justify methodological choices, and present robust, self-validating protocols. Our focus is on providing a strategic framework for synthesis, encompassing both classical and modern asymmetric approaches.
Retrosynthetic Analysis: Deconstructing the Target
A logical retrosynthetic analysis reveals two principal disconnection strategies for the 3-(pyrrolidin-2-ylmethyl)pyridine scaffold. These strategies form the basis of the most common and effective synthetic routes.
Caption: Retrosynthetic analysis of 3-(pyrrolidin-2-ylmethyl)pyridine.
-
Strategy A focuses on forming the pyrrolidine ring via intramolecular cyclization of a linear amino-ketone precursor, followed by reduction. This is a classic and robust approach.
-
Strategy B involves the catalytic hydrogenation of a pre-formed heteroaromatic system, such as 2-(pyridin-3-yl)pyrrole. This route is often more direct but requires careful selection of catalysts to achieve selective reduction of the pyrrole ring without affecting the pyridine ring.
Pathway I: Catalytic Hydrogenation of Heteroaromatic Precursors
The most direct and atom-economical approach to 3-Pyrrolidin-2-ylmethylpyridine involves the selective hydrogenation of a suitable heteroaromatic precursor. The primary challenge lies in the selective reduction of the electron-rich pyrrole ring in the presence of the more electron-deficient pyridine ring.
Causality of Catalyst Selection
Rhodium-based catalysts are exceptionally well-suited for this transformation.[4] Unlike palladium, which can be poisoned by the nitrogen atoms of the substrate and product, rhodium exhibits high activity and tolerance.[4] The choice of support (e.g., carbon vs. alumina) and reaction conditions (solvent, pressure, temperature) are critical for optimizing yield and selectivity. Acidic conditions are often employed to protonate the pyridine nitrogen, deactivating it towards reduction and enhancing the selectivity for pyrrole ring saturation.[5]
Caption: Workflow for heteroaromatic precursor hydrogenation.
Experimental Protocol: Hydrogenation of 2-(Pyridin-3-yl)pyrrole
This protocol represents a self-validating system for producing the racemic free base.
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 2-(pyridin-3-yl)pyrrole (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon), add 5% Rhodium on Carbon (Rh/C) (5-10 mol%). The catalyst should be handled carefully as it can be pyrophoric.
-
Solvent Addition: Add anhydrous methanol or acetic acid as the solvent. Acetic acid can enhance selectivity by protonating the pyridine ring.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas (3x), and then pressurize to 10-20 bar. Stir the reaction mixture vigorously at 25-50 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed (typically 12-24 hours).
-
Work-up: Depressurize the vessel carefully. Filter the reaction mixture through a pad of Celite® to remove the rhodium catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography (silica gel, typically with a gradient of dichloromethane/methanol/ammonia) to yield pure 3-(pyrrolidin-2-ylmethyl)pyridine.
| Parameter | Condition | Rationale |
| Catalyst | 5% Rh/C | High activity for N-heterocycle reduction, less prone to poisoning than Pd.[4] |
| Pressure | 10-20 bar H₂ | Sufficient pressure to drive the reaction without requiring specialized ultra-high-pressure equipment. |
| Solvent | Methanol or Acetic Acid | Methanol is a good general solvent; acetic acid improves selectivity.[5] |
| Temperature | 25-50 °C | Mild conditions that minimize side reactions and preserve functional group integrity. |
Pathway II: Enantioselective Synthesis via Asymmetric Catalysis
For applications in drug development, obtaining enantiomerically pure material is paramount. Asymmetric synthesis of the pyrrolidine ring is a key strategy. The palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines, pioneered by Trost, is a state-of-the-art method for constructing chiral pyrrolidines.[6][7]
Mechanistic Principle: Asymmetric [3+2] Cycloaddition
This reaction involves the generation of a palladium-TMM complex, which then undergoes a cycloaddition with an imine derived from 3-pyridinecarboxaldehyde. The enantioselectivity is controlled by a chiral phosphoramidite ligand coordinated to the palladium center.[6][7] The choice of ligand is critical for achieving high enantiomeric excess (ee).
Caption: Enantioselective synthesis via Pd-catalyzed [3+2] cycloaddition.
Experimental Protocol: Asymmetric Cycloaddition
This protocol outlines the key steps for the catalytic, enantioselective construction of the pyrrolidine ring.
-
Imine Formation: Prepare the N-Boc or N-tosyl imine of 3-pyridinecarboxaldehyde in situ or as an isolated intermediate.
-
Catalyst Preparation: In a glovebox, charge a reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃) and the chiral phosphoramidite ligand in an anhydrous, degassed solvent like THF or toluene.
-
Reaction Assembly: Add the imine (1.0 eq) to the catalyst solution, followed by the slow addition of the TMM precursor (e.g., 2-(trimethylsilylmethyl)allyl acetate, ~1.2 eq).
-
Cycloaddition: Stir the reaction at the optimized temperature (e.g., 25-45 °C) until completion, monitored by LC-MS.
-
Work-up and Purification: Quench the reaction, perform an extractive work-up, and purify the resulting N-protected pyrrolidine derivative by flash chromatography.
-
Deprotection: Remove the N-protecting group (e.g., Boc group with trifluoroacetic acid; tosyl group under reducing conditions) to yield the enantioenriched free base.
Final Step: Dihydrochloride Salt Formation
The conversion of the free base to its dihydrochloride salt is a critical final step for improving handling, stability, and aqueous solubility.[3] This is a straightforward acid-base reaction.
Protocol: Salt Formation
-
Dissolution: Dissolve the purified 3-(pyrrolidin-2-ylmethyl)pyridine free base (1.0 eq) in a suitable anhydrous solvent, such as isopropanol or diethyl ether.
-
Acidification: Cool the solution in an ice bath (0 °C). Slowly add a solution of hydrogen chloride (2.0-2.2 eq) in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
Precipitation: The dihydrochloride salt will precipitate out of the solution as a white or off-white solid.
-
Isolation: Continue stirring at 0 °C for 1-2 hours to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Drying: Wash the filter cake with cold, anhydrous diethyl ether and dry under high vacuum to yield the final this compound.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through several effective pathways. The choice between a direct hydrogenation route yielding racemic material and a more complex asymmetric synthesis depends on the specific requirements of the research or development program. For early-stage screening, racemic material from hydrogenation may suffice. However, for progression into preclinical and clinical development, a robust and scalable enantioselective route, such as an asymmetric cycloaddition or the asymmetric hydrogenation of a prochiral enamine intermediate, is essential. Future research will likely focus on developing more efficient and sustainable catalytic systems, particularly for the asymmetric hydrogenation pathway, to further streamline the synthesis of this valuable pharmaceutical intermediate.
References
-
Belluti, F., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. [Link]
-
Recent Advances in the Synthesis of Nicotine and Its Derivatives. (2020). ResearchGate. [Link]
-
Comins, D. L., et al. (2009). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. PMC. [Link]
-
Lin, N-H., et al. (1996). Synthesis and Evaluation of Nicotine Analogs as Neuronal Nicotinic Acetylcholine Receptor Ligands. Journal of Medicinal Chemistry, ACS Publications. [Link]
-
Erdtman, H., et al. (1963). Synthetic Analogues of Nicotine. III. Acta Chemica Scandinavica. [Link]
-
Synthesis of 2-(3-Pyrrolidinyl)pyridine. (n.d.). PrepChem.com. [Link]
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]
-
3-pyrrolidin-2-yl-pyridine - 5746-86-1, C9H12N2, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. [Link]
-
Kawasaki, H., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines. PMC - PubMed Central. [Link]
-
3-(pyrrolidin-2-yl)pyridine | CAS No:5746-86-1. (n.d.). ZaiQi Bio-Tech. [Link]
-
Azimbaeva, A. T., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Daïch, A., et al. (2014). Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via catalytic Michael reaction and evaluation of their inhibitory activity against InhA and Mycobacterium tuberculosis. PubMed. [Link]
-
Liu, R., et al. (2018). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Angewandte Chemie. [Link]
-
3-(Pyrrolidin-2-yl)pyridine. (n.d.). PubChem. [Link]
-
Chen, Z., et al. (2023). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. MDPI. [Link]
-
Ney, J. E., & Wolfe, J. P. (2008). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. PMC - NIH. [Link]
-
Hegedüs, L., & Tungler, A. (2017). Hydrogenation of alcohol pyridines with Rh2O3 catalyst. ResearchGate. [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
de la Fuente, M., et al. (1985). Synthesis of pyrrolidine derivatives with pharmacological activity. XI. The Lora-Tamayo reaction of 3-methyl-1,1-diphenyl-1,4-butanediol with acetonitrile-stannic chloride complex. Synthesis of 1,2,5-trimethyl-3-diphenylmethylenepyrrolidines. PubMed. [Link]
-
Szollosi, G., et al. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]
-
Dale, H., & Andersson, P. G. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Wang, Z., et al. (2023). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. [Link]
Sources
- 1. 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1|ZaiQi Bio-Tech [chemzq.com]
- 2. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 7. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride and its Analogs: A Scaffold for Neurological Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine and pyridine rings are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The combination of these two heterocycles in the form of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride (CAS No. 1003561-86-1) presents a versatile scaffold with significant potential in the development of novel therapeutics, particularly for neurological disorders. This technical guide provides a comprehensive overview of this compound, its chemical properties, synthesis, analytical characterization, and, by extension, the pharmacological landscape of its structural analogs. The dihydrochloride salt form of this compound enhances its aqueous solubility, making it highly suitable for use in drug formulation and various biological assays[1].
Chemical and Physical Properties
This compound is a solid compound with a molecular formula of C₁₀H₁₄N₂·2HCl and a molecular weight of 235.16 g/mol [1]. The presence of both a basic pyridine ring and a pyrrolidine nitrogen allows for the formation of the dihydrochloride salt, which significantly improves its handling and formulation properties.
| Property | Value | Source |
| CAS Number | 1003561-86-1 | [1] |
| Molecular Formula | C₁₀H₁₄N₂·2HCl | [1] |
| Molecular Weight | 235.16 | [1] |
| Appearance | Solid | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Synthesis and Characterization
Hypothetical Synthetic Workflow
Caption: A potential synthetic route to this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound would typically involve a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the pyridine and pyrrolidine rings and the position of the methylene bridge.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the parent molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method would be employed to assess the purity of the compound and to quantify any impurities. While a specific method for this compound is not published, a starting point for method development could involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol[2].
Pharmacological Potential: A Scaffold for CNS Targets
The 3-Pyrrolidin-2-ylmethylpyridine scaffold is structurally related to nicotine and other neurologically active compounds. This suggests its potential to interact with various receptors in the central nervous system (CNS).
Nicotinic Acetylcholine Receptors (nAChRs)
The structural similarity to nicotine, which contains a pyridine and a methylpyrrolidine ring, strongly suggests that derivatives of 3-Pyrrolidin-2-ylmethylpyridine could be ligands for nicotinic acetylcholine receptors (nAChRs)[3][4]. These receptors are implicated in a wide range of physiological and pathological processes, including cognition, addiction, and neurodegenerative diseases. The interaction with nAChRs is highly dependent on the stereochemistry and substitution pattern on the pyrrolidine ring[5][6].
Serotonin (5-HT) Receptors
Derivatives of the pyrrolidine-pyridine scaffold have also been investigated as ligands for serotonin receptors. Specifically, certain substituted pyrrolidines have shown high affinity and selectivity for 5-HT₁D and 5-HT₁A receptors, which are targets for the treatment of migraine and anxiety/depression, respectively[7][8]. The indole nucleus in some of these analogs can be seen as a bioisostere of the pyridine ring in the title compound, suggesting a similar potential for interaction with serotonin receptors.
Dopamine Receptors
The pyrrolidine motif is also present in ligands for dopamine receptors. For instance, N-substituted-3-arylpyrrolidines have been explored as D₂/D₃ receptor ligands[9]. The conformation of the pyrrolidine ring and the nature of its substituents are critical for binding affinity and selectivity[9]. The docking of ligands like raclopride, which contains a substituted pyrrolidinylmethyl moiety, into dopamine receptor models highlights the importance of this structural element for receptor interaction[10][11].
Potential CNS Receptor Interactions
Caption: Potential interactions of the 3-Pyrrolidin-2-ylmethylpyridine scaffold with key CNS receptors.
ADME and Toxicological Considerations
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for this compound are not available, general properties of the pyrrolidine scaffold can be considered. The pyrrolidine ring can influence a drug's pharmacokinetic profile, including its aqueous solubility and metabolic stability[12]. The nitrogen atom can act as a hydrogen bond donor or acceptor, impacting interactions with metabolic enzymes and transporters[12]. It is important to note that the pyrrolidine moiety can potentially be bio-activated to form reactive iminium ions, which could have toxicological implications[12]. Early ADMET profiling is crucial in the development of any new chemical entity containing this scaffold[13][14].
Applications in Research and Drug Discovery
Given its structural features, this compound is a valuable building block for the synthesis of compound libraries targeting CNS disorders. Its utility lies in its potential to serve as a starting point for the development of selective ligands for nAChRs, serotonin, and dopamine receptors. Researchers can utilize this compound in:
-
Lead Generation: As a core scaffold for the synthesis of novel compounds for high-throughput screening.
-
Structure-Activity Relationship (SAR) Studies: To explore the impact of substitutions on the pyridine and pyrrolidine rings on receptor binding and functional activity.
-
Chemical Biology: As a tool compound to probe the function of specific receptor subtypes in cellular and in vivo models.
Safety and Handling
Based on safety data for related compounds, this compound should be handled with care. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area to avoid inhalation of any dust. In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.
Conclusion
This compound is a chemical entity with significant potential as a scaffold in medicinal chemistry, particularly for the discovery of new drugs targeting neurological disorders. Its structural relationship to known neuroactive compounds suggests a high likelihood of interaction with key CNS receptors, including nicotinic, serotonergic, and dopaminergic systems. While specific biological data on this compound is limited, the broader class of 2-(pyrrolidinylmethyl)pyridine derivatives represents a promising area for further research and development. This technical guide provides a foundational understanding for scientists and researchers looking to explore the therapeutic potential of this versatile chemical scaffold.
References
-
PubChem. 3-(1-Methylpyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6468. [Link]
-
Glennon, R. A., et al. (1998). Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. Journal of medicinal chemistry, 41(21), 4065–4072. [Link]
-
Xing, H., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular pharmacology, 98(2), 105–116. [Link]
-
Ahn, K. H., et al. (1999). N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor. Bioorganic & medicinal chemistry letters, 9(10), 1379–1384. [Link]
-
Cheung, P. W., et al. (2018). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS chemical neuroscience, 9(7), 1783–1795. [Link]
-
Shi, Z., et al. (2007). Ligand Selectivity of D2 Dopamine Receptors Is Modulated by Changes in Local Dynamics Produced by Sodium Binding. Molecular pharmacology, 71(4), 1125–1136. [Link]
-
Dougherty, D. A. (2008). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences of the United States of America, 105(47), 18269–18274. [Link]
-
Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analgsis, 55(12), 1396-1400. [Link]
-
Egbujor, M. C., et al. (2021). Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). Journal of biomolecular structure & dynamics, 39(15), 5565–5581. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 3. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand Selectivity of D2 Dopamine Receptors Is Modulated by Changes in Local Dynamics Produced by Sodium Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. ADME, DMPK. In vivo studies [chemdiv.com]
- 14. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Elucidation of 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride
Foreword: The Imperative of Unambiguous Structural Verification
In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of both safety and efficacy. For novel compounds such as 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride, a molecule of interest in neuropharmacology, this process is not merely a procedural checkpoint but a fundamental necessity.[1] Its unique combination of a pyridine and a pyrrolidine ring suggests potential interactions with various biological targets.[1] The dihydrochloride salt form enhances aqueous solubility, a critical attribute for formulation and biological testing.[1] This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in established analytical principles and field-proven methodologies. We will explore not just the "how" but the "why" behind each analytical choice, ensuring a self-validating and robust characterization.
Foundational Analysis: Mass Spectrometry for Molecular Weight and Fragmentation
The initial step in characterizing any new chemical entity is to confirm its molecular weight and gain early insights into its substructures. Electrospray Ionization Mass Spectrometry (ESI-MS) is the technique of choice for this purpose, particularly for a pre-salified compound like our target molecule.
Experimental Protocol: High-Resolution ESI-Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[2]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is employed to ensure accurate mass measurement.
-
Data Acquisition: The sample is introduced into the ESI source. Mass spectra are acquired in positive ion mode, scanning a mass range that encompasses the expected molecular ion. Source parameters, such as spray voltage and capillary temperature, are optimized to achieve a stable signal and minimize in-source fragmentation.[2]
Data Interpretation and Expected Results
The primary objective is to observe the molecular ion ([M+H]⁺) corresponding to the free base form of the molecule (C₉H₁₂N₂). The expected monoisotopic mass of the free base is 148.1000 Da. The high-resolution mass measurement should be within a few parts per million (ppm) of this theoretical value.
| Parameter | Expected Value | Rationale |
| Molecular Formula (Free Base) | C₉H₁₂N₂ | Based on the chemical name. |
| Theoretical Monoisotopic Mass | 148.1000 Da | Calculated for C₉H₁₃N₂⁺. |
| Observed [M+H]⁺ | ~149.1073 Da | Protonated molecular ion. |
| Observed [M+Na]⁺ | ~171.0892 Da | Sodium adduct, common in ESI. |
A challenge in the mass spectrometry of pyrrolidine-containing compounds is the preferential fragmentation of the pyrrolidine ring, which can sometimes lead to a dominant, uninformative fragment ion.[3] To gain more structural information, tandem mass spectrometry (MS/MS) is employed. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and observe characteristic daughter ions.
The Cornerstone of Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and definitive technique for elucidating the covalent framework of an organic molecule. For this compound, a suite of 1D and 2D NMR experiments is required to unambiguously assign every proton and carbon atom. The formation of the dihydrochloride salt significantly impacts the chemical shifts of the pyridine ring protons due to the increased positive charge on the nitrogen atom, causing a downfield shift.[4]
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), at a concentration of 5-10 mg/mL. D₂O is often preferred for hydrochloride salts to allow for the exchange of labile N-H protons.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve optimal signal dispersion.
-
1D NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.
-
Data Interpretation and Expected Spectra
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key structural fragments of 3-Pyrrolidin-2-ylmethylpyridine. The dihydrochloride form will cause a general downfield shift for all protons, especially those on the pyridine ring.[4]
| Proton/Carbon | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key Correlations (COSY, HSQC, HMBC) |
| Pyridine H-2 | ~8.5-8.7 | ~148-150 | COSY to H-4; HMBC to C-3, C-4, C-6 |
| Pyridine H-4 | ~7.8-8.0 | ~138-140 | COSY to H-2, H-5; HMBC to C-2, C-3, C-5, C-6 |
| Pyridine H-5 | ~7.4-7.6 | ~124-126 | COSY to H-4, H-6; HMBC to C-3, C-4, C-6 |
| Pyridine H-6 | ~8.5-8.7 | ~148-150 | COSY to H-5; HMBC to C-2, C-4, C-5 |
| Methylene (-CH₂-) | ~3.0-3.5 | ~40-45 | COSY to Pyrrolidine H-2; HMBC to Pyridine C-3, Pyrrolidine C-2, C-5 |
| Pyrrolidine H-2 | ~3.5-3.8 | ~60-65 | COSY to Methylene, Pyrrolidine H-3; HMBC to Methylene, Pyrrolidine C-3, C-5 |
| Pyrrolidine H-3, H-4 | ~1.8-2.2 | ~25-35 | COSY between H-3, H-4, H-5 |
| Pyrrolidine H-5 | ~3.0-3.4 | ~45-50 | COSY to Pyrrolidine H-4; HMBC to Methylene, Pyrrolidine C-2, C-4 |
The HMBC experiment is particularly critical for connecting the pyridine and pyrrolidine moieties through the methylene bridge.
Vibrational Fingerprinting: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For our target compound, FTIR can confirm the presence of the pyridine and pyrrolidine rings and the N-H bonds in their protonated state.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.[2]
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted from the sample spectrum.[2]
Data Interpretation and Expected Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | N-H stretch | Protonated amines (N⁺-H) |
| 3100-3000 | C-H stretch | Aromatic C-H (pyridine) |
| 2980-2850 | C-H stretch | Aliphatic C-H (pyrrolidine, methylene) |
| ~1600, ~1475 | C=C and C=N stretch | Pyridine ring vibrations[5][6] |
| ~1200 | C-N stretch | C-N bonds in both rings[5] |
The broad absorption in the 3400-3200 cm⁻¹ region is a strong indicator of the protonated amine hydrochloride salts.
Definitive 3D Structure: Single-Crystal X-ray Diffraction
While the combination of MS and NMR provides the covalent structure, single-crystal X-ray diffraction (SC-XRD) offers the ultimate, unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[7][8][9][10] This technique is particularly valuable for confirming the stereochemistry (if applicable) and the precise location of the chloride counter-ions relative to the protonated nitrogen atoms.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing a 3D map of electron density. This map is then refined to determine the precise positions of all atoms.[7]
Expected Structural Features
-
Confirmation of the connectivity between the pyridine, methylene, and pyrrolidine units.
-
The relative stereochemistry of the chiral center at the 2-position of the pyrrolidine ring will be definitively established.
-
The positions of the two chloride ions will be located, confirming their association with the protonated nitrogen atoms of the pyridine and pyrrolidine rings.
-
Intermolecular interactions, such as hydrogen bonding between the N⁺-H groups and the chloride ions, will be elucidated.
Synthesis and Visualization of the Elucidation Workflow
The logical flow of the structural elucidation process can be visualized as a sequential and complementary series of analyses.
Caption: Workflow for the structural elucidation of this compound.
Conclusion: A Multi-Faceted Approach to Certainty
The structural elucidation of this compound is a multi-step process that relies on the synergistic application of several analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight and elemental composition. FTIR spectroscopy offers a rapid screen for key functional groups. NMR spectroscopy, through a combination of 1D and 2D experiments, meticulously maps the covalent framework of the molecule. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure in the solid state. By following this comprehensive and self-validating workflow, researchers and drug development professionals can proceed with confidence in the identity and integrity of this promising pharmacological agent.
References
- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,...
- Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
- Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
- Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
- Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. PubMed.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
- Pyrrolidine. NIST WebBook.
- Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone.
- Pyrrolidine. PubChem.
- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Deriv
- Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd.
- FTIR spectrum for Pyridine.
- What does a "Pyridine- FTIR analysis" can tell me?.
- Small molecule crystallography. Excillum.
- Small Molecule X-ray Crystallography.
- This compound. Chem-Impex.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. excillum.com [excillum.com]
- 10. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
A Technical Guide to the Mechanism of Action of 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Pyrrolidin-2-ylmethylpyridine, also known as (S)-Nornicotine in its biologically relevant enantiomeric form, is a significant pyridine alkaloid and a primary metabolite of nicotine.[1][2] While its dihydrochloride salt form enhances stability and solubility for experimental use, its core mechanism of action lies in its function as a potent agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1][3] These ligand-gated ion channels are critical for synaptic transmission throughout the central and peripheral nervous systems.[4] This guide provides an in-depth analysis of the molecular interactions, signaling cascades, and key experimental methodologies used to characterize the mechanism of action of this compound, positioning it within the broader context of cholinergic pharmacology.
Introduction and Chemical Identity
3-Pyrrolidin-2-ylmethylpyridine is the demethylated analog of nicotine, sharing the core structure of a pyridine ring linked to a pyrrolidine ring.[1][2] It is found naturally in tobacco plants and is also formed metabolically in humans.[2][5] The "(S)" enantiomer is the predominant natural form.[2] For research purposes, it is often supplied as a dihydrochloride salt to improve its handling and formulation properties. Despite its structural similarity to nicotine, nornicotine exhibits distinct pharmacological properties, including high affinity for specific nAChR subtypes.[3] Its primary mechanism of action is the stimulation of nAChRs, which places it in the class of cholinergic agonists.[1]
Core Molecular Mechanism: Agonism at Nicotinic Acetylcholine Receptors (nAChRs)
The principal action of 3-Pyrrolidin-2-ylmethylpyridine is its binding to and activation of nAChRs. These receptors are pentameric, ionotropic channels composed of various subunits (e.g., α, β).[4] The specific subunit composition determines the receptor's pharmacological and physiological properties.
Receptor Subtype Selectivity
Nornicotine demonstrates a notable affinity for the major nAChR subtypes found in the brain, particularly the α4β2 and α7 subtypes.[6][7] The binding occurs at the extracellular domain, at the interface between subunits.[4] Upon binding, the agonist induces a conformational change in the receptor protein. This change leads to the opening of a central, water-filled pore, which is permeable to cations.[4]
Ion Channel Gating and Downstream Signaling
The opening of the nAChR channel allows for a rapid influx of cations, primarily sodium (Na+) and calcium (Ca2+), down their electrochemical gradients.[6] This influx has two immediate consequences:
-
Membrane Depolarization: The influx of positive ions causes rapid depolarization of the neuronal membrane, leading to the generation of an excitatory postsynaptic potential (EPSP). This can trigger action potentials and propagate neuronal signaling.
-
Calcium-Mediated Signaling: The influx of Ca2+ acts as a critical second messenger, activating a complex array of intracellular signaling pathways.[6] These include the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, which are crucial for modulating cellular functions like survival, gene expression, and synaptic plasticity.[8][9]
Activation of these pathways is linked to the neuroprotective effects observed with long-term nAChR stimulation.[6][8] Furthermore, nAChR activation, particularly on presynaptic terminals, directly modulates the release of various neurotransmitters, including dopamine, a key function shared with nicotine.[3][6]
Figure 1: Signaling pathway of 3-Pyrrolidin-2-ylmethylpyridine at nAChRs.
Experimental Protocols for Mechanistic Elucidation
Characterizing the mechanism of action requires a combination of binding and functional assays. The following protocols are standard methodologies for assessing the interaction of a compound like 3-Pyrrolidin-2-ylmethylpyridine with nAChRs.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound for specific nAChR subtypes by measuring its ability to displace a known high-affinity radioligand.[10]
Objective: To quantify the binding affinity of 3-Pyrrolidin-2-ylmethylpyridine for α4β2 and α7 nAChR subtypes.
Materials:
-
Receptor Source: Rat brain tissue homogenate or cell membranes from cell lines expressing specific nAChR subtypes (e.g., IMR-32 cells for α3β4).[11]
-
Radioligand: [³H]Cytisine for α4β2 nAChRs or [³H]methyllycaconitine for α7 nAChRs.[11]
-
Non-specific Binding Competitor: A high concentration of a non-labeled ligand (e.g., 10 µM nicotine or epibatidine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[12]
-
Test Compound: 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride dilution series.
-
Instrumentation: Cell harvester, liquid scintillation counter.
Step-by-Step Methodology:
-
Preparation: Thaw the membrane preparation on ice and resuspend in ice-cold assay buffer.[12]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Incubation: Incubate the plate for 60-90 minutes at a specified temperature (e.g., 30°C or 4°C) with gentle agitation to reach equilibrium.[12]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through PEI-presoaked glass fiber filters using a cell harvester. This separates bound from unbound radioligand.[10][12]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove residual unbound radioactivity.[10]
-
Detection: Place filters in scintillation vials with scintillation cocktail, allow to equilibrate, and measure radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[10]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]
-
Data Presentation:
| Receptor Subtype | Radioligand | Test Compound Ki (nM) |
| α4β2 | [³H]Cytisine | [Hypothetical Value, e.g., 15.5] |
| α7 | [³H]MLA | [Hypothetical Value, e.g., 89.2] |
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Functional Assay
This electrophysiological technique measures the functional activity (agonist potency and efficacy) of the compound by recording ion channel currents in Xenopus oocytes expressing the target receptor.[13][14]
Objective: To determine the EC50 (potency) and maximal response (efficacy) of 3-Pyrrolidin-2-ylmethylpyridine at specific nAChR subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA of the nAChR subunits of interest (e.g., α4 and β2).
-
TEVC amplifier and data acquisition system.[15]
-
Microelectrodes filled with 3 M KCl.[16]
-
Perfusion system with recording solution (e.g., Ringer's solution).
-
Test compound dilution series.
Step-by-Step Methodology:
-
Oocyte Preparation & Injection: Harvest stage V-VI oocytes from Xenopus laevis. Inject oocytes with the cRNA encoding the desired nAChR subunits and incubate for 24-72 hours to allow for receptor expression.[13]
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes: one to measure membrane potential and one to inject current.[16]
-
Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application: Apply increasing concentrations of 3-Pyrrolidin-2-ylmethylpyridine via the perfusion system.
-
Current Measurement: Record the inward current elicited by the compound at each concentration. The amplitude of the current is proportional to the number of activated nAChR channels.
-
Data Analysis:
-
Normalize the current response at each concentration to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine).
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal efficacy).
-
Figure 2: Workflow for characterizing nAChR ligand mechanism of action.
Conclusion
The mechanism of action of this compound is defined by its role as a direct agonist at neuronal nicotinic acetylcholine receptors. Its binding initiates a cascade of events, starting with ion channel opening and membrane depolarization, and extending to the activation of complex intracellular signaling pathways that modulate neuronal activity and survival. The experimental protocols detailed herein—radioligand binding and two-electrode voltage clamp—represent the foundational tools for precisely quantifying the affinity, potency, and efficacy of this and related compounds, providing critical data for drug development and neuropharmacological research.
References
-
Kihara, T., Shimohama, S., & Akaike, A. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. National Center for Biotechnology Information. [Link]
-
Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]
-
Egleton, R. D., et al. (2021). Acetylcholine in Carcinogenesis and Targeting Cholinergic Receptors in Oncology. ResearchGate. [Link]
-
Takada-Takatori, Y., Kume, T., & Akaike, A. (2018). Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. National Center for Biotechnology Information. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
West, K. A., et al. (2009). Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells. Carcinogenesis, 30(11), 1839–1847. [Link]
-
Wiener, J. J., et al. (2011). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. ACS Chemical Neuroscience, 2(7), 386–396. [Link]
-
Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Wikipedia. [Link]
-
Reaction Biology. (n.d.). Two-Electrode Voltage Clamp Assay Services. Reaction Biology. [Link]
-
Grokipedia. (n.d.). Nornicotine. Grokipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). Nornicotine. PubChem. [Link]
-
Guan, B., et al. (2013). Two-electrode voltage clamp. Methods in Molecular Biology, 998, 79–89. [Link]
-
npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. npi electronic. [Link]
-
Guan, B., et al. (2013). Two-Electrode Voltage Clamp. ResearchGate. [Link]
-
Wikipedia. (n.d.). Nornicotine. Wikipedia. [Link]
-
Therapeutic Target Database. (n.d.). Drug Information. TTD. [Link]
-
Stühmer, W., et al. (1998). Two-microelectrode voltage clamp of Xenopus oocytes: voltage errors and compensation for local current flow. Biophysical Journal, 74(4), 1936–1947. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Nornicotine (HMDB0001126). HMDB. [Link]
-
DrugBank. (n.d.). 3-(1-Methylpyrrolidin-2-Yl)-Pyridine. DrugBank. [Link]
-
Xiong, H., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168–180. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. PubChem. [Link]
Sources
- 1. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Nornicotine - Wikipedia [en.wikipedia.org]
- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 16. researchgate.net [researchgate.net]
Spectroscopic Characterization of 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride: A Technical Guide
Introduction
3-Pyrrolidin-2-ylmethylpyridine dihydrochloride is a heterocyclic compound of significant interest in pharmaceutical research and development, particularly in neuropharmacology.[1] Its structure, combining a pyridine ring and a pyrrolidine ring, makes it a valuable building block for synthesizing biologically active molecules.[1] The dihydrochloride salt form enhances its aqueous solubility, a crucial property for drug formulation and biological assays.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and manufacturing settings.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for obtaining the mass spectrum of a small molecule like this compound would involve the following steps:
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent, such as methanol or acetonitrile.
-
Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) inlet. For the dihydrochloride salt, a heated inlet is necessary to facilitate volatilization and, likely, the loss of HCl.
-
Ionization: Electron ionization (EI) at 70 eV is a common method for small molecules, inducing reproducible fragmentation patterns that are useful for structural elucidation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Caption: General workflow for EI-Mass Spectrometry.
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to be dominated by the fragmentation of the free base, 3-Pyrrolidin-2-ylmethylpyridine (C₁₀H₁₄N₂), which has a molecular weight of 162.23 g/mol . The HCl molecules are typically lost during the vaporization and ionization process.
The molecular ion peak (M⁺) for the free base would be observed at m/z 162 . Due to the presence of two nitrogen atoms, this molecular ion peak will have an even m/z value, consistent with the nitrogen rule.
Key Fragmentation Pathways:
The fragmentation of the molecular ion will likely proceed through several characteristic pathways, primarily involving the cleavage of bonds alpha to the nitrogen atoms and the separation of the two heterocyclic rings.
Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.
Interpretation of the IR Spectrum
The protonation of both the pyrrolidine and pyridine nitrogens to form the dihydrochloride salt will result in the appearance of strong, broad absorption bands characteristic of ammonium salts.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Notes |
| 3200-2700 | N⁺-H | Stretching | Very broad and strong absorption, characteristic of secondary and tertiary amine salts. [2][3]This broad envelope is due to hydrogen bonding between the ammonium groups and the chloride anions. |
| 3100-3000 | Aromatic C-H | Stretching | Sharp, medium intensity bands from the pyridine ring. |
| 2980-2850 | Aliphatic C-H | Stretching | Medium to strong bands from the pyrrolidine ring and the methylene bridge. |
| ~1600 | N⁺-H | Bending | A medium to strong band is expected for the N⁺-H bending vibration. |
| 1600-1450 | C=C, C=N | Ring Stretching | Bands associated with the pyridine ring. |
| 1470-1430 | CH₂ | Scissoring | Bending vibrations of the methylene groups in the pyrrolidine ring. |
The most telling feature of the IR spectrum for the dihydrochloride salt will be the very broad and intense absorption in the high-frequency region (3200-2700 cm⁻¹), which is a hallmark of amine hydrochlorides. [1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR will provide crucial information about the carbon-hydrogen framework of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: The compound is dissolved in a deuterated solvent, typically deuterium oxide (D₂O) or deuterated methanol (CD₃OD), due to the salt's solubility. A small amount of a reference standard like tetramethylsilane (TMS) or a related water-soluble standard is added.
-
Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra.
-
Data Processing: The raw data is Fourier transformed to produce the NMR spectrum.
Caption: General workflow for NMR spectroscopy.
Interpretation of the ¹H NMR Spectrum
The protonation of the nitrogen atoms will cause a significant downfield shift for the adjacent protons. The spectrum will show signals for the pyridine ring protons, the pyrrolidine ring protons, and the methylene bridge protons.
Predicted ¹H NMR Chemical Shifts:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyridine H | 8.5 - 9.0 | m | The protons on the protonated pyridine ring will be significantly deshielded. |
| Pyrrolidine CH₂ (adjacent to N) | 3.5 - 4.0 | m | These protons are deshielded by the adjacent positively charged nitrogen. |
| Methylene Bridge CH₂ | 3.0 - 3.5 | m | These protons are deshielded by both the pyridine ring and the pyrrolidine nitrogen. |
| Pyrrolidine CH₂ (β and γ to N) | 1.8 - 2.5 | m | These protons are further upfield compared to those adjacent to the nitrogen. |
| N⁺-H | Variable | br s | The chemical shift of the N⁺-H protons is highly dependent on the solvent and concentration. They may exchange with D₂O, leading to their disappearance from the spectrum. |
Interpretation of the ¹³C NMR Spectrum
Similar to the ¹H NMR spectrum, the carbon signals will be shifted downfield upon protonation of the nitrogens.
Predicted ¹³C NMR Chemical Shifts:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| Pyridine C (adjacent to N) | 145 - 155 | Deshielded by the protonated nitrogen. |
| Other Pyridine C | 125 - 140 | Aromatic region. |
| Pyrrolidine C (adjacent to N) | 55 - 65 | Deshielded by the adjacent positively charged nitrogen. |
| Methylene Bridge C | 35 - 45 | |
| Pyrrolidine C (β and γ to N) | 20 - 30 | Aliphatic region. |
Conclusion
This technical guide provides a comprehensive, predictive overview of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for this compound. By leveraging established spectroscopic principles and data from analogous structures, we have constructed a detailed and authoritative framework for the characterization of this important pharmaceutical building block. The provided protocols and interpretations will aid researchers in the positive identification and quality control of this compound, facilitating its application in drug discovery and development.
References
-
Cabana, A., & Sandorfy, C. (1962). Hydrogen Bonding in the Amine Hydrohalides: II. The Infrared Spectrum from 4000 to 2200 cm⁻¹. Canadian Journal of Chemistry, 40(4), 622-634. [Link] [2]2. Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link] [3]7. Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
Introduction: The Significance of 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride in Research
An In-depth Technical Guide to the Solubility and Stability of 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride
This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, with a focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable experimental protocols.
This compound is a heterocyclic compound featuring both a pyridine and a pyrrolidine ring. This structural combination makes it a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of novel therapeutic agents. Its applications are noted in neuropharmacology, where it serves as a precursor for molecules designed to interact with specific receptors in the central nervous system. The dihydrochloride salt form is intentionally utilized to enhance the compound's aqueous solubility and stability, which are crucial for its application in drug formulation and biological assays.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂·2HCl | |
| Molecular Weight | 235.16 g/mol | |
| Appearance | Solid | |
| Storage Conditions | 0 - 8 °C |
The dihydrochloride salt form suggests that the compound is hygroscopic and possesses enhanced solubility in aqueous solutions compared to its free base.
Solubility Profile: A Critical Parameter for Application
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The dihydrochloride salt of 3-Pyrrolidin-2-ylmethylpyridine is expected to exhibit good solubility in polar protic solvents, particularly water, due to the ionic nature conferred by the salt.
Theoretical Considerations for Solubility
The presence of two hydrochloride moieties indicates that both the pyridine and pyrrolidine nitrogens are protonated, forming a dicationic species. This ionic character significantly increases the energy required to break the crystal lattice and enhances the favorable interactions with polar solvent molecules, such as water. The solubility will be pH-dependent, with higher solubility expected at lower pH values where the protonated form is stabilized.
Experimental Protocol for Determining Aqueous Solubility
A robust understanding of solubility requires empirical determination. The following protocol outlines a standard shake-flask method for assessing aqueous solubility.
Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.
Materials:
-
This compound
-
Deionized water
-
Analytical balance
-
Thermostatically controlled shaker
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of deionized water in a sealed container. The excess solid should be clearly visible.
-
Prepare several such samples to ensure reproducibility.
-
-
Equilibration:
-
Place the containers in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the samples to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is advisable to use a filter syringe.
-
Centrifuge the withdrawn aliquot at high speed to further remove any suspended solids.
-
-
Quantification:
-
Accurately dilute the clear supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
The solubility is then calculated based on the dilution factor.
-
Data Analysis: The solubility is typically expressed in mg/mL or mol/L. The experiment should be repeated at different pH values to construct a pH-solubility profile.
Caption: Workflow for determining aqueous solubility.
Stability Profile: Ensuring Compound Integrity
Stability studies are essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. For this compound, its stability will dictate storage conditions, shelf-life, and compatibility with formulation excipients.
Theoretical Considerations for Stability and Degradation
The structure of 3-Pyrrolidin-2-ylmethylpyridine suggests potential degradation pathways:
-
Oxidation: The pyrrolidine and pyridine rings can be susceptible to oxidation, especially in the presence of trace metals or peroxides.
-
Hydrolysis: While generally stable, aminal-like structures can be susceptible to hydrolysis under extreme pH conditions, although this is less likely for this compound.
-
Photodegradation: Aromatic systems like pyridine can absorb UV light, potentially leading to photodegradation.
Experimental Protocol for Forced Degradation Studies
Forced degradation (stress testing) is conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated photostability chamber
-
Calibrated oven
-
HPLC-UV/MS system
Procedure:
-
Solution State Stressing:
-
Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at a controlled temperature.
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation in Solution: Dissolve the compound in water and heat at a controlled temperature.
-
For each condition, samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a stability-indicating HPLC method.
-
-
Solid-State Stressing:
-
Thermal Degradation: Store the solid compound in a calibrated oven at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light.
-
Samples should be analyzed at appropriate time points.
-
Analytical Approach:
-
A stability-indicating HPLC method must be developed and validated. This method should be able to separate the parent compound from all significant degradation products.
-
Peak purity analysis using a photodiode array (PDA) detector is crucial.
-
Mass spectrometry (MS) should be used to identify the mass of the degradation products to aid in structure elucidation.
Caption: Forced degradation study workflow.
Conclusion and Recommendations
This compound is a promising molecule for pharmaceutical research, and a thorough understanding of its solubility and stability is paramount for its successful application. While its dihydrochloride form suggests favorable aqueous solubility, this must be quantitatively confirmed. The inherent stability should be rigorously tested through forced degradation studies to identify potential liabilities and to develop appropriate storage and handling procedures. The recommended storage condition is 0 - 8 °C, which helps to minimize degradation. The protocols outlined in this guide provide a robust framework for the comprehensive characterization of this important research compound.
References
An In-Depth Technical Guide to Investigating the Biological Targets of 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride
Abstract
3-Pyrrolidin-2-ylmethylpyridine dihydrochloride is a heterocyclic small molecule featuring a pyridine ring linked to a pyrrolidine moiety. This structural motif is of significant interest in neuropharmacology and medicinal chemistry.[1] The dihydrochloride salt form enhances its aqueous solubility, making it highly amenable to a wide range of biological assays.[1] A rigorous analysis of its structure, particularly its close resemblance to nornicotine, a known nicotinic acetylcholine receptor (nAChR) ligand, establishes nAChRs as the primary hypothetical target class.[2] This guide provides a comprehensive, technically-grounded framework for drug discovery and development researchers to systematically identify and validate the biological targets of this compound. We will detail a logical, tiered experimental approach, beginning with the primary hypothesis of nAChR interaction and extending to broader screening paradigms to ensure a complete pharmacological profile. This document outlines not just the "what" but the "why" of each methodological choice, providing detailed, actionable protocols for binding and functional assays, complete with data analysis strategies and visual workflows, to empower researchers in their investigation.
Part 1: Compound Profile & Rationale for Target Investigation
Physicochemical Properties
A foundational understanding of a compound's properties is critical for designing meaningful biological experiments. The key characteristics of this compound are summarized below. The dihydrochloride form is particularly advantageous as it ensures sufficient solubility in aqueous buffers used for most in vitro assays, mitigating potential artifacts from compound precipitation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂·2HCl | [1] |
| Molecular Weight | 235.16 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number (Parent) | 5746-86-1 | [3] |
| Key Structural Features | Pyridine Ring, Pyrrolidine Ring | [1] |
Structural Analysis & Primary Target Hypothesis
The most compelling starting point for identifying a molecule's target is a thorough analysis of its structure in relation to known pharmacophores. 3-Pyrrolidin-2-ylmethylpyridine is structurally analogous to nornicotine , the demethylated metabolite of nicotine.
This striking similarity immediately implicates the nicotinic acetylcholine receptors (nAChRs) as the most probable high-affinity biological targets.[4][5][6] The core pharmacophoric elements that enable interaction with the acetylcholine binding site are present:
-
Pyridine Nitrogen: Functions as a hydrogen bond acceptor, analogous to the carbonyl oxygen in the endogenous ligand, acetylcholine.
-
Pyrrolidine Nitrogen: At physiological pH, this amine is protonated, carrying a positive charge that mimics the quaternary ammonium group of acetylcholine. This cationic center is critical for the cation-π interaction within the nAChR binding pocket.
Based on this robust structural evidence, our investigation will prioritize the comprehensive profiling of this compound against the nAChR family.
Part 2: Primary Target Class - Nicotinic Acetylcholine Receptors (nAChRs)
Overview of nAChR Biology
nAChRs are members of the "Cys-loop" superfamily of pentameric ligand-gated ion channels.[7] Their activation by acetylcholine or other agonists mediates fast synaptic transmission in the central and peripheral nervous systems.
-
Structure: Five subunits arrange around a central ion pore. Each subunit has a large extracellular N-terminal domain (which forms the ligand-binding site), four transmembrane segments, and a short extracellular C-terminus.[7]
-
Diversity: The immense diversity of nAChRs is generated by the combinatorial assembly of different subunits. In mammals, 17 genes encode for nAChR subunits (α1-α10, β1-β4, γ, δ, ε).[4] This results in a wide array of receptor subtypes with distinct pharmacology, kinetics, and anatomical distribution.
-
Classification: They are broadly classified into muscle-type (found at the neuromuscular junction) and neuronal-type receptors.[4]
-
Key Neuronal Subtypes: Within the central nervous system, the most abundant and studied subtypes are the α4β2 * and α7 nAChRs, which are implicated in cognitive function, learning, memory, and addiction.[7][8] The asterisk (*) indicates the potential presence of other accessory subunits in the pentameric arrangement.[7]
Caption: Basic structure of a heteromeric nAChR.
Part 3: Experimental Protocols for Primary Target Validation
A tiered, systematic validation approach is essential. We must first confirm and quantify binding to the target, then elucidate the functional consequence of that binding (i.e., activation or inhibition).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5746-86-1 Cas No. | 3-(Pyrrolidin-2-yl)pyridine | Apollo [store.apolloscientific.co.uk]
- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. acnp.org [acnp.org]
- 7. Nicotinic acetylcholine receptors (nACh) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride: A Versatile Scaffold for Neurological Drug Discovery
This guide provides a comprehensive technical overview of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride, a heterocyclic compound of significant interest to researchers and drug development professionals in neuropharmacology. By combining the structural features of a pyrrolidine ring and a pyridine nucleus, this molecule serves as a valuable building block for the synthesis of novel therapeutic agents targeting the central nervous system. The dihydrochloride salt form enhances its aqueous solubility, facilitating its use in a wide range of biological assays and pharmaceutical formulations.
Introduction: The Significance of the Pyrrolidinyl-Pyridine Moiety
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antiviral, and anticonvulsant properties.[1][2] Similarly, the pyrrolidine ring is a prevalent motif in a multitude of biologically active compounds and approved drugs, valued for its ability to introduce three-dimensionality and serve as a versatile scaffold for chemical modification.[3] The combination of these two heterocyclic systems in 3-Pyrrolidin-2-ylmethylpyridine creates a molecule with the potential to interact with various biological targets, most notably nicotinic acetylcholine receptors (nAChRs), due to its structural similarity to nicotine and its metabolites.[4]
Physicochemical Properties and Characterization
Table 1: Physicochemical Properties of Nornicotine (Free Base of a Close Analog)
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | [5] |
| Molecular Weight | 148.21 g/mol | [5] |
| Boiling Point | 270 °C | [6] |
| logP | 0.17 | [7] |
| pKa | 9.09 (predicted) | [6] |
| Water Solubility | Miscible | [3] |
The dihydrochloride salt form of 3-Pyrrolidin-2-ylmethylpyridine is expected to exhibit significantly higher aqueous solubility compared to its free base, a critical attribute for biological testing and formulation.
Structural Characterization:
Definitive structural elucidation of this compound would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show characteristic signals for the protons on the pyridine ring, the pyrrolidine ring, and the methylene bridge connecting them. The exact chemical shifts would be influenced by the protonation state and the solvent.
-
¹³C NMR would provide distinct signals for each carbon atom in the molecule, allowing for unambiguous confirmation of the carbon skeleton.[8][9][10]
-
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.[11][12]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H and C-H stretching, as well as aromatic C=C and C=N vibrations.[11]
Synthesis and Purification
While a specific, detailed synthesis protocol for 3-Pyrrolidin-2-ylmethylpyridine is not widely published, a general approach can be conceptualized based on established synthetic methodologies for similar compounds. A plausible synthetic route is outlined below.
Conceptual Synthetic Workflow.
Conceptual Protocol:
-
Activation of Pyridine: 3-Picoline can be deprotonated at the methyl group using a strong base like n-butyllithium to form a nucleophilic species.
-
Coupling Reaction: The resulting anion can then be reacted with a suitable electrophile derived from N-protected proline, such as an N-Boc-proline methyl ester, to form the carbon-carbon bond between the methylene group and the pyrrolidine ring.
-
Deprotection: The Boc-protecting group on the pyrrolidine nitrogen is subsequently removed under acidic conditions.
-
Purification of the Free Base: The resulting 3-(Pyrrolidin-2-ylmethyl)pyridine free base is purified using techniques such as column chromatography.
-
Salt Formation: The purified free base is dissolved in a suitable solvent like diethyl ether or isopropanol, and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the dihydrochloride salt.
-
Isolation and Drying: The precipitated salt is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield the final product.
Biological Activity and Mechanism of Action
The primary pharmacological interest in this compound stems from its structural resemblance to nicotine and its metabolites, suggesting it is a ligand for nicotinic acetylcholine receptors (nAChRs).[4] nAChRs are a diverse family of ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[2]
4.1. Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Based on studies of the closely related compound nornicotine, 3-Pyrrolidin-2-ylmethylpyridine is likely to act as an agonist at various nAChR subtypes. Nornicotine has been shown to be particularly active at α7 and α6-containing nAChR subtypes.[13]
-
α7 nAChRs: These receptors are implicated in cognitive functions, inflammation, and neuroprotection. Agonists of α7 nAChRs are being investigated for the treatment of Alzheimer's disease and schizophrenia.[13]
-
α6-containing nAChRs: These are predominantly found in dopaminergic neurons and are believed to play a role in nicotine-induced dopamine release, a key process in nicotine addiction.[13]
Hypothesized Mechanism of Action at a Dopaminergic Synapse.
4.2. Potential Therapeutic Applications
As a precursor molecule, this compound can be utilized in the synthesis of more complex molecules with tailored selectivity and efficacy for specific nAChR subtypes. This makes it a valuable tool in the development of novel therapeutics for:
-
Neurodegenerative Diseases: By targeting specific nAChR subtypes, it may be possible to develop compounds that enhance cognitive function or offer neuroprotection.
-
Nicotine Addiction: The development of partial agonists or antagonists for nAChRs involved in dopamine release could lead to new smoking cessation therapies.[4]
-
Pain Management: Certain nAChR subtypes are involved in the modulation of pain signals, presenting an opportunity for the development of novel analgesics.[3]
Experimental Protocols
The following are generalized protocols for the initial in vitro characterization of compounds derived from the 3-Pyrrolidin-2-ylmethylpyridine scaffold.
5.1. Radioligand Binding Assay for nAChR Affinity
This protocol determines the binding affinity of a test compound for a specific nAChR subtype.
-
Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the nAChR subtype of interest in a suitable buffer.
-
Incubation: Incubate the membrane preparation with a radiolabeled nAChR ligand (e.g., [³H]-epibatidine) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
5.2. Functional Assay for nAChR Activity (Calcium Flux Assay)
This protocol assesses the functional activity (agonist or antagonist) of a test compound on nAChRs.
-
Cell Culture: Culture cells stably expressing the nAChR subtype of interest.
-
Loading with Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: For agonists, determine the EC₅₀ value (the concentration that elicits 50% of the maximal response). For antagonists, determine the IC₅₀ value by measuring the inhibition of the response to a known agonist.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions. Based on the toxicity data for the closely related nornicotine, this compound should be considered toxic and handled in a well-ventilated fume hood.[6] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound is a promising and versatile chemical scaffold for the development of novel neuropharmacological agents. Its structural similarity to known nAChR ligands, coupled with the enhanced solubility of its dihydrochloride salt, makes it an attractive starting point for medicinal chemistry campaigns. Further research into its synthesis, biological activity, and pharmacokinetic properties will undoubtedly unlock its full potential in the quest for new treatments for a range of neurological disorders.
References
-
Cheméo. (n.d.). Chemical Properties of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5). Retrieved from [Link]
-
PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). ResearchGate. [Link]
-
PubChem. (n.d.). Nornicotine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine.
-
PrepChem.com. (n.d.). Synthesis of 2-(3-Pyrrolidinyl)pyridine. Retrieved from [Link]
-
HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
-
Gotti, C., Zoli, M., & Clementi, F. (2014). Diversity of native nicotinic receptor subtypes in mammalian brain. IRIS Unimore. [Link]
- Google Patents. (n.d.). EP0269258A2 - Process for the preparation of a pyrrolidinol compound.
-
Grokipedia. (n.d.). Nornicotine. Retrieved from [Link]
-
MassBank. (n.d.). pyridine. Retrieved from [Link]
-
Papke, R. L., & Heinemann, S. F. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of neurochemistry, 101(1), 160–167. [Link]
-
ChemSynthesis. (n.d.). 3-pyrrolidin-2-yl-pyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Supporting Information. [Link]
-
Matrix Fine Chemicals. (n.d.). 3-(1-METHYLPYRROLIDIN-2-YL)PYRIDINE | CAS 54-11-5. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Nicotine (FDB003968). Retrieved from [Link]
Sources
- 1. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound Nicotine (FDB003968) - FooDB [foodb.ca]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
- 10. 3-Picoline(108-99-6) 13C NMR spectrum [chemicalbook.com]
- 11. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- [webbook.nist.gov]
- 12. massbank.eu [massbank.eu]
- 13. EP0269258A2 - Process for the preparation of a pyrrolidinol compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride as a Nicotinic Acetylcholine Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the characterization of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride as a ligand for nicotinic acetylcholine receptors (nAChRs). This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for investigating the binding affinity, functional activity, and in vivo effects of this compound.
Introduction: The Scientific Rationale
This compound belongs to a class of compounds that structurally resemble nicotine, the prototypical agonist for nAChRs.[1] The pyridine ring and the pyrrolidine moiety are key pharmacophoric elements that mediate interactions with nAChR binding sites.[2] As a dihydrochloride salt, the compound exhibits enhanced aqueous solubility, which is advantageous for in vitro and in vivo experimental setups.[3] Nicotinic receptors are ligand-gated ion channels deeply implicated in a wide array of physiological and pathological processes, including cognitive function, reward, and neurodegenerative diseases.[4] Consequently, ligands that selectively modulate nAChR subtypes are of significant interest in drug discovery.[5][6]
The protocols detailed herein are designed to provide a thorough characterization of this compound, establishing its profile as a potential nAChR ligand.
Chemical and Physical Properties
A solid understanding of the compound's properties is fundamental for accurate experimental design.
| Property | Value | Source |
| CAS Number | 1003561-86-1 | [3] |
| Molecular Formula | C₁₀H₁₄N₂·2HCl | [3] |
| Molecular Weight | 235.16 g/mol | [3] |
| Appearance | Solid | [3] |
| Storage | 0 - 8 °C | [3] |
PART 1: In Vitro Characterization
Radioligand Binding Assays: Determining Affinity and Selectivity
Radioligand binding assays are a cornerstone for determining the affinity (Ki) of a test compound for a specific receptor subtype. These assays typically involve the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
Caption: nAChR signaling leading to measurable ionic current.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Use cells expressing the nAChR subtype of interest, grown on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, 0.1 GTP, pH 7.3 with KOH.
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Rapidly apply the test compound or a known agonist using a fast perfusion system.
-
-
Agonist and Antagonist Testing:
-
Agonist: Apply increasing concentrations of this compound to generate a dose-response curve and determine EC₅₀ and Emax.
-
Antagonist: Co-apply the test compound with a fixed concentration of an agonist or pre-apply the test compound before agonist application to assess for competitive or non-competitive antagonism.
-
-
Data Analysis: Analyze the recorded currents for amplitude, kinetics of activation, and desensitization.
PART 2: In Vivo Evaluation
In Vivo Microdialysis: Assessing Neurotransmitter Release
In vivo microdialysis allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals. [7][8]This technique can be used to investigate how this compound modulates the release of neurotransmitters like dopamine and acetylcholine, which are known to be regulated by nAChRs. [9] Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis.
Protocol: In Vivo Microdialysis for Dopamine Release in the Nucleus Accumbens
-
Surgery: Anesthetize a rat and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.
-
Sample Analysis: Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Express the dopamine levels as a percentage of the baseline and compare the effects of the test compound to a vehicle control.
Expected Pharmacological Profile and Data Interpretation
Table of Expected Binding Affinities (Ki) and Functional Potencies (EC₅₀/IC₅₀) of Structurally Related Compounds
| nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| α4β2 | 0.1 - 10 | Agonist/Partial Agonist | [5] |
| α7 | 100 - 1000 | Lower Potency Agonist/Partial Agonist | [5] |
| α3β4 | 10 - 100 | Agonist/Partial Agonist | [5] |
Interpretation of Results:
-
High affinity and potency at α4β2 nAChRs would suggest potential therapeutic applications in conditions where this subtype is implicated, such as nicotine addiction and cognitive disorders.
-
Selectivity for α4β2 over other subtypes would be a desirable characteristic, potentially reducing off-target effects.
-
In vivo microdialysis data showing increased dopamine release in the nucleus accumbens would be consistent with the activation of α4β2 nAChRs on dopaminergic neurons and would suggest a potential for abuse liability, but also potential therapeutic effects in disorders with dopaminergic deficits.
Conclusion
The application notes and protocols provided herein offer a robust framework for the comprehensive characterization of this compound as a nicotinic acetylcholine receptor ligand. By systematically evaluating its binding affinity, functional activity, and in vivo neurochemical effects, researchers can elucidate its pharmacological profile and assess its potential as a novel therapeutic agent.
References
-
Chem-Impex. This compound. [Link]
- Balboni, G., Marastoni, M., Merighi, S., Borea, P. A., & Tomatis, R. (2000). Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors. European Journal of Medicinal Chemistry, 35(11), 979-988.
- Verma, V. K., & Jana, S. (2018). Calcium imaging reveals nicotinic acetylcholine receptors on cultured mushroom body neurons. Journal of Neurophysiology, 119(2), 643-653.
- Criado, M., & Soto, F. (1998). Imaging of intracellular calcium during desensitization of nicotinic acetylcholine receptors of rat chromaffin cells. The Journal of Physiology, 512(3), 735-744.
- Baddick, A., & Bixby, J. L. (1994). Calcium imaging reveals nicotinic acetylcholine receptors on cultured mushroom body neurons. Journal of Neurophysiology, 71(2), 808-810.
- Parikh, V., & Sarter, M. (2008). Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies. Behavioural Brain Research, 195(1), 1-15.
- BenchChem. (2025).
- Carroll, F. I., et al. (2022). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. Journal of Medicinal Chemistry, 65(1), 201-218.
- Ungerstedt, U. (1987). In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. Life Sciences, 41(7), 861-864.
- Bertrand, D., & Changeux, J. P. (1995). Electrophysiology of the Nicotinic Acetylcholine Receptor. CRC Press.
- Kennedy, R. T. (2006). In vivo measurements of neurotransmitters by microdialysis sampling. Analytical Chemistry, 78(5), 132A-139A.
- MySkinRecipes. 3-(3-Methylpyrrolidin-3-yl)pyridine.
- Tao, L., & Li, X. (2019). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 14(11), 1135-1147.
- Stokes, C., & Papke, R. L. (2015). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Visualized Experiments, (100), e52893.
- Sigma-Aldrich. (R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride.
- ResearchGate. Calcium imaging of induced neurons responding to nicotine.
- Doron Scientific. 2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride.
- Dougherty, D. A. (2008). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 105(47), 18269-18274.
- Appchem. 2-PYRROLIDIN-3-YLMETHYL-PYRIDINE DIHYDROCHLORIDE.
- de la Fuente, I. M., & González-Rodríguez, P. G. (2021). The Role of Nicotinic Receptors on Ca 2+ Signaling in Bovine Chromaffin Cells. International Journal of Molecular Sciences, 22(16), 8758.
- Kem, W. R., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180.
- Dollé, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry, 42(13), 2251-2259.
- Bagdas, D., & Damaj, M. I. (2017). Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation. Journal of Medicinal Chemistry, 60(1), 3-20.
- Mabrouk, O. S., & Kennedy, R. T. (2012). Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring. Methods in Molecular Biology, 829, 269-286.
- Franke, C., et al. (1995). Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. Neuroscience Letters, 196(1-2), 73-76.
- PubChem. 3-(1-Methylpyrrolidin-2-yl)pyridine.
- De Amici, M., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research, 194, 106813.
- BLDpharm. 3-(Pyrrolidin-2-yl)pyridine - Nornicotine.
- Ornstein, P. L., et al. (1991). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 34(1), 90-97.
- Alchemist-chem. 3-(Pyrrolidin-2-yl)pyridine.
Sources
- 1. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(3-Methylpyrrolidin-3-yl)pyridine [myskinrecipes.com]
- 7. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Characterization of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride
Introduction: A Framework for Novel Ligand Characterization
In the field of neuropharmacology and drug development, the identification and characterization of novel ligands for specific receptor targets are paramount. 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride (CAS: 1003561-86-1) is a heterocyclic small molecule incorporating both pyridine and pyrrolidine moieties.[1][2] Its structure is suggestive of potential interactions with neuronal nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels crucial for various physiological processes in the central nervous system.[1][2] This document provides a comprehensive suite of in vitro experimental protocols designed to rigorously characterize the pharmacological profile of this compound, using it as a model for the systematic evaluation of novel chemical entities targeting nAChRs.
The dihydrochloride salt form of this compound enhances its aqueous solubility, a favorable property for its use in biological assays.[1][2] While the precise activity of this compound is yet to be fully elucidated in publicly available literature, patent literature for structurally related compounds containing a (pyridin-3-yl)methyl moiety suggests a potential affinity for the α7 nAChR subtype.[1] Therefore, the following protocols are presented as a comprehensive workflow to determine its binding affinity, functional activity (as an agonist, antagonist, or allosteric modulator), and potential cytotoxicity, with a particular focus on the α7 and α4β2 nAChR subtypes, which are key targets in neuroscience research.[3][4][5]
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring that the described protocols are not just followed, but understood.
PART 1: Compound Handling and Safety Precautions
Material Properties
| Property | Value | Source |
| Chemical Name | This compound | Chem-Impex[1] |
| CAS Number | 1003561-86-1 | Chem-Impex[1] |
| Molecular Formula | C₁₀H₁₄N₂·2HCl | Chem-Impex[1] |
| Molecular Weight | 235.16 g/mol | Chem-Impex[1] |
| Appearance | Solid | Chem-Impex[1] |
| Storage | Store at 0 - 8 °C | Chem-Impex[1] |
Safety and Handling
As a pyridine and pyrrolidine derivative, this compound should be handled with appropriate caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat when handling the compound.[6]
-
Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[7][8]
-
Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water for at least 15 minutes and seek medical attention.[9]
-
Ingestion: Do not eat, drink, or smoke when handling the compound. If ingested, seek immediate medical attention.[9]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Stock Solution Preparation
The dihydrochloride salt form of the compound is expected to have good solubility in aqueous solutions.[1]
-
Solvent Selection: For in vitro assays, sterile, nuclease-free water or a suitable buffer (e.g., PBS or HEPES-buffered saline) is recommended.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) to minimize the volume of solvent added to the assays, which could otherwise affect cellular function.
-
Procedure:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile solvent to achieve the target concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
PART 2: Radioligand Binding Assays for nAChR Affinity
Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor. This is achieved by measuring the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Rationale and Experimental Design
The choice of radioligand and cell preparation is critical for targeting specific nAChR subtypes. For this workflow, we will focus on the two most prevalent subtypes in the central nervous system:
-
α7 nAChR: Characterized by its high calcium permeability.[10] We will use [¹²⁵I]α-bungarotoxin ([¹²⁵I]α-BTX), a potent and specific antagonist radioligand.
-
α4β2 nAChR: The most abundant high-affinity nicotine binding site in the brain.[5][11] We will use [³H]cytisine, an agonist radioligand with high affinity for this subtype.[12]
The experimental design involves incubating cell membranes expressing the target receptor with a fixed concentration of the radioligand and varying concentrations of the test compound. The amount of radioligand bound to the receptor is then measured, and the data are used to calculate the inhibitory constant (Ki) of the test compound.
Caption: Workflow for Radioligand Binding Assay.
Protocol: Competition Binding Assay
Cell Culture and Membrane Preparation:
-
Culture HEK-293 cells stably expressing either human α7 or α4β2 nAChRs in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418 or hygromycin).[13]
-
Harvest cells at 80-90% confluency.
-
Wash the cell pellet with ice-cold PBS.
-
Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a BCA or Bradford assay. Store membrane preparations at -80°C.
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Varying concentrations of this compound (e.g., from 1 nM to 100 µM) or a known reference compound (e.g., nicotine or unlabeled α-BTX).
-
Radioligand at a final concentration close to its Kd value (e.g., 1-2 nM [¹²⁵I]α-BTX for α7 or 0.5-1 nM [³H]cytisine for α4β2).[12]
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
For non-specific binding (NSB) wells, add a high concentration of a competing ligand (e.g., 10 µM nicotine for both subtypes).[12]
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 2-4 hours at 4°C or room temperature).[12]
-
Terminate the binding reaction by rapid filtration through GF/B or GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competing ligand).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
PART 3: Functional Assays for nAChR Activity
Functional assays are essential to determine whether a compound that binds to the receptor acts as an agonist (activates the receptor), an antagonist (blocks activation), or an allosteric modulator (enhances or reduces the effect of an agonist).
Calcium Imaging Assay
Rationale:
Many nAChR subtypes, particularly α7, are highly permeable to calcium ions (Ca²⁺).[10] Agonist activation of these receptors leads to an influx of Ca²⁺, which can be detected using fluorescent Ca²⁺ indicators. This assay provides a robust, high-throughput method to assess the functional activity of a compound.
Sources
- 1. CA3251767A1 - Nicotinic acetylcholine receptor ligands - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Nicotinic Acetylcholine Receptors and Nicotine Addiction: A Brief Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A robust homogeneous binding assay for alpha4beta2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activities of nicotinic acetylcholine receptors modulate neurotransmission and synaptic architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DE69921340T2 - BRANCHED ALKYLPYRROLIDIN-3-CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 11. Aberrations in Nicotinic Acetylcholine Receptor Structure, Function, and Expression: Implications in Disease | McGill Journal of Medicine [mjm.mcgill.ca]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. jneurosci.org [jneurosci.org]
3-Pyrrolidin-2-ylmethylpyridine dihydrochloride for in vivo studies in animal models
An in-depth guide to the preclinical in vivo evaluation of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride, a compound with significant potential in neuropharmacological research. This document provides a comprehensive framework for its study in animal models, from molecular background to detailed experimental protocols.
Section 1: Scientific Foundation and Rationale
Compound Overview
3-Pyrrolidin-2-ylmethylpyridine, commonly known as nornicotine, is a naturally occurring alkaloid and a primary metabolite of nicotine.[1] The dihydrochloride salt form of this compound is specifically synthesized to enhance aqueous solubility, a critical attribute for consistent and reliable formulation in biological research and drug development.[2] This improved solubility facilitates its use in a variety of biological assays and in vivo dosing solutions.[2] The core structure, combining a pyridine and a pyrrolidine ring, makes it a valuable scaffold in medicinal chemistry for creating novel, biologically active molecules.[2][3]
Key Properties:
-
Molecular Formula: C₁₀H₁₄N₂·2HCl[2]
-
Molecular Weight: 235.16 g/mol [2]
-
Appearance: Solid[2]
-
Storage: 0 - 8 °C, under inert gas, protected from light and air.[2][4]
Postulated Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors (nAChRs)
As the dihydrochloride salt of nornicotine, the compound's primary mechanism of action is anticipated to be the modulation of nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. Upon binding of an agonist like acetylcholine or nornicotine, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to neuronal depolarization and the subsequent release of various neurotransmitters, including dopamine, serotonin, and glutamate. This modulation of diverse neurotransmitter systems underpins the profound effects of nAChR agonists on cognitive function, mood, and arousal. Researchers utilize compounds like this compound to probe these systems and develop treatments for neurological disorders.[2]
Caption: Simplified nAChR agonist signaling pathway.
Rationale for In Vivo Studies in Animal Models
The translation of in vitro findings into a systemic, physiological context is a mandatory step in drug discovery. Animal models provide this integrated environment to assess a compound's therapeutic potential and safety profile.[5] For this compound, in vivo studies are essential to:
-
Evaluate Pharmacokinetics (PK): Determine how the animal's body processes the compound (Absorption, Distribution, Metabolism, and Excretion - ADME).
-
Assess Pharmacodynamics (PD): Investigate the compound's effects on the body, including its efficacy in models of neurological or psychiatric disorders (e.g., cognitive impairment, neuropathic pain, depression).[6]
-
Establish a Therapeutic Window: Identify a dose range that is both effective and well-tolerated, defining the margin between efficacy and toxicity.
Section 2: Preclinical In Vivo Experimental Design
A well-structured experimental plan is the foundation of reproducible and reliable preclinical research.
Ethical Considerations
All procedures involving animals must be conducted in strict accordance with the guidelines established by an institutional animal care and use committee (IACUC) or an equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to minimize animal use and suffering.
Selection of Animal Models
The choice of animal model is dictated by the research question.
-
Rodents (Mice and Rats): These are the most common models for initial PK, safety, and efficacy screening due to their well-characterized genetics, physiology, and the availability of validated behavioral paradigms.[7]
-
Disease-Specific Models: For efficacy studies, researchers should select models relevant to the nAChR mechanism. Examples include:
-
Cognitive Models: Novel Object Recognition (NOR) or Morris Water Maze to assess effects on learning and memory.
-
Nociception/Pain Models: Formalin test or chemotherapy-induced neuropathy models to evaluate analgesic properties.[6]
-
Models of Depression/Anxiety: Forced Swim Test or Elevated Plus Maze.
-
Addiction Models: Conditioned Place Preference or alcohol self-administration paradigms.[8]
-
High-Level Experimental Workflow
The process from initial compound handling to final data interpretation follows a logical sequence.
Caption: General workflow for in vivo compound evaluation.
Section 3: Compound Formulation and Administration Protocols
Critical Safety and Handling Precautions
Based on available safety data, this compound requires careful handling.
-
Hazard Classification: The compound is classified as toxic if swallowed and causes severe skin burns and eye damage.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[9]
-
Handling: Handle the solid compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[4][9] Avoid contact with skin and eyes.[9] In case of contact, rinse the affected area thoroughly with water.[9]
Vehicle Selection and Formulation Protocol
The dihydrochloride salt form is advantageous for its solubility in aqueous vehicles. Sterile 0.9% saline is the recommended vehicle for most parenteral and oral routes.
Step-by-Step Formulation Protocol:
-
Calculate Required Mass: Determine the total mass of the compound needed based on the number of animals, the desired dose (in mg/kg), and the dosing volume (e.g., 10 mL/kg for mice).
-
Weigh Compound: Accurately weigh the solid this compound in a sterile container.
-
Add Vehicle: Add the calculated volume of sterile 0.9% saline to the container.
-
Dissolve: Gently vortex or sonicate the mixture until the compound is fully dissolved. The solution should be clear and free of particulates.
-
Sterilization (Optional but Recommended): For parenteral routes, filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Storage: Use the formulation immediately. If short-term storage is necessary, keep it at 2-8°C, protected from light.
| Parameter | Value / Formula | Example (25g mouse, 10 mg/kg dose, 10 mL/kg volume) |
| Animal Weight (kg) | Weight (g) / 1000 | 25 / 1000 = 0.025 kg |
| Dose per Animal (mg) | Dose (mg/kg) * Animal Weight (kg) | 10 mg/kg * 0.025 kg = 0.25 mg |
| Dosing Volume (mL) | Volume (mL/kg) * Animal Weight (kg) | 10 mL/kg * 0.025 kg = 0.25 mL |
| Solution Concentration (mg/mL) | Dose (mg/kg) / Dosing Volume (mL/kg) | 10 mg/kg / 10 mL/kg = 1.0 mg/mL |
Table 1: Guide for calculating dosing solution concentration.
Administration Route Protocols
Protocol A: Intraperitoneal (I.P.) Injection
-
Rationale: Bypasses first-pass metabolism, leading to rapid systemic absorption and high bioavailability. Often used for initial efficacy and PK screening.[10]
-
Procedure:
-
Properly restrain the mouse or rat.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspirate slightly to ensure no fluid (urine, blood) is drawn back.
-
Inject the calculated volume of the dosing solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Protocol B: Oral Gavage (P.O.)
-
Rationale: Mimics a clinically relevant route of administration for orally delivered drugs. The compound is subject to absorption from the gastrointestinal tract and potential first-pass metabolism in the liver.[11]
-
Procedure:
-
Properly restrain the animal.
-
Measure the distance from the animal's snout to the last rib to estimate the required insertion depth for the gavage needle.
-
Gently insert a flexible, ball-tipped gavage needle into the mouth, allowing the animal to swallow it. Guide it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Once at the correct depth, administer the solution.
-
Remove the needle smoothly and return the animal to its cage.
-
Section 4: Pharmacokinetic (PK) Profiling
A preliminary PK study is crucial to understand the compound's exposure profile, which is essential for designing meaningful efficacy studies.
Experimental Protocol for a Basic PK Study in Rats
-
Animal Preparation: Use cannulated rats (e.g., jugular vein cannulation) to facilitate repeated blood sampling.
-
Dosing: Administer a single dose of the compound via the desired route (e.g., 10 mg/kg I.P. or P.O.).
-
Blood Sampling: Collect blood samples (~100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points. A typical schedule would be:
-
Pre-dose (0 min)
-
Post-dose: 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in the plasma samples using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation and Interpretation
The plasma concentration-time data are used to calculate key PK parameters. While specific data for this compound is not publicly available, the table below shows representative parameters for similar small molecule drugs in rats.[8][11]
| Parameter | Description | Example Value (Oral) | Example Value (I.V.) |
| Tmax | Time to reach maximum plasma concentration | 0.5 - 2 h | 5 min |
| Cmax | Maximum observed plasma concentration | Varies with dose | Varies with dose |
| t½ | Elimination half-life | 1.4 - 3.9 h | 0.5 - 3.9 h |
| AUC | Area under the plasma concentration-time curve | Varies with dose | Varies with dose |
| F (%) | Oral Bioavailability | 70 - 90 % | N/A |
Table 2: Key pharmacokinetic parameters and illustrative values from related compounds in rodent models.[8][11]
Section 5: Example Pharmacodynamic (PD) Efficacy Protocol
This protocol describes a study to evaluate the antinociceptive (analgesic) effects of the compound, a plausible effect for an nAChR agonist.
Model: Mouse Formalin Test
-
Rationale: This is a robust model of tonic pain that has two distinct phases, allowing for the differentiation between acute neurogenic pain (Phase 1) and inflammatory pain (Phase 2).[6]
-
Procedure:
-
Acclimation: Acclimate male CD-1 mice to the testing environment (e.g., clear observation chambers) for at least 30 minutes before the experiment.
-
Dosing: Administer the vehicle or this compound (e.g., 10, 30, 45 mg/kg, I.P.) 30 minutes before the formalin injection.[6]
-
Formalin Injection: Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, return the mouse to the observation chamber and record the cumulative time (in seconds) the animal spends licking, biting, or flinching the injected paw.
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the time spent in pain-related behaviors between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in this time indicates an antinociceptive effect.[6]
-
Section 6: Concluding Remarks
This compound represents a promising tool for neuropharmacological research, primarily due to its expected activity at nicotinic acetylcholine receptors. The protocols outlined in this guide provide a foundational framework for its systematic in vivo evaluation. Researchers must combine these methodologies with rigorous experimental design, ethical animal handling, and careful data interpretation to successfully characterize its pharmacokinetic profile and explore its therapeutic potential in relevant animal models.
References
-
Słoczyńska, K., et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 26(22), 6933. MDPI. Retrieved from [Link]
-
Prakash, C., et al. (2009). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 37(4), 912-925. DOI. Retrieved from [Link]
-
Sariev, A. K., Lun'shina, E. V., & Zherdev, V. P. (2003). [Characteristics of pyrrolidone pharmacokinetics in rats]. Eksperimental'naia i klinicheskaia farmakologiia, 66(6), 50–52. PubMed. Retrieved from [Link]
-
Pianezzola, E., et al. (1990). Pharmacokinetics of a new antihypertensive pyrrolyl pyridazinamine (MDL-899) in the rat and the dog. Arzneimittel-Forschung, 40(6), 643-649. PubMed. Retrieved from [Link]
-
Chen, C., et al. (2012). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. Journal of Medicinal Chemistry, 55(17), 7599-7603. PubMed Central. Retrieved from [Link]
-
Malek, D. E., et al. (1997). Repeated dose toxicity study (28 days) in rats and mice with N-methylpyrrolidone (NMP). Drug and Chemical Toxicology, 20(1-2), 63-77. Retrieved from [Link]
-
Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(21), 7545. MDPI. Retrieved from [Link]
-
Akhtar, A. (2023). The (misleading) role of animal models in drug development. Frontiers for Young Minds, 11, 1104823. Frontiers. Retrieved from [Link]
-
Anaclet, C., et al. (2022). Validation of DREADD agonists and administration route in a murine model of sleep enhancement. Neurobiology of Sleep and Circadian Rhythms, 13, 100082. PubMed Central. Retrieved from [Link]
-
Pérez-González, A., et al. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid (C1). Molecules, 26(22), 6828. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. Retrieved from [Link]
-
Jendryka, M., Paluch, M., & Filip, M. (2019). Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice. Scientific Reports, 9(1), 4324. PubMed Central. Retrieved from [Link]
Sources
- 1. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Repeated dose toxicity study (28 days) in rats and mice with N-methylpyrrolidone (NMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of a new antihypertensive pyrrolyl pyridazinamine (MDL-899) in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride in CNS Disorder Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Cholinergic Modulator for CNS Research
3-Pyrrolidin-2-ylmethylpyridine dihydrochloride is a synthetic compound featuring a pyridine and a pyrrolidine moiety, structurally analogous to nicotine. Its dihydrochloride salt form enhances aqueous solubility, making it a versatile tool for in vitro and in vivo pharmacological studies.[1] As a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs), this compound holds significant promise for investigating the cholinergic system's role in the pathophysiology of various Central Nervous System (CNS) disorders.[1] The cholinergic system is integral to cognitive processes such as learning, memory, and attention, and its dysfunction is a hallmark of neurodegenerative diseases like Alzheimer's and Parkinson's.[2][3] This document provides a detailed guide to the application of this compound in relevant preclinical models of these disorders, offering insights into its mechanism of action and protocols for its use.
Mechanism of Action: Selective Activation of α4β2 Nicotinic Acetylcholine Receptors*
This compound is believed to exert its effects primarily through the activation of nAChRs, a family of ligand-gated ion channels. While direct binding data for this specific compound is limited in publicly available literature, its structural analog, A-84543, demonstrates high selectivity for the α4β2 subtype of nAChRs.[4] This subtype is the most abundant in the brain and is critically involved in cognitive function and nicotine addiction.[5][6]
Upon binding, this compound likely induces a conformational change in the α4β2 nAChR, opening the ion channel and allowing the influx of cations, primarily Na⁺ and Ca²⁺.[7] This leads to depolarization of the neuronal membrane and the initiation of downstream signaling cascades. The influx of Ca²⁺ is a critical secondary messenger, activating various intracellular pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt and Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[8][9] These pathways are known to play crucial roles in promoting cell survival, neuroprotection, and synaptic plasticity.[8]
Application in a Preclinical Model of Alzheimer's Disease: Reversal of Scopolamine-Induced Cognitive Deficits
A widely used preclinical model for assessing potential cognitive enhancers for Alzheimer's disease involves the induction of a transient cognitive deficit in rodents using the muscarinic receptor antagonist, scopolamine.[10] This model mimics the cholinergic deficit observed in Alzheimer's patients.[10] The following is a representative protocol for evaluating the efficacy of this compound in this model.
Experimental Workflow
Protocol: Cognitive Enhancement in a Scopolamine-Induced Amnesia Model (Mice)
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are commonly used.[10]
-
Behavioral Paradigm: The Morris Water Maze (MWM) is a standard test for spatial learning and memory.[11]
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline) + Saline
-
Group 2: Vehicle control + Scopolamine
-
Group 3: this compound + Scopolamine
-
-
Drug Preparation and Dosing:
-
This compound is dissolved in sterile saline.
-
Note: As no established dose is available, a pilot dose-response study is recommended. Based on related nicotinic agonists like nicotine (0.025–0.05 mg/kg for cognitive improvement in rats), a starting dose range of 0.01 - 1.0 mg/kg (administered intraperitoneally, i.p.) can be explored.[1]
-
Scopolamine is dissolved in sterile saline and administered at 1 mg/kg, i.p.[10]
-
-
Procedure:
-
Acclimatization: House mice for at least one week before the experiment with ad libitum access to food and water.
-
MWM Training (Days 1-4): Train the mice in the MWM to find a hidden platform. Conduct 4 trials per day for 4 consecutive days.
-
Treatment and Testing (Day 5):
-
Administer this compound (or vehicle) 30 minutes before the probe trial.
-
Administer scopolamine (or saline) 15 minutes before the probe trial.
-
Probe Trial: Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
-
Data Analysis:
-
Analyze the escape latency and path length during training using a two-way ANOVA.
-
Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's).
-
Expected Outcome: It is hypothesized that mice treated with scopolamine will show a significant impairment in spatial memory, spending less time in the target quadrant compared to the vehicle control group. Treatment with an effective dose of this compound is expected to ameliorate this deficit, resulting in a significant increase in time spent in the target quadrant compared to the scopolamine-only group.
Application in a Preclinical Model of Parkinson's Disease: Neuroprotection in the MPTP Mouse Model
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to create a reliable animal model of Parkinson's disease by selectively destroying dopaminergic neurons in the substantia nigra.[12][13] This model is valuable for testing the neuroprotective potential of novel therapeutic agents. Nicotinic agonists have shown promise in protecting against MPTP-induced neurotoxicity.[14][15][16]
Protocol: Neuroprotection in the MPTP Mouse Model
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are susceptible to MPTP.[14]
-
Experimental Groups:
-
Group 1: Saline control
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + this compound
-
-
Drug Preparation and Dosing:
-
Procedure:
-
Treatment: Administer this compound (or vehicle) 30 minutes prior to each MPTP injection for 5 consecutive days.[15][16]
-
Behavioral Assessment (7 days after the last MPTP injection):
-
Rotarod Test: To assess motor coordination and balance.
-
Open Field Test: To evaluate locomotor activity.
-
-
Neurochemical Analysis (post-behavioral testing):
-
Euthanize the mice and dissect the striatum.
-
Measure dopamine levels and its metabolites (DOPAC and HVA) using High-Performance Liquid Chromatography (HPLC).[12]
-
-
Immunohistochemistry:
-
Perfuse a subset of mice and prepare brain sections.
-
Stain for tyrosine hydroxylase (TH) in the substantia nigra to quantify the loss of dopaminergic neurons.
-
-
-
Data Analysis:
-
Analyze behavioral data using one-way ANOVA with post-hoc tests.
-
Analyze neurochemical and immunohistochemical data using one-way ANOVA with post-hoc tests.
-
Expected Outcome: MPTP treatment is expected to cause significant motor deficits, a reduction in striatal dopamine levels, and a loss of TH-positive neurons in the substantia nigra. Pre-treatment with this compound is hypothesized to attenuate these MPTP-induced changes, demonstrating its neuroprotective potential.
Comparative Data of Related Nicotinic Agonists
| Compound | Receptor Selectivity | In Vivo Model | Effective Dose | Observed Effect | Reference |
| Nicotine | Non-selective nAChR agonist | Scopolamine-induced amnesia (rats) | 0.025-0.05 mg/kg | Improved attention | [1] |
| MPTP-induced Parkinsonism (mice) | 2.5 mg/kg/day, i.p. | Alleviated locomotor deficits and cell apoptosis | [15][16] | ||
| A-84543 | α4β2 selective agonist | Not specified in provided search | Subnanomolar affinity in vitro | Potent nAChR agonist | [4] |
| ABT-089 | Neuronal nAChR modulator | Septal-lesioned rats | 1.3 µmol/kg/day (osmotic pump) | Improved spatial discrimination | [17] |
Safety and Handling
This compound should be handled with care in a laboratory setting. Based on safety data for structurally related pyridine compounds, it may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[18][19][20] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.[21] All handling should be performed in a well-ventilated area or a fume hood.[21]
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of the cholinergic system, particularly α4β2 nAChRs, in CNS disorders. The protocols outlined in this document provide a starting point for researchers to explore its potential as a cognitive enhancer and neuroprotective agent in preclinical models of Alzheimer's and Parkinson's disease. Due to the limited publicly available data on this specific compound, it is imperative that researchers conduct pilot studies to determine optimal dosing and administration routes for their specific experimental paradigms.
References
- Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
- Abreo, M. A., Lin, N. H., Garvey, D. S., Gunn, D. E., Hettinger, A. M., Wasicak, J. T., ... & Decker, M. W. (1996). Novel 3-pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors. Journal of medicinal chemistry, 39(4), 817-825.
- Przedborski, S., & Jackson-Lewis, V. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
- Liu, Y., Hu, J., Wu, J., Zhu, C., Hui, Y., Han, Y., ... & Wang, T. (2012). α7 nicotinic acetylcholine receptor-mediated neuroprotection against dopaminergic neuron loss in an MPTP mouse model via inhibition of astrocyte activation.
- Wang, H., Guan, Y., Zhang, L., Zhao, L., Li, L., & Guo, J. (2023). Nicotine alleviates MPTP-induced nigrostriatal damage through modulation of JNK and ERK signaling pathways in the mice model of Parkinson's disease. Frontiers in Pharmacology, 14, 1096071.
- Wang, H., Guan, Y., Zhang, L., Zhao, L., Li, L., & Guo, J. (2023). Nicotine alleviates MPTP-induced nigrostriatal damage through modulation of JNK and ERK signaling pathways in the mice model of Parkinson's disease. Frontiers in Pharmacology, 14.
- Klinkenberg, I., & Blokland, A. (2010). The scopolamine model. In Animal models of cognitive impairment (pp. 1-17). Humana Press.
- Basak, S., Mukherjee, A., & Ghosh, B. (2020). Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements.
- Smith, A. P. (2024). EFFECTS OF SCOPOLAMINE AND NICOTINE ON ENCODING IN CHOICE REACTION TIME TASKS. World Journal of Pharmacy and Pharmaceutical Sciences, 13(4), 116-126.
- Wesnes, K., & Warburton, D. M. (1983). Effects of scopolamine and nicotine on human rapid information processing performance. Psychopharmacology, 82(3), 147-150.
- Thermo Fisher Scientific. (2010).
- Chayaboon, P., Tiyaboonchai, W., & Poopasit, K. (2022). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 27(19), 6265.
- Lucero, L., Lummis, S. C. R., & Bouzat, C. (2005). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Journal of neurochemistry, 94(3), 779-790.
- Abdullah, N. A., Zheng, X., & Papke, R. L. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Journal of Pharmacology and Experimental Therapeutics, 374(2), 263-275.
- Decker, M. W., Bannon, A. W., Curzon, P., Gunther, K. L., Brioni, J. D., Holladay, M. W., ... & Arneric, S. P. (1997). ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy) pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys. Journal of Pharmacology and Experimental Therapeutics, 283(1), 247-258.
- Langston, J. W., Irwin, I., Langston, E. B., & Forno, L. S. (1984). Intraneuronal generation of a pyridinium metabolite may cause drug-induced parkinsonism.
- Fisher Scientific. (2009).
- Khan, I., Perviz, S., Ibrar, A., Ali, S., Zaib, S., Ayub, K., ... & Rashid, U. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS chemical neuroscience, 11(18), 2849-2860.
- Levin, E. D. (2002). Nicotinic effects on cognitive function: Behavioral characterization, pharmacological specification, and anatomic localization. The Journal of neuropsychiatry and clinical neurosciences, 14(2), 190-201.
- Broad, L. M., Zwart, R., & Sher, E. (2006). Nicotinic acetylcholine receptor ligands, cognitive function, and preclinical approaches to drug discovery. ILAR journal, 47(4), 347-361.
-
PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. Retrieved from [Link]
- Sigma-Aldrich. (2024).
- Revvity. (n.d.). Deciphering the properties of nicotinic acetylcholine receptors using α-Bungarotoxin.
- AA Blocks. (2025). Safety Data Sheet: (R)-2-(Piperidin-2-yl)pyridine dihydrochloride.
- Lee, J., Park, J. H., Kim, H. S., & Hwang, O. (2022). Pyruvate Prevents Dopaminergic Neurodegeneration and Motor Deficits in the 1-Methyl-4-Phenyl-1, 2, 3, 6-Tetrahydropyridine Model of Parkinson's Disease. Molecular neurobiology, 59(11), 6956-6970.
- Wang, Y., Zhang, Y., Liu, Y., Wang, H., & Qu, Z. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. Chemico-biological interactions, 305, 122-130.
- Al-Muhaimeed, A. M., Abdel-Aziz, M., & El-Azab, A. S. (2013). Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2′-fluoro-3′-(substituted phenyl) deschloroepibatidine analogues of 2′. Journal of medicinal chemistry, 56(17), 6723-6738.
- Carotti, A., Altomare, C., & Gnerre, C. (2002). Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) models. Current medicinal chemistry, 9(1), 1-18.
- Papke, R. L., & Horenstein, N. A. (2020). Advances in the in vitro and in vivo pharmacology of alpha4beta2 nicotinic receptor positive allosteric modulators. Biochemical Pharmacology, 174, 113824.
- Davis, L., Olsen, G. E., Klein, J. T., Kapples, K. J., Huger, F. P., Smith, C. P., ... & Effland, R. C. (1996). Substituted (pyrroloamino) pyridines: potential agents for the treatment of Alzheimer's disease. Journal of medicinal chemistry, 39(2), 582-587.
- Uversky, V. N. (2004). Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. Neurotoxicology, 25(6), 967-981.
- Wonnacott, S., & Gallagher, T. (2006). The chemistry and pharmacology of nicotinic ACh receptors. Tocris Reviews, (26).
- Grønlien, J. H., Håkerud, M., Ween, H., Thorin-Hagene, K., Briggs, C. A., Gopalakrishnan, M., ... & Timmermann, D. B. (2007). Unraveling the high-and low-sensitivity agonist responses of nicotinic acetylcholine receptors. Journal of Neuroscience, 27(30), 8057-8066.
- Singh, P., & Kumar, A. (2022). Pyridine derivatives as anti-Alzheimer agents.
- Gasso, S., Pinto, R., & Fàbregas, L. (2013). Solvents and Parkinson disease: A systematic review of toxicological and epidemiological evidence. Toxicology and applied pharmacology, 266(3), 327-338.
- Langston, J. W. (1987). Parkinson's disease: current view. American family physician, 35(3), 201-206.
- Kim, H. S., Kim, M. H., Jeong, H. J., Lee, S. H., & Kim, K. T. (2020). Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation. Experimental & molecular medicine, 52(4), 621-633.
- Kume, T., & Akaike, A. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer, Singapore.
- Li, Y., Li, R., Li, Y., Wang, Y., & Yang, L. (2022). Nicotine Activating α4β2 Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells. Neuroscience Bulletin, 38(3), 273-286.
Sources
- 1. Complex Relationships of Nicotinic Receptor Actions and Cognitive Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. A-84,543 - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nicotine Activating α4β2 Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. modelorg.com [modelorg.com]
- 13. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. α7 nicotinic acetylcholine receptor-mediated neuroprotection against dopaminergic neuron loss in an MPTP mouse model via inhibition of astrocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Nicotine alleviates MPTP-induced nigrostriatal damage through modulation of JNK and ERK signaling pathways in the mice model of Parkinson’s disease [frontiersin.org]
- 16. Nicotine alleviates MPTP-induced nigrostriatal damage through modulation of JNK and ERK signaling pathways in the mice model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. fishersci.com [fishersci.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. aablocks.com [aablocks.com]
The Strategic Utility of 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride in Complex Molecule Synthesis
Introduction: A Privileged Scaffold in Modern Drug Discovery
The confluence of a pyridine ring and a pyrrolidine moiety within a single molecular framework presents a compelling architectural motif for the synthesis of novel therapeutic agents. 3-Pyrrolidin-2-ylmethylpyridine, particularly in its dihydrochloride salt form for enhanced solubility and stability, has emerged as a cornerstone precursor in medicinal chemistry and process development.[1] The inherent properties of this scaffold—the hydrogen bond accepting pyridine nitrogen, the stereogenic center at the 2-position of the pyrrolidine, and the overall three-dimensional structure—offer a rich landscape for molecular design and optimization.[1][2]
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent feature in over 20 FDA-approved drugs, valued for its ability to introduce sp3-hybridized character and explore chemical space in three dimensions.[3] This non-planar structure can significantly influence the binding affinity of a molecule to its biological target.[2] Concurrently, the pyridine ring is a well-established pharmacophore, integral to the structure of numerous therapeutic agents due to its electronic properties and ability to engage in various intermolecular interactions.[4][5] The combination of these two rings in 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride provides a versatile building block for creating complex molecules with potential applications in neuropharmacology and other therapeutic areas.[1]
This guide provides an in-depth exploration of this compound as a precursor in organic synthesis. We will delve into its application in the construction of complex heterocyclic systems, with a particular focus on the synthesis of Varenicline, a prominent smoking cessation aid.[6] Detailed, field-proven protocols will be provided to illustrate its practical utility for researchers, scientists, and drug development professionals.
Application in the Synthesis of Fused Heterocyclic Systems: The Case of Varenicline
A paramount application of 3-Pyrrolidin-2-ylmethylpyridine and its derivatives is in the synthesis of complex, fused heterocyclic scaffolds. The strategic placement of the pyridine and pyrrolidine rings allows for the construction of polycyclic systems with defined stereochemistry. A notable example is the synthesis of Varenicline (marketed as Chantix®), a partial agonist of the α4β2 nicotinic acetylcholine receptor.[6][7]
The synthesis of Varenicline showcases the utility of a diamine precursor, which can be conceptually derived from a functionalized 3-Pyrrolidin-2-ylmethylpyridine core. The general strategy involves the formation of a diamino-substituted aromatic system, followed by a cyclization reaction to form the pyrazine ring, thus completing the tetracyclic framework of Varenicline.
Conceptual Workflow for Varenicline Synthesis
Caption: Conceptual workflow for Varenicline synthesis.
Protocol 1: Synthesis of a Varenicline Analogue via Diamine Cyclization
This protocol outlines a plausible synthetic route to a Varenicline analogue, starting from a hypothetical dinitro-functionalized derivative of 3-Pyrrolidin-2-ylmethylpyridine. This procedure is illustrative of the chemical transformations involved in constructing the pyrazine ring.
Step 1: Reduction of the Dinitro Precursor to a Diamine
Causality: The reduction of the nitro groups to primary amines is a critical step to enable the subsequent cyclization. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
-
To a solution of the dinitro-precursor (1.0 eq) in methanol, add 10% Palladium on carbon (Pd/C) (0.1 eq by weight).
-
The reaction mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the crude diamine intermediate. This intermediate is often used directly in the next step without further purification due to its potential instability.[8]
Step 2: Cyclization with Glyoxal to Form the Pyrazine Ring
Causality: The reaction of the vicinal diamine with glyoxal (a 1,2-dicarbonyl compound) is a classic method for the formation of a pyrazine ring. The reaction proceeds through a double condensation mechanism.
Experimental Protocol:
-
Dissolve the crude diamine intermediate from the previous step in a mixture of isopropanol and water (e.g., 80:20 v/v).[9]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of glyoxal (40%, 1.1 eq) to the cooled solution while stirring.
-
Allow the reaction to stir at room temperature for 18 hours.[8]
-
Monitor the formation of the product by TLC or LC-MS.
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the isopropanol.
-
The aqueous residue is then extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the Varenicline analogue.
| Parameter | Value | Reference |
| Hydrogenation Pressure | 40-50 psi | [8] |
| Hydrogenation Catalyst | 5% or 10% Pd/C | [8][9] |
| Cyclization Reagent | 40% Aqueous Glyoxal | [9] |
| Cyclization Solvent | Isopropanol/Water | [9] |
Application in Palladium-Catalyzed Cross-Coupling Reactions
The pyridine moiety of this compound can also serve as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents onto the pyridine ring. This allows for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
Conceptual Workflow for a Suzuki Cross-Coupling Reaction
Caption: Conceptual workflow for a Suzuki cross-coupling reaction.
Protocol 2: Suzuki Cross-Coupling of a Halogenated 3-Pyrrolidin-2-ylmethylpyridine Derivative
This protocol describes a general procedure for the Suzuki cross-coupling of a bromo-substituted derivative of 3-Pyrrolidin-2-ylmethylpyridine with an arylboronic acid.
Causality: The palladium catalyst facilitates the oxidative addition to the aryl bromide, followed by transmetalation with the boronic acid and reductive elimination to form the new carbon-carbon bond. The choice of ligand and base is crucial for an efficient catalytic cycle.
Experimental Protocol:
-
To a reaction vessel, add the bromo-substituted 3-Pyrrolidin-2-ylmethylpyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as PdCl2(dppf) (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture, such as dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl-substituted product.
| Parameter | Value | Reference |
| Catalyst | PdCl2(dppf) | [10] |
| Base | K2CO3 or Cs2CO3 | [7] |
| Solvent System | Dioxane/Water | General Practice |
| Temperature | 80-100 °C | General Practice |
Conclusion
This compound is a highly valuable and versatile precursor in organic synthesis, particularly for the construction of complex, biologically active molecules. Its unique combination of a pyridine and a pyrrolidine ring provides a robust platform for the synthesis of fused heterocyclic systems, as exemplified by its application in the synthesis of Varenicline analogues. Furthermore, its amenability to palladium-catalyzed cross-coupling reactions allows for the generation of diverse chemical libraries for drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors.
References
-
Chem-Impex. This compound. [Link]
-
Foulds, J., & Russ, C. (2014). Discovery and development of varenicline for smoking cessation. Expert Opinion on Drug Discovery, 9(8), 945-958. [Link]
-
Afanasyev, O. I., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970. [Link]
-
European Patent Office. EP 4241775 A1 - TABLET COMPRISING VARENICLINE AND PROCESS OF PREPARATION THEREOF. [Link]
-
ChemSynthesis. 3-pyrrolidin-2-yl-pyridine. [Link]
- Google Patents.
-
Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]
-
ResearchGate. Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. [Link]
-
Organic Chemistry Portal. Synthesis of pyrrolidines. [Link]
-
Ghoneim, A. M., & El-Gazzar, A. A. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(11), 3297. [Link]
-
Semantic Scholar. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Al-Muraikhi, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Pharmaceuticals, 16(5), 758. [Link]
-
ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 3-[(Pyrrolidin-2-yl)methyl]pyridine dihydrochloride [cymitquimica.com]
- 6. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Varenicline | C13H13N3 | CID 5310966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 9. WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate - Google Patents [patents.google.com]
- 10. One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones - Enamine [enamine.net]
Application Notes and Protocols for the In Vivo Administration of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride
Introduction
3-Pyrrolidin-2-ylmethylpyridine dihydrochloride is a heterocyclic compound featuring both pyrrolidine and pyridine moieties. Its structure makes it a valuable building block in medicinal chemistry, particularly for developing therapeutic agents targeting the central nervous system.[1][2] The dihydrochloride salt form of this compound enhances its aqueous solubility, a favorable characteristic for in vivo applications.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for administering this compound in preclinical in vivo studies. The protocols outlined below are based on established principles of pharmacology and toxicology and are designed to ensure experimental rigor, reproducibility, and the safety of research animals.[3][4][5]
Compound Profile
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₁₀H₁₄N₂·2HCl | [1] |
| Molecular Weight | 235.16 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
| Solubility | Enhanced solubility in aqueous solutions | [1] |
Experimental Design Considerations
The design of any in vivo study is critical for obtaining meaningful and reproducible data. Before proceeding with the administration of this compound, researchers must carefully consider the following:
-
Hypothesis and Objectives: Clearly define the scientific question being addressed and the primary outcomes to be measured.[5]
-
Animal Model: The choice of animal species and strain should be justified based on the research question and the relevance to human physiology.[6]
-
Route of Administration: The selected route should be appropriate for the compound's properties and the intended therapeutic application.[7][8][9]
-
Dose Selection: Initial dose ranges should be determined based on in vitro efficacy data, literature on similar compounds, and, if necessary, a pilot dose-range-finding study.[6][10]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The study design should allow for the characterization of the compound's absorption, distribution, metabolism, and excretion (ADME), as well as its pharmacological effect.[4][11]
Logical Workflow for In Vivo Administration
Caption: A generalized workflow for the in vivo administration of a test compound.
Protocols for Administration
The following sections provide detailed protocols for the preparation and administration of this compound.
Vehicle Selection and Formulation
The dihydrochloride salt form of the compound suggests good aqueous solubility.[1] Therefore, simple aqueous vehicles are the preferred starting point.
Recommended Vehicles:
-
Sterile Water for Injection: Suitable for most routes of administration.
-
0.9% Sodium Chloride (Normal Saline): An isotonic solution that is well-tolerated and commonly used for intravenous, intraperitoneal, and subcutaneous injections.[12]
-
Phosphate-Buffered Saline (PBS): A buffered isotonic solution that can help maintain a stable pH.[12]
Protocol for Formulation Preparation (for a 10 mg/mL solution):
-
Aseptic Technique: All procedures should be performed in a laminar flow hood using sterile equipment and supplies.
-
Weighing the Compound: Accurately weigh the desired amount of this compound. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the compound.
-
Dissolution:
-
Transfer the weighed compound to a sterile conical tube.
-
Add a small volume of the chosen sterile vehicle (e.g., 5 mL of normal saline) to the tube.
-
Gently vortex or sonicate the mixture until the compound is completely dissolved. The solution should be clear and free of particulates.
-
-
Final Volume Adjustment: Add the sterile vehicle to reach the final desired volume (e.g., 10 mL).
-
Sterilization (if necessary): If the formulation is not prepared from sterile components, it should be filter-sterilized through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared formulation at 2-8°C and protect it from light. Stability studies should be conducted to determine the appropriate storage duration.
Dose Calculation
Accurate dose calculation is crucial for the safety and efficacy of the experiment.[13] Doses are typically expressed in mg/kg of body weight.
Example Dose Calculation:
-
Desired Dose: 20 mg/kg
-
Animal Weight: 250 g (0.25 kg)
-
Stock Solution Concentration: 10 mg/mL
Calculation:
-
Total Dose (mg): Desired Dose (mg/kg) x Animal Weight (kg) = 20 mg/kg x 0.25 kg = 5 mg
-
Volume to Administer (mL): Total Dose (mg) / Stock Solution Concentration (mg/mL) = 5 mg / 10 mg/mL = 0.5 mL
| Parameter | Value |
| Desired Dose | 20 mg/kg |
| Animal Weight | 0.25 kg |
| Stock Concentration | 10 mg/mL |
| Calculated Volume | 0.5 mL |
Routes of Administration
The choice of administration route depends on the desired pharmacokinetic profile and the experimental objectives.[3][14]
Intravenous (IV) Administration
IV administration results in 100% bioavailability and a rapid onset of action.[7]
Protocol for IV Injection (Mouse, Lateral Tail Vein):
-
Animal Restraint: Properly restrain the mouse, for example, in a specialized rodent restrainer.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection:
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, insert the needle into the vein at a shallow angle.
-
Slowly inject the calculated volume of the drug formulation.
-
Observe for any signs of extravasation (leakage).
-
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Intraperitoneal (IP) Administration
IP injection is a common route for systemic administration in rodents, offering a larger surface area for absorption compared to subcutaneous injection.
Protocol for IP Injection (Rat):
-
Animal Restraint: Gently restrain the rat, exposing the abdomen.
-
Injection Site: Identify the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Using a 23-25 gauge needle, insert the needle at a 30-45 degree angle.
-
Aspirate to ensure no body fluids are drawn into the syringe.
-
Inject the calculated volume of the drug formulation.
-
-
Post-Injection: Withdraw the needle and return the animal to its cage.
Oral Gavage (PO)
Oral administration is often the preferred route for preclinical studies, especially if it is the intended clinical route.[7]
Protocol for Oral Gavage (Mouse):
-
Animal Restraint: Firmly grasp the mouse by the scruff of the neck to immobilize the head.
-
Gavage Needle Insertion:
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the needle into the mouth, aiming towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it.
-
-
Administration: Once the needle is in the correct position (in the stomach), slowly administer the calculated volume of the drug formulation.
-
Post-Administration: Gently remove the gavage needle and return the animal to its cage.
Decision Tree for Route of Administration
Caption: A decision-making framework for selecting the appropriate route of administration.
Safety, Monitoring, and Data Collection
Safety Precautions
Animal Monitoring
Following administration, animals should be closely monitored for any adverse effects, including:
-
Changes in behavior or activity
-
Signs of pain or distress
-
Changes in food and water consumption
-
Alterations in body weight
The frequency of monitoring should be highest in the period immediately following administration and as dictated by the study protocol.
Data and Sample Collection
A well-defined schedule for data and sample collection is essential. This may include:
-
Behavioral assessments: At specified time points post-dosing.
-
Blood sampling: For pharmacokinetic analysis.
-
Tissue collection: At the end of the study for pharmacodynamic or toxicological evaluation.
All data should be recorded accurately and in a timely manner.
Conclusion
The successful in vivo administration of this compound relies on careful planning, meticulous technique, and a thorough understanding of the compound's properties. By following the principles and protocols outlined in these application notes, researchers can generate reliable and reproducible data to advance their drug discovery and development efforts. It is imperative to remember that these are generalized guidelines, and specific experimental parameters should be optimized based on the unique objectives of each study and in accordance with institutional animal care and use committee (IACUC) regulations.
References
-
Avivia BV. (n.d.). Medication Routes of Administration. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023, March 1). A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. Retrieved from [Link]
-
Premier Consulting. (2021, June 10). Niche Nonclinical Studies: Uncommon Routes of Administration and Animal Models. Retrieved from [Link]
-
RJPT SimLab. (n.d.). Dose Calculation in Pharmacological Experiments. Retrieved from [Link]
-
ResearchGate. (2016, February 29). How to calculate a right dose for in vivo study?. Retrieved from [Link]
-
Cronicon. (2020, February 14). A Simple Method for Animal Dose Calculation in Preclinical Research. Retrieved from [Link]
-
JoVE. (2023, September 22). Video: Routes of Drug Administration: Overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vivo pharmacokinetics of nitroxides in mice. PubMed. Retrieved from [Link]
-
Merck Veterinary Manual. (n.d.). Routes of Administration and Dosage Forms of Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, December 1). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. Retrieved from [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
-
ResearchGate. (2012, September 27). What are the preferable iv vehicle system for in vivo study?. Retrieved from [Link]
-
Aragen. (n.d.). THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]
-
AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. PMC. Retrieved from [Link]
-
ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]
-
Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Targeted Delivery of 4-Aminopyridine Into the Rat Brain by Minicontainers from Carbon-Nanodiamonds Composite. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine does not induce unscheduled DNA synthesis (UDS) in hepatocytes of male B6C3F1 mice treated in vivo. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. PubChem. Retrieved from [Link]
-
Appchem. (n.d.). 2-PYRROLIDIN-3-YLMETHYL-PYRIDINE DIHYDROCHLORIDE | 1361115-13-0. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. ijpsr.com [ijpsr.com]
- 4. ppd.com [ppd.com]
- 5. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Route of Administration - Avivia [avivia.nl]
- 8. premier-research.com [premier-research.com]
- 9. Video: Routes of Drug Administration: Overview [jove.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 12. researchgate.net [researchgate.net]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Developing Novel Therapeutic Agents with 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The scaffold of 3-pyrrolidin-2-ylmethylpyridine presents a compelling starting point for the discovery of novel therapeutic agents, particularly those targeting the nicotinic acetylcholine receptor (nAChR) family. Its inherent structural motifs, combining a pyrrolidine ring and a pyridine moiety, are well-represented in known nAChR ligands. This guide provides a comprehensive framework for researchers leveraging 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride as a foundational chemical entity for drug development. We will delve into the rationale behind its selection, outline detailed protocols for its characterization, and provide a roadmap for advancing lead compounds through a preclinical pipeline, with a focus on neurological disorders where nAChR modulation is a validated therapeutic strategy.
Introduction: The Rationale for Targeting Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in fast synaptic transmission throughout the central and peripheral nervous systems.[1] Their diverse subunit compositions give rise to a multitude of receptor subtypes, each with distinct pharmacological profiles and physiological roles.[1] This diversity makes them high-value targets for therapeutic intervention in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[2]
The 3-pyrrolidin-2-ylmethylpyridine scaffold is a privileged structure in the realm of nAChR modulation. The pyrrolidine ring can mimic the cationic amine of acetylcholine, the endogenous ligand, while the pyridine ring can engage in crucial hydrogen bonding and aromatic interactions within the receptor's binding pocket. The dihydrochloride salt form of the title compound enhances its aqueous solubility, a critical property for in vitro assays and early-stage formulation development.[3] A notable example of a therapeutic candidate derived from this scaffold is ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride], which has been investigated for its cognitive-enhancing effects.[4]
This document will guide the researcher through the essential stages of drug discovery, starting from the initial characterization of novel derivatives of this compound to their evaluation in preclinical models.
Foundational Assays: Characterizing Novel Ligands
The initial phase of development involves synthesizing a library of analogues based on the 3-pyrrolidin-2-ylmethylpyridine core. Techniques such as bioisosteric replacement can be employed to modify the scaffold to enhance potency, selectivity, and pharmacokinetic properties.[1][5] Once synthesized, a primary screening cascade is essential to determine the affinity and functional activity of these novel compounds at various nAChR subtypes.
Radioligand Binding Assays: Determining Receptor Affinity
Competitive radioligand binding assays are a robust method to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.[1] This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known high affinity for the target receptor.[1]
Protocol 2.1: Competitive Radioligand Binding Assay
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the desired nAChR subtype (e.g., α4β2, α7).
-
Radioligand: A tritiated ligand with high affinity and selectivity for the target subtype (e.g., [³H]epibatidine for α4β2, [³H]methyllycaconitine for α7).[6]
-
Test Compounds: Novel derivatives of this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Competitor: A high concentration of a known non-radioactive ligand (e.g., nicotine, cytisine).
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and Cocktail.
Procedure:
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay Buffer + Radioligand + Membrane Preparation.
-
Non-specific Binding (NSB): Non-specific Binding Competitor + Radioligand + Membrane Preparation.
-
Competition: Test Compound (at various concentrations) + Radioligand + Membrane Preparation.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
| Parameter | Description |
| IC50 | Concentration of the test compound that inhibits 50% of the specific binding of the radioligand. |
| Ki | Inhibition constant, representing the binding affinity of the test compound for the receptor. |
Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Functional Assays: Determining Agonist, Antagonist, or Modulatory Activity
Once binding affinity is established, it is crucial to determine the functional effect of the compound. Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes expressing specific nAChR subtypes is a gold-standard technique for this purpose.
Protocol 2.2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Materials:
-
Xenopus laevis Oocytes: Stage V-VI oocytes.
-
cRNA: In vitro transcribed cRNA encoding the desired nAChR subunits.
-
Microinjection System.
-
TEVC Setup: Amplifier, headstages, electrodes, perfusion system.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Agonist: Acetylcholine or a specific nAChR agonist.
-
Test Compounds.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes.
-
Inject oocytes with the cRNA encoding the nAChR subunits of interest.
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).
-
Clamp the membrane potential at a holding potential (typically -70 mV).
-
-
Functional Characterization:
-
Agonist Activity: Apply the test compound at various concentrations and measure the induced current.
-
Antagonist Activity: Co-apply the test compound with a known agonist and measure the inhibition of the agonist-induced current.
-
Allosteric Modulation: Pre-apply the test compound followed by co-application with an agonist to determine if it potentiates or inhibits the agonist response.
-
-
Data Analysis:
-
Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
-
Analyze the current kinetics to understand the mechanism of action.
-
| Parameter | Description |
| EC50 | The concentration of an agonist that produces 50% of the maximal response. |
| IC50 | The concentration of an antagonist that inhibits 50% of the agonist-induced response. |
| Emax | The maximum response produced by an agonist. |
Mechanism of Action: Elucidating Downstream Signaling Pathways
Activation of nAChRs leads to the influx of cations, which not only depolarizes the cell membrane but also triggers a cascade of intracellular signaling events. Understanding how a novel compound modulates these pathways is crucial for predicting its therapeutic effects and potential side effects. Key pathways include the PI3K/Akt, JAK2/STAT3, and MEK/ERK pathways.[4][7][8]
Signaling Pathways Downstream of nAChR Activation
Caption: Simplified overview of major signaling pathways activated by nAChRs.
In Vivo Efficacy: Preclinical Models of Neurological Disorders
Promising lead compounds identified through in vitro screening must be evaluated in relevant animal models to assess their in vivo efficacy and therapeutic potential. For cognitive enhancement, the Morris water maze is a widely used and validated behavioral assay.[9]
Protocol 4.1: Morris Water Maze for Assessment of Spatial Learning and Memory
Apparatus:
-
A large circular pool filled with opaque water.
-
A submerged escape platform, hidden from view.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (4-5 days):
-
Mice or rats are given multiple trials per day to find the hidden platform.
-
The starting position is varied for each trial.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (Day after last acquisition day):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
-
Data Analysis:
-
Compare the escape latencies and path lengths of treated animals to a vehicle-treated control group during the acquisition phase.
-
In the probe trial, a significant increase in the time spent in the target quadrant by the treated group indicates improved spatial memory.
-
| Parameter | Description |
| Escape Latency | Time taken to find the hidden platform. |
| Path Length | The distance traveled to find the platform. |
| Time in Target Quadrant | A measure of spatial memory retention. |
Experimental Workflow for Preclinical Evaluation
Caption: A streamlined workflow for the development of nAChR-targeting therapeutics.
Conclusion and Future Directions
This compound serves as an excellent starting point for the development of novel nAChR modulators. By employing a systematic approach of chemical synthesis, in vitro characterization, and in vivo evaluation, researchers can identify and optimize lead compounds with therapeutic potential for a variety of neurological and psychiatric disorders. The protocols and frameworks outlined in this guide provide a solid foundation for these endeavors. Future work should focus on developing highly subtype-selective ligands to minimize off-target effects and further elucidating the complex signaling networks modulated by these receptors to uncover novel therapeutic applications.
References
-
Akaike, A., Shimohama, S., & Misu, Y. (Eds.). (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. [Link]
-
Bhandare, R. R., & Canney, D. J. (2014). Bioisosteric replacement and related analogs in the design, synthesis and evaluation of ligands for muscarinic acetylcholine receptors. Medicinal chemistry (Shariqah (United Arab Emirates)), 10(4), 361–375. [Link]
-
Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit1.8. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]
-
Decker, M. W., Brioni, J. D., Bannon, A. W., & Arneric, S. P. (1998). ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys. The Journal of pharmacology and experimental therapeutics, 285(2), 785–794. [Link]
- Gündisch, D. (2000). Nicotinic acetylcholine receptors and their ligands. Current pharmaceutical design, 6(11), 1143–1157.
- Levin, E. D. (2002). Nicotinic receptor subtypes and cognitive function. Journal of neurobiology, 53(4), 633–640.
-
Wu, J., Liu, Q., Tang, P., & Wu, J. (2017). Blockade of α7 nicotinic acetylcholine receptors inhibit nicotine-induced tumor growth and vimentin expression in non-small cell lung cancer through MEK/ERK signaling way. Oncology reports, 38(6), 3379–3388. [Link]
-
Li, T., Zhang, C., & Ding, L. (2020). Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways. Neurotherapeutics, 17(2), 651–665. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Neuronal and Extraneuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nicotinic-nAChR signaling mediates drug resistance in lung cancer [jcancer.org]
- 9. researchgate.net [researchgate.net]
Application Notes for A-84543 (3-Pyrrolidin-2-ylmethylpyridine dihydrochloride) in Synaptic Transmission Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A-84543 as a Precision Tool for Nicotinic System Interrogation
3-Pyrrolidin-2-ylmethylpyridine dihydrochloride, more commonly referenced in scientific literature as A-84543, is a potent and selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs).[1] Developed by Abbott Laboratories, this compound has emerged as a critical pharmacological tool for dissecting the complex role of nAChRs in synaptic transmission and neuronal function.[1] Its high affinity and selectivity, particularly for the α4β2 nAChR subtype, allow for targeted investigations that are often difficult to achieve with less specific agonists like nicotine.[1][2]
This guide provides an in-depth overview of A-84543's mechanism of action, detailed protocols for its application in key in vitro assays, and considerations for its use in in vivo models. The methodologies described herein are designed to be self-validating, with explanations of the scientific rationale behind each step to empower researchers to adapt and troubleshoot effectively.
Section 1: Mechanism of Action and Pharmacological Profile
Targeting Neuronal Nicotinic Acetylcholine Receptors
A-84543 exerts its effects by binding to and activating nAChRs, which are ligand-gated ion channels integral to fast synaptic transmission in the central and peripheral nervous systems.[3][4] These receptors are pentameric structures composed of various α and β subunits.[5] The specific combination of these subunits determines the receptor's pharmacological and physiological properties.[5][6] A-84543 shows the highest affinity for heteromeric nAChRs containing α4 and β2 subunits, the most abundant nAChR subtype in the brain.[2][7][8]
Upon binding, A-84543 stabilizes the open conformation of the ion channel, leading to a rapid influx of cations, primarily Na⁺ and Ca²⁺, and a smaller efflux of K⁺.[4][9] This ion movement causes depolarization of the neuronal membrane, which can trigger an action potential. The influx of Ca²⁺ is particularly significant as it acts as a second messenger, initiating various intracellular signaling cascades that can modulate neurotransmitter release and gene expression.[10][11]
nAChR-Mediated Signaling Pathway
The activation of an α4β2 nAChR by A-84543 initiates a cascade of events critical to synaptic modulation. The binding of the agonist to the extracellular domain of the receptor induces a conformational change that opens the central ion pore. The subsequent influx of calcium can activate downstream kinases, such as those in the PI3K-Akt pathway, which are implicated in cell survival and neuroprotection.[10]
Caption: A-84543 binding to α4β2 nAChR initiates ion flux and downstream signaling.
Quantitative Pharmacological Data
The selectivity of A-84543 is best appreciated through quantitative analysis of its binding affinity (Ki) and functional potency (EC₅₀) across different nAChR subtypes. The data below, compiled from competitive binding and functional assays, illustrates its preference for β2-containing receptors.
| nAChR Subtype | Ligand | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, µM) | Efficacy (% of Nicotine Max) | Source |
| α4β2 | A-84543 | ~0.7 - 1.5 | 0.75 | Full Agonist | [2] |
| α2β2 | A-84543 | ~1.0 | Not Reported | Not Reported | [2] |
| α3β4 | A-84543 | ~100 - 200 | 160 | Partial Agonist (~37.5%) | [2] |
| α7 | A-84543 | ~300 - 500 | Not Reported | Not Reported | [2] |
| α4β2 | Nicotine | ~1 - 5 | ~1 | Full Agonist | [6] |
| α3β4 | Nicotine | ~50 - 100 | 32 | Full Agonist | [2] |
Note: Values are approximate and can vary based on the specific assay conditions (e.g., cell type, radioligand used). Data is synthesized from multiple sources for comparison.
Section 2: In Vitro Experimental Protocols
The following protocols provide a framework for characterizing the interaction of A-84543 with nAChRs.
Protocol: Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of A-84543 by measuring its ability to compete with a known high-affinity radioligand, such as [³H]Epibatidine, for binding to nAChRs in a tissue or cell preparation.
Causality: The concentration of A-84543 that displaces 50% of the radioligand (the IC₅₀ value) is inversely related to its binding affinity. The Cheng-Prusoff equation is then used to convert the IC₅₀ to a Ki value, providing a standardized measure of affinity.
Caption: Workflow for determining the binding affinity of A-84543.
Step-by-Step Methodology:
-
Tissue Preparation:
-
Dissect brain regions of interest (e.g., rat cerebral cortex or thalamus) on ice.[2]
-
Homogenize the tissue in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending and re-centrifuging. Resuspend the final pellet in the assay buffer.
-
Alternatively, use membranes from HEK cells stably expressing the nAChR subtype of interest.[2]
-
-
Binding Reaction:
-
In a series of tubes, add a constant concentration of [³H]Epibatidine (e.g., ~500 pM).[2]
-
Add increasing concentrations of A-84543 (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Add the membrane preparation to initiate the binding reaction.
-
Include control tubes for total binding (no A-84543) and non-specific binding (excess of a potent unlabeled ligand like nicotine).
-
-
Incubation & Filtration:
-
Incubate the tubes at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a vacuum manifold. This traps the membranes with bound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of A-84543 to generate a competition curve and determine the IC₅₀.
-
Protocol: Functional Assessment via ⁸⁶Rb⁺ Efflux Assay
This assay measures the functional consequence of A-84543 binding—the opening of the nAChR ion channel. It uses the radioactive potassium analog, ⁸⁶Rb⁺, as a tracer for cation movement through the channel.
Causality: A-84543, as an agonist, will open nAChR channels, allowing the pre-loaded ⁸⁶Rb⁺ to exit the cell down its concentration gradient. The amount of ⁸⁶Rb⁺ released is directly proportional to the level of receptor activation, allowing for the determination of potency (EC₅₀) and efficacy.
Caption: Workflow for functional characterization of A-84543 using ⁸⁶Rb⁺ efflux.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK-293 or IMR-32) stably transfected with the desired nAChR subunits in multi-well plates.[2]
-
-
Loading with ⁸⁶Rb⁺:
-
Aspirate the culture medium and wash the cells with a loading buffer.
-
Add loading buffer containing ⁸⁶RbCl (e.g., 1 µCi/mL) and incubate for several hours to allow cells to accumulate the tracer.
-
-
Washing:
-
Remove the loading buffer and wash the cells multiple times with a resting buffer to eliminate extracellular ⁸⁶Rb⁺. This is a critical step to ensure a low baseline signal.
-
-
Stimulation:
-
Add a stimulation buffer containing various concentrations of A-84543 to the wells.
-
Include control wells: baseline efflux (buffer only) and maximum efflux (a saturating concentration of a full agonist like nicotine).[2]
-
Incubate for a short, defined period (e.g., 2-5 minutes).
-
-
Sample Collection:
-
Transfer the supernatant (containing the effluxed ⁸⁶Rb⁺) from each well to scintillation vials.
-
Add a lysis buffer to the wells to release the ⁸⁶Rb⁺ remaining inside the cells. Transfer this lysate to separate scintillation vials.
-
-
Quantification and Analysis:
-
Measure the radioactivity in all vials using a scintillation counter.
-
Calculate the percentage of ⁸⁶Rb⁺ efflux for each condition: [Supernatant CPM / (Supernatant CPM + Lysate CPM)] * 100.
-
Plot the percentage of efflux against the log concentration of A-84543 to determine its EC₅₀ and maximal efficacy relative to the control agonist.
-
Section 3: In Vivo Study Applications
A-84543 is a valuable tool for investigating the physiological roles of α4β2* nAChRs in living organisms. Its ability to cross the blood-brain barrier allows for systemic administration to study effects on complex behaviors and neurochemistry.
-
Cognitive Enhancement: A-84543 has been shown to improve performance in animal models of cognition, such as the spatial discrimination water maze in rats, suggesting a role for α4β2* nAChRs in learning and memory processes.[7][12]
-
Neurotransmitter Release: When used in conjunction with in vivo microdialysis, A-84543 can be used to assess how selective α4β2* nAChR activation modulates the release of neurotransmitters like dopamine, acetylcholine, and glutamate in specific brain regions.[6] This is critical for understanding its role in reward, addiction, and attention.
-
Receptor Occupancy Studies: Radiolabeled versions of A-84543, such as [¹¹C]A-84543, have been developed for Positron Emission Tomography (PET) imaging.[13] These studies allow for the non-invasive visualization and quantification of nAChR density and occupancy in the brain, providing a translational bridge between preclinical and clinical research.[13]
Section 4: Safety and Handling
A-84543 is a potent neuroactive compound and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or aerosol.
-
Storage: Store the compound in a tightly sealed container, protected from light, and at the recommended temperature (typically -20°C) to ensure stability.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
References
-
Guerra, M. R., et al. (2015). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. PubMed Central. [Link]
-
Kume, T., & Kihara, T. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. NCBI Bookshelf. [Link]
-
Hurst, R., et al. (2017). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. PubMed Central. [Link]
-
Wikipedia. (n.d.). A-84,543. Wikipedia. [Link]
-
Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Wikipedia. [Link]
-
Corringer, P.-J., & Changeux, J.-P. (2008). Nicotinic acetylcholine receptors. Scholarpedia. [Link]
-
Sarter, M., et al. (n.d.). Neuronal Nicotinic Acetylcholine Receptors. ACNP. [Link]
-
Decker, M. W., et al. (1997). ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Chefer, S. I., et al. (2003). Pharmacological evaluation of [11C]A-84543: an enantioselective ligand for in vivo studies of neuronal nicotinic acetylcholine receptors. Synapse. [Link]
-
Terry, A. V., & Callahan, P. M. (2020). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. PubMed Central. [Link]
-
Guerra, M. R., et al. (2015). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. PubMed. [Link]
-
PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. PubChem. [Link]
-
Maki, R., et al. (1995). The glutamate uptake inhibitor L-trans-pyrrolidine-2,4-dicarboxylate depresses excitatory synaptic transmission via a presynaptic mechanism in cultured hippocampal neurons. PubMed Central. [Link]
-
Therapeutic Target Database. (n.d.). Drug Information. Therapeutic Target Database. [Link]
-
Welsby, P. J., et al. (2009). Regulation of Synaptic Transmission and Plasticity by Neuronal Nicotinic Acetylcholine Receptors. PubMed Central. [Link]
-
Gotti, C., et al. (2019). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]
-
Johnson, M. (2023). Synaptic transmission: A comprehensive review. Allied Academies. [Link]
-
Malysz, J., et al. (2017). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central. [Link]
-
Kassner, M., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Scientific Reports. [Link]
-
Eaton, J. B., et al. (2015). The Unique α4(+)/(−)α4 Agonist Binding Site in (α4)3(β2)2 Subtype Nicotinic Acetylcholine Receptors Permits Differential Agonist Desensitization Pharmacology versus the (α4)2(β2)3 Subtype. The Journal of Neuroscience. [Link]
Sources
- 1. A-84,543 - Wikipedia [en.wikipedia.org]
- 2. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 5. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acnp.org [acnp.org]
- 7. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Unique α4(+)/(−)α4 Agonist Binding Site in (α4)3(β2)2 Subtype Nicotinic Acetylcholine Receptors Permits Differential Agonist Desensitization Pharmacology versus the (α4)2(β2)3 Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Regulation of Synaptic Transmission and Plasticity by Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological evaluation of [11C]A-84543: an enantioselective ligand for in vivo studies of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Dose-Response Curves of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride and its Analogs
Introduction: Unveiling the Potency of a Selective Nicotinic Acetylcholine Receptor Agonist
3-Pyrrolidin-2-ylmethylpyridine dihydrochloride and its closely related analogs, such as A-84543 (3-[[(2S)-1-Methyl-2-pyrrolidinyl]methoxy]pyridine), are potent and selective agonists of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] These compounds are invaluable tools in neuropharmacology and drug discovery, primarily due to their high affinity and selectivity for the α4β2 nAChR subtype, which is widely expressed in the central nervous system and implicated in various physiological processes and pathological conditions.[1][3] The development of subtype-selective ligands for nAChRs is a critical area of research with therapeutic potential for a range of neurological and mental disorders.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on generating accurate and reproducible dose-response curves for this compound and its analogs. Understanding the dose-response relationship is fundamental to characterizing the potency (EC50) and efficacy (Emax) of a compound, providing essential data for lead optimization and mechanistic studies.[4][5] The protocols detailed herein are designed to be robust and self-validating, ensuring the generation of high-quality, reliable data.
Mechanism of Action and Signaling Pathway
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission.[6][7] Upon binding of an agonist, such as this compound, the receptor undergoes a conformational change, opening a central ion pore permeable to cations, primarily Na+ and Ca2+. The influx of these ions leads to depolarization of the cell membrane and activation of downstream signaling cascades. The α4β2 nAChR subtype is known for its relatively high permeability to Ca2+, which plays a crucial role in neurotransmitter release and synaptic plasticity.[7]
Caption: Agonist binding to α4β2 nAChR initiates a signaling cascade.
Experimental Protocol: In Vitro Dose-Response Determination using a Calcium Influx Assay
This protocol describes a common and effective method for determining the dose-response curve of a nAChR agonist using a cell-based calcium influx assay. This assay is highly sensitive and amenable to a high-throughput format.
Materials and Reagents
| Reagent | Supplier | Cat. No. | Storage |
| HEK293 cells expressing human α4β2 nAChR | ATCC | (Example) | Liquid Nitrogen |
| This compound | Chem-Impex | 29337 | 0 - 8 °C |
| Nicotine (positive control) | Sigma-Aldrich | N3876 | 2-8°C |
| DMEM/F-12 Medium | Gibco | 11320033 | 2-8°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| Fluo-4 AM Calcium Indicator | Invitrogen | F14201 | -20°C |
| Pluronic F-127 | Invitrogen | P3000MP | Room Temperature |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | 14025092 | 2-8°C |
| 96-well black, clear-bottom plates | Corning | 3603 | Room Temperature |
Experimental Workflow
Caption: Step-by-step workflow for the calcium influx assay.
Step-by-Step Procedure
1. Cell Culture and Seeding: a. Culture HEK293 cells expressing the human α4β2 nAChR in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Passage the cells every 2-3 days to maintain logarithmic growth. c. Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well in 100 µL of culture medium. d. Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator to allow for cell adherence and formation of a monolayer.
2. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in sterile water or an appropriate solvent. The dihydrochloride salt form enhances aqueous solubility.[8] b. Perform a serial dilution of the stock solution in HBSS to create a range of concentrations. A typical 10-point dilution series might range from 10 µM to 0.1 nM. c. Prepare a similar dilution series for the positive control, nicotine.
3. Calcium Indicator Loading: a. Prepare a 2X loading buffer by mixing Fluo-4 AM and Pluronic F-127 in HBSS to final concentrations of 4 µM and 0.04% respectively. b. Gently aspirate the culture medium from the cell plate. c. Add 50 µL of the 2X loading buffer to each well. d. Incubate the plate at 37°C for 1 hour in the dark.
4. Fluorescence Measurement: a. Set up a fluorescence plate reader (e.g., FlexStation or similar) to measure fluorescence at an excitation wavelength of 494 nm and an emission wavelength of 516 nm. b. Add 50 µL of the prepared compound dilutions to the respective wells. c. Immediately begin measuring the fluorescence intensity every 2 seconds for a total of 3-5 minutes.
Data Analysis
-
Normalization: For each well, subtract the baseline fluorescence (average intensity before compound addition) from the peak fluorescence intensity after compound addition. Normalize the data by expressing the response as a percentage of the maximum response observed with the positive control (nicotine).
-
Curve Fitting: Plot the normalized response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot). The Hill equation is a common model for this type of analysis.[4]
-
Parameter Determination: From the fitted curve, determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).[9]
Expected Results and Interpretation
The resulting dose-response curve should be sigmoidal, with a clear plateau at higher concentrations.[4] The EC50 value provides a measure of the compound's potency, with lower EC50 values indicating higher potency. The Emax value reflects the compound's efficacy relative to the positive control. A compound with an Emax similar to the positive control is considered a full agonist, while a compound with a lower Emax is a partial agonist.[3]
| Parameter | This compound (Example Data) | Nicotine (Example Data) |
| EC50 | 50 nM | 1 µM |
| Emax | 95% | 100% |
| Hill Slope | 1.2 | 1.1 |
Note: The provided data is for illustrative purposes only. Actual values will depend on the specific experimental conditions and the analog being tested.
Trustworthiness and Self-Validation
To ensure the reliability of the generated data, the following quality control measures should be implemented:
-
Positive and Negative Controls: Always include a known agonist (e.g., nicotine) as a positive control and a vehicle-only control as a negative control on each plate.
-
Replicates: Run each concentration in triplicate to assess variability and ensure reproducibility.
-
Cell Viability: Monitor cell health throughout the experiment. Unhealthy cells can lead to inconsistent results.
-
Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and dynamic range of the assay.
Conclusion
The protocols outlined in this application note provide a robust framework for determining the dose-response relationship of this compound and its analogs. By carefully following these procedures and incorporating appropriate quality control measures, researchers can obtain high-quality, reproducible data to accurately characterize the potency and efficacy of these important nAChR modulators. This information is crucial for advancing our understanding of nicotinic receptor pharmacology and for the development of novel therapeutics targeting these receptors.
References
-
A-84,543 - Wikipedia. Available from: [Link]
-
Papke, R. L., et al. (2015). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. PLoS ONE, 10(10), e0141537. Available from: [Link]
-
Mukherjee, J., et al. (1998). Pharmacological evaluation of [11C]A-84543: an enantioselective ligand for in vivo studies of neuronal nicotinic acetylcholine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(3), 322-328. Available from: [Link]
-
Papke, R. L., et al. (2015). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. PubMed. Available from: [Link]
-
Decker, M. W., et al. (1997). ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys. The Journal of Pharmacology and Experimental Therapeutics, 283(1), 247-258. Available from: [Link]
-
3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem. Available from: [Link]
-
Kem, W. R., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180. Available from: [Link]
-
Dose Response Curve | Definition, Equation & Examples - Study.com. Available from: [Link]
-
Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition. Available from: [Link]
-
Gatta, F., et al. (2019). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 24(19), 3584. Available from: [Link]
-
Zwart, R., et al. (2006). alpha4beta2 Nicotinic Receptors With High and Low Acetylcholine Sensitivity. Molecular Pharmacology, 70(2), 520-531. Available from: [Link]
-
Marks, M. J., et al. (1999). Dose-response Relationship for Nicotine-Induced Up-Regulation of Rat Brain Nicotinic Receptors. The Journal of Pharmacology and Experimental Therapeutics, 289(1), 137-146. Available from: [Link]
Sources
- 1. A-84,543 - Wikipedia [en.wikipedia.org]
- 2. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose Response Curve | Definition, Equation & Examples - Lesson | Study.com [study.com]
- 5. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 6. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. How to Interpret Dose-Response Curves [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride. As a key intermediate in various pharmaceutical development programs, understanding the nuances of its synthesis and the potential for byproduct formation is critical for ensuring high purity and yield. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights to address common challenges encountered during its synthesis.
Introduction to Synthetic Strategies
The synthesis of 3-Pyrrolidin-2-ylmethylpyridine, a structural analog of nornicotine, typically involves the coupling of a pyridine and a pyrrolidine moiety. The choice of synthetic route can significantly influence the byproduct profile. The three most common strategies are:
-
Alkylation of a Pyridine Derivative: This approach often involves the deprotonation of 3-picoline to generate a nucleophilic species that reacts with an N-protected 2-(halomethyl)pyrrolidine.
-
Grignard Reaction: This classic organometallic approach utilizes a 3-pyridyl Grignard reagent, which acts as a nucleophile, attacking an electrophilic N-protected 2-pyrrolidinemethanol derivative.
-
Reductive Amination: This method involves the condensation of a 3-pyridyl-containing carbonyl compound with a 2-aminomethylpyrrolidine derivative, followed by reduction of the resulting imine.
Each of these methods presents a unique set of challenges and potential side reactions that can impact the purity and yield of the final product. This guide will dissect these issues and provide practical solutions.
Troubleshooting Guides
Guide 1: Alkylation of 3-Picoline Route
This guide addresses common issues when synthesizing 3-Pyrrolidin-2-ylmethylpyridine via the alkylation of a 3-picoline derivative.
Problem: Low yield of the desired C-alkylated product and a significant amount of a highly polar byproduct.
-
Likely Cause: Competition between C-alkylation and N-alkylation of the pyridine ring. The nitrogen atom of the pyridine ring is a Lewis base and can be alkylated by the electrophilic pyrrolidine derivative, leading to the formation of a quaternary pyridinium salt. This side reaction is a common challenge in pyridine chemistry.[1]
-
Troubleshooting & Optimization:
-
Choice of Base and Deprotonation Conditions: The use of a strong, sterically hindered base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) can favor the deprotonation of the methyl group of 3-picoline over nucleophilic attack at the pyridine nitrogen.
-
Protecting Group Strategy: While the pyrrolidine nitrogen is typically protected (e.g., with a Boc group), the pyridine nitrogen remains susceptible to alkylation. The use of a pyridine N-oxide and subsequent reduction after the coupling reaction can be an alternative strategy to circumvent this issue.
-
Slow Addition of Electrophile: Adding the N-protected 2-(halomethyl)pyrrolidine slowly to the solution of the deprotonated 3-picoline at low temperature can help to control the reaction and minimize N-alkylation.
-
Problem: Presence of di- and poly-alkylated byproducts in the final product mixture.
-
Likely Cause: Over-alkylation of the 3-picoline. The initial mono-alkylation may not sufficiently deactivate the pyridine ring, allowing for a second alkyl group to be added.[1]
-
Troubleshooting & Optimization:
-
Stoichiometry Control: Use a slight excess of the deprotonated 3-picoline relative to the electrophile to increase the probability of mono-alkylation.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further alkylation. Maintaining a low reaction temperature is also crucial.
-
Diagram: Alkylation of 3-Picoline - C-alkylation vs. N-alkylation
Sources
Technical Support Center: 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride Solubility
Welcome to the technical support center for 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving optimal solubility of this compound in your assays. We understand that inconsistent solubility can be a significant bottleneck in experimental workflows, leading to unreliable data and project delays. This resource addresses common challenges with a focus on the underlying scientific principles to empower you to make informed decisions.
Introduction to this compound
This compound is a versatile heterocyclic compound featuring both a pyridine and a pyrrolidine ring.[1] The dihydrochloride salt form is specifically designed to enhance its aqueous solubility, a crucial property for its application in biological assays and pharmaceutical research.[1] The pyrrolidine motif itself can contribute to improved aqueous solubility and other physicochemical properties.[2][3] However, like many small molecules, its solubility can be highly dependent on the specific experimental conditions.
This guide will walk you through a logical troubleshooting process, from fundamental solubility principles to advanced solubilization techniques.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and solubilization of this compound.
Q1: What is the expected solubility of this compound in water?
While specific quantitative data is not always readily available without experimental determination, the dihydrochloride salt form is intended to confer good aqueous solubility.[1] As a general principle for small amine molecules, their solubility in water is enhanced by the hydrophilic amine group's ability to form hydrogen bonds with water.[4] However, the overall solubility is a balance between this and the hydrophobic hydrocarbon portions of the molecule.[4]
Q2: I'm observing precipitation when I dilute my stock solution into my assay buffer. What's happening?
This is a classic solubility issue often related to a change in pH. 3-Pyrrolidin-2-ylmethylpyridine is a basic compound. In its dihydrochloride salt form, it is protonated, which enhances its solubility in acidic to neutral aqueous solutions. When you dilute this into a buffer with a higher pH (more basic), the compound can be deprotonated to its less soluble free base form, causing it to precipitate.[5][6] The solubility of amine salts is highly pH-dependent.[5][6]
Q3: Can I use DMSO to dissolve this compound?
Yes, Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for biological assays.[7] While the dihydrochloride salt is designed for aqueous solubility, DMSO can be an effective solvent for creating a concentrated stock solution. However, be mindful of the final concentration of DMSO in your assay, as it can have detrimental effects on protein stability and cell viability at higher concentrations.[7]
Q4: Should I heat the solution to improve solubility?
Gentle warming can be a useful technique to increase the rate of dissolution. However, it is crucial to be cautious as excessive heat can potentially degrade the compound. It is recommended to use a water bath with controlled temperature and to cool the solution to room temperature before use to ensure the compound remains in solution.
Part 2: Troubleshooting Guide - A Step-by-Step Approach
When encountering solubility issues, a systematic approach is key. The following workflow will guide you through identifying the problem and finding a solution.
Caption: Troubleshooting workflow for solubility issues.
Step 1: Characterize the Problem - Where and When Does Precipitation Occur?
-
Upon initial dissolution in water or buffer? This suggests a fundamental solubility limit under your current conditions.
-
After dilution from a stock solution into the final assay buffer? This strongly points to a pH or solvent incompatibility issue.[5][7]
-
Over time during incubation? This could indicate compound instability or slow precipitation kinetics.
Step 2: The Critical Role of pH - Understanding the Chemistry
3-Pyrrolidin-2-ylmethylpyridine has two basic nitrogen atoms (one on the pyridine ring and one on the pyrrolidine ring) that can be protonated. The dihydrochloride salt form indicates that both nitrogens are protonated, resulting in a positively charged molecule that is readily soluble in water.
The solubility of this compound is governed by the following equilibrium:
[Compound]-2H⁺ + 2Cl⁻ (soluble) ⇌ [Compound] (free base, less soluble) + 2H⁺ + 2Cl⁻
-
In acidic to neutral pH: The equilibrium favors the protonated, soluble form.
-
In basic pH: The equilibrium shifts to the right, favoring the neutral, less soluble free base, which may precipitate out of solution.[5][6]
Experimental Protocol: pH-Dependent Solubility Test
-
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Prepare a concentrated stock solution of this compound in water.
-
Add a small, consistent volume of the stock solution to each buffer to achieve the desired final concentration.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the assay temperature.
-
(Optional) Quantify the soluble compound in each buffer using a suitable analytical method like HPLC or UV-Vis spectroscopy.
This experiment will help you determine the critical pH at which your compound begins to precipitate.
Step 3: Strategic Solvent Selection and Stock Solution Preparation
If adjusting the assay buffer pH is not feasible due to biological constraints, optimizing your stock solution and dilution strategy is the next step.
Solvent Selection Table
| Solvent | Pros | Cons | Recommended Starting Concentration |
| Water | Biologically compatible. | May have limited solubilizing power for the free base. | 1-10 mM |
| DMSO | Excellent solubilizing power for many organic molecules.[7] | Can be toxic to cells at higher concentrations (>0.5%). May interfere with some assays. | 10-50 mM |
| Ethanol | Good solubilizing power, less toxic than DMSO for some cell types. | Can be volatile. May affect protein structure at higher concentrations. | 10-30 mM |
| Co-solvents | Can significantly enhance solubility. | Requires careful optimization to avoid assay interference. | Varies |
Protocol for Preparing a DMSO Stock Solution
-
Weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Important Consideration: When diluting a DMSO stock into an aqueous buffer, it is crucial to do so with rapid mixing to avoid localized high concentrations of the compound that can cause it to precipitate. This phenomenon is known as "oiling out."
Step 4: Advanced Solubilization Techniques
If pH adjustment and solvent optimization are insufficient, more advanced formulation strategies can be employed. These are common in drug development to improve the bioavailability of poorly soluble compounds.[8]
-
Co-solvents: The use of a water-miscible organic solvent in the final assay buffer can increase the solubility of your compound.[9] Common co-solvents include:
-
Polyethylene glycol (PEG), such as PEG 400
-
Propylene glycol
-
Glycerol
-
-
Excipients: Certain non-active ingredients can be used to improve solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[10]
-
Surfactants: Molecules like Tween® 80 or Triton™ X-100 can form micelles that encapsulate the compound, but their use must be carefully validated as they can interfere with biological assays.
-
Workflow for Evaluating Co-solvents
Caption: Workflow for co-solvent evaluation.
Part 3: Key Takeaways and Best Practices
-
pH is paramount: The solubility of this compound is intrinsically linked to the pH of the solution.[5][6] Always consider the pH of your final assay buffer.
-
Stock solution matters: The choice of solvent for your stock solution can significantly impact the success of your experiments. DMSO is a powerful solvent, but its final concentration in the assay must be controlled.[7]
-
Dilute with care: When diluting from an organic stock into an aqueous buffer, ensure rapid and thorough mixing.
-
Test for compatibility: If using co-solvents or other excipients, always run control experiments to ensure they do not interfere with your assay.
-
Start with the simplest solution: Begin by optimizing pH and solvent choice before moving to more complex solubilization methods.
By following this structured approach, you can effectively troubleshoot and overcome solubility challenges with this compound, leading to more reliable and reproducible experimental results.
References
-
Clark, J. (2023). Solubility and pH of amines. Chemguide. Retrieved from [Link]
-
Tzalis, D., & Karabelas, K. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 947-951. Retrieved from [Link]
-
JoVE. (2024). Extraction: Effects of pH. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Strategies to Improve solubility of Oral Drugs. In Drug Delivery. IntechOpen. Retrieved from [Link]
- Serajuddin, A. T. M. (2007). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 1(1), 1-14.
-
Jain, A., & Yalkowsky, S. H. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. Journal of Pharmaceutical Sciences, 96(11), 3045-3051. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. Video: Extraction: Effects of pH [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
stability issues of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride in aqueous solution
Welcome to the technical support center for 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in aqueous solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Preparation and Handling of Aqueous Solutions
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: For most biological and analytical applications, high-purity water (e.g., Milli-Q® or equivalent) is the recommended solvent. The dihydrochloride salt form of 3-Pyrrolidin-2-ylmethylpyridine is designed to have enhanced aqueous solubility. For applications requiring organic co-solvents, ensure they are of high purity and do not contain reactive impurities.
Q2: What is the recommended pH for aqueous solutions of this compound to ensure maximum stability?
Q3: How should I store my aqueous stock solutions?
A3: For optimal stability, aqueous solutions should be stored at 2-8°C and protected from light. For long-term storage (weeks to months), it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric oxygen. The solid form of the compound should be stored at 0-8°C.
Understanding and Identifying Degradation
Q4: What are the primary degradation pathways I should be concerned about for this compound in an aqueous solution?
A4: Based on the chemical structure, which contains both a pyridine and a pyrrolidine ring, the primary modes of degradation are likely to be oxidation and photodegradation.
-
Oxidation: The nitrogen on the pyridine ring can be oxidized to an N-oxide.[3][4] The pyrrolidine ring is also susceptible to oxidation.[5][6][7]
-
Photodegradation: Pyridine and other N-heterocyclic compounds can be susceptible to degradation upon exposure to UV light.[8][9][10]
-
Hydrolysis: While generally more stable, extreme pH conditions (highly acidic or basic) could potentially lead to ring-opening of the pyrrolidine or other hydrolytic degradation.
Q5: What are the visual signs of degradation in my aqueous solution?
A5: A freshly prepared solution of this compound in water should be clear and colorless. The appearance of a yellow or brown color, or the formation of a precipitate, are potential indicators of degradation. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is crucial.
Q6: How can I analytically monitor the stability of my solution?
A6: The most effective way to monitor the stability is by using a stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. An ideal method should be able to separate the intact parent compound from any potential degradation products. LC-MS/MS can be a powerful tool for identifying the structures of any degradants formed.[9][11][12][13]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Solution turns yellow/brown over time. | Oxidation of the pyridine or pyrrolidine ring. | Prepare fresh solutions more frequently. Store solutions protected from light at 2-8°C. Consider purging the vial headspace with an inert gas like nitrogen or argon before sealing. |
| Precipitate forms in the solution. | Poor solubility at the given concentration and pH, or formation of an insoluble degradation product. | Ensure the concentration is within the solubility limits. Adjust the pH of the solution if necessary. If degradation is suspected, the solution should be discarded and a fresh one prepared. |
| Loss of biological activity or inconsistent experimental results. | Degradation of the compound leading to a lower effective concentration. | Prepare fresh stock solutions. Analytically verify the concentration and purity of the stock solution using a validated HPLC method. |
| Appearance of new peaks in my HPLC chromatogram. | Formation of degradation products. | This confirms instability. If the degradation is minimal and acceptable for your application, ensure it is consistent across experiments. Otherwise, optimize storage and handling conditions to minimize degradation. Use LC-MS to identify the structure of the degradation products. |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of the compound in a clean, calibrated weighing vessel.
-
Add the solid to a volumetric flask.
-
Add a portion of high-purity water (e.g., Milli-Q®) and gently swirl to dissolve the solid.
-
Once dissolved, bring the solution to the final volume with water and mix thoroughly.
-
If desired, filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Aliquot the solution into sterile, light-protecting (amber) single-use vials.
-
Store the vials at 2-8°C.
Protocol 2: Preliminary Stability Assessment using RP-HPLC
This protocol outlines a basic approach to assess stability. A fully validated stability-indicating method would require more extensive development.
-
Method Development:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate polar and non-polar degradants. Start with a gradient of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 4.5) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., around 260 nm for the pyridine ring).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Forced Degradation (Stress Testing): To generate potential degradation products and test the method's separating power, subject the solution to stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for several hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for several hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Photodegradation: Expose the solution to a light source as per ICH Q1B guidelines.
-
-
Analysis:
-
Inject a sample of the freshly prepared solution (time zero).
-
Inject samples from the stressed solutions (neutralize the acid and base samples before injection).
-
Inject a sample of your stock solution after a defined storage period (e.g., 1, 2, 4 weeks).
-
-
Evaluation:
-
Compare the peak area of the parent compound at different time points to determine the percentage of degradation.
-
Examine the chromatograms for the appearance of new peaks, which would indicate degradation products. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.
-
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for 3-Pyrrolidin-2-ylmethylpyridine.
Troubleshooting Workflow for Solution Instability
Caption: Workflow for troubleshooting suspected solution instability.
References
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.). Applied and Environmental Microbiology. [Link]
-
Pyridine - Wikipedia. (n.d.). [Link]
-
Degradation of pyridines in the environment - Semantic Scholar. (n.d.). [Link]
-
Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. (1971). Biochemical Journal. [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2018). Applied and Environmental Microbiology. [Link]
-
Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. (2014). ResearchGate. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2025). Nature. [Link]
-
Protection and subsequent oxidation of pyrrolidine 4a–f. (n.d.). ResearchGate. [Link]
-
Characterization of clinafloxacin photodegradation products by LC-MS/MS and NMR. (2000). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Visible-Light Photoredox Catalysis in Water. (2022). The Journal of Organic Chemistry. [Link]
-
Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. (2016). Chemosphere. [Link]
-
Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. (2021). OSTI.GOV. [Link]
-
Selective Electrochemical Oxidation of Functionalized Pyrrolidines. (2021). Organic Letters. [Link]
-
Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. (2021). PMC. [Link]
-
(PDF) Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. (2021). ResearchGate. [Link]
-
Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. (n.d.). International Journal of PharmTech Research. [Link]
-
(PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2025). ResearchGate. [Link]
-
STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS1. (1948). The Journal of Organic Chemistry. [Link]
-
Early Chemistry of Nicotine Degradation in Heat-Not-Burn Smoking Devices and Conventional Cigarettes: Implications for Users and Second- and Third-Hand Smokers. (2021). ACS Publications. [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. (2023). Asian Journal of Pharmaceutics. [Link]
-
Stability indicating RP-HPLC method for simultaneous determination of pyrimethamine and sulfamethoxypyrazine in pharmaceutical formulation. (2020). Semantic Scholar. [Link]
-
Early Chemistry of Nicotine Degradation in Heat-Not-Burn Smoking Devices and Conventional Cigarettes: Implications for Users and Second- and Third-Hand Smokers. (2021). PMC. [Link]
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2019). Journal of Pharmaceutical Negative Results. [Link]
-
Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. (2023). Toxics. [Link]
-
The Biological Degradation of Nicotine by Nicotinophilic Microorganisms. (2014). ResearchGate. [Link]
-
Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO 2 Using Simulated Sunlight in Real Water Matrices. (2023). MDPI. [Link]
-
Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. (2011). Analytical and Bioanalytical Chemistry. [Link]
-
Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. (2020). ResearchGate. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]
-
Nornicotine - Wikipedia. (n.d.). [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. [Link]
-
Nornicotine-organocatalyzed aqueous reduction of alpha,beta-unsaturated aldehydes. (2007). Chemical Communications. [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (2016). PMC. [Link]
-
nornicotine. (n.d.). ResearchGate. [Link]
-
Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. (2011). ResearchGate. [Link]
-
TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. (n.d.). NCBI Bookshelf. [Link]
-
Nornicotine. (n.d.). AERU - University of Hertfordshire. [Link]
-
3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. (n.d.). ZaiQi Bio-Tech. [Link]
-
Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. (1999). The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. (1970). Journal of the American Chemical Society. [Link]
-
Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. (2023). MDPI. [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Electrochemical Oxidation of Functionalized Pyrrolidines [organic-chemistry.org]
- 7. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of clinafloxacin photodegradation products by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Stable Storage of 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride
Welcome to the technical support center for 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride (CAS No. 1003561-86-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. By understanding its chemical nature and potential degradation pathways, you can implement proper storage and handling protocols, safeguarding the accuracy and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability and handling of this compound.
Q1: What are the primary environmental factors that can degrade my this compound sample?
A1: The primary factors of concern are moisture, light, and elevated temperatures. As a dihydrochloride salt, the compound is inherently hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] The pyridine and pyrrolidine rings in the structure also create potential sensitivity to photodegradation and oxidation, which can be accelerated by heat.
Q2: My solid compound is starting to clump or cake. What does this indicate and can I still use it?
A2: Clumping or caking is a classic sign of moisture absorption due to the compound's hygroscopic nature.[1][4] While the molecule may not have chemically changed yet, this is the first step towards potential degradation pathways like hydrolysis. It also makes accurate weighing for experiments difficult. We strongly recommend immediate transfer to a desiccator and a thorough purity assessment before further use.
Q3: The color of my compound has changed from white to a pale yellow/brown. Is it still viable for my experiments?
A3: A color change is a strong indicator of chemical degradation. This is often due to slow oxidation or photodegradation of the nitrogen-containing heterocyclic rings. Use of a discolored compound is not recommended as it contains unknown impurities that can lead to unpredictable and erroneous experimental results. A purity analysis is mandatory if you consider using it.
Q4: What are the ideal long-term storage conditions for this compound?
A4: Based on supplier recommendations and the chemical nature of hydrochloride salts, the ideal storage conditions are at refrigerated temperatures, typically between 0-8°C, in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[5] A desiccator should be used to provide a dry environment.
Q5: How can I definitively check the purity of my stored sample?
A5: High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of this compound.[5] It allows for the quantification of the parent compound and the detection of degradation products. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Part 2: Troubleshooting Guide to Degradation
This section provides a structured approach to identifying and mitigating common degradation issues.
Issue 1: Physical State Alteration
-
Symptoms:
-
Appearance changes from a free-flowing crystalline solid to a clumpy, sticky, or even semi-liquid state.
-
Noticeable change in color from white/off-white to yellow or brown.
-
-
Root Cause Analysis:
-
Hygroscopicity: The dihydrochloride salt form has a high affinity for water molecules. The electronegative chlorine atoms can act as hydrogen bond acceptors, facilitating moisture absorption from the air.[1] This absorbed water acts as a solvent, leading to physical clumping and can enable hydrolytic degradation pathways.
-
Oxidation/Photodegradation: Exposure to atmospheric oxygen and/or UV light (including ambient lab lighting over long periods) can induce chemical changes in the pyridine or pyrrolidine rings.[6][7][8][9][10] These reactions often produce colored byproducts.
-
-
Recommended Actions:
-
Isolate: Immediately place the vial in a desiccator over a fresh desiccant (e.g., silica gel, Drierite).
-
Evaluate: Perform a purity analysis using HPLC to quantify the remaining active compound and identify any impurity peaks.
-
Decision: Based on the purity level, decide if the material is still suitable for its intended application. For sensitive quantitative assays, use of degraded material is highly discouraged.
-
-
Prevention: Strict adherence to the storage and handling protocols outlined in Part 3.
Logical Flow for Handling a Suspect Sample
The following diagram outlines the decision-making process when degradation is suspected.
Caption: Decision workflow for a suspect compound.
Part 3: Protocols for Ensuring Compound Integrity
Adherence to standardized protocols is critical for preventing degradation and ensuring experimental reproducibility.
Protocol 1: Optimal Storage and Handling
This protocol should be implemented from the moment the compound is received.
-
Receiving: Upon receipt, immediately transfer the manufacturer's vial into a secondary container that can be tightly sealed.
-
Environment: Place the secondary container in a designated cold storage unit (0-8°C).[5] This location should be dark to prevent light exposure.
-
Inert Gas Purge: For long-term storage, gently flush the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture.
-
Desiccation: Store the container within a laboratory desiccator, even inside the refrigerator, to maintain a moisture-free environment. Ensure the desiccant is active (e.g., blue for silica gel).
-
Aliquoting: If frequent use is anticipated, it is best practice to aliquot the bulk supply into smaller, single-use vials upon first opening. This minimizes repeated exposure of the entire stock to atmospheric conditions.
-
Equilibration: Before opening a vial for weighing, allow it to warm to room temperature inside a desiccator (approx. 20-30 minutes). This crucial step prevents atmospheric moisture from condensing onto the cold compound.
Protocol 2: Routine Purity Assessment by HPLC
This protocol provides a general framework. Specific parameters may need optimization.
-
Standard Preparation: Prepare a stock solution of a trusted, new batch of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol). Create a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare the stored sample at the same concentration as the stock solution.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Phenomenex Gemini C18).[11]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.
-
Flow Rate: 0.8-1.0 mL/min.[11]
-
Detection: UV detector at a wavelength of ~210-260 nm (a photodiode array detector is ideal for inspecting peak purity).[11]
-
Column Temperature: 25°C.[11]
-
-
Analysis:
-
Inject the standards to establish the retention time and create a calibration curve.
-
Inject the stored sample.
-
Calculate the purity using the area normalization method, where Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Compare the retention time and peak shape to the standard. The appearance of new peaks or a decrease in the main peak's area indicates degradation.
-
Part 4: Understanding the Degradation Mechanisms
A deeper understanding of the chemical processes behind degradation reinforces the importance of proper handling.
| Degradation Factor | Mechanism | Primary Structural Moiety Affected | Consequence |
| Moisture (H₂O) | Hygroscopic Absorption & Hydrolysis: As a dihydrochloride salt, the compound readily attracts atmospheric water.[1][2] This can lead to deliquescence (dissolving in absorbed water) and create an aqueous microenvironment that facilitates hydrolytic reactions. | Dihydrochloride Salt | Loss of solid form, inaccurate weighing, potential for subsequent chemical reactions. |
| Light (UV/Visible) | Photodegradation: The pyridine ring contains π-electrons that can absorb UV light, leading to excited states that can undergo reactions like ring-opening or polymerization.[6][7][8][9][10] | Pyridine Ring | Formation of colored impurities, loss of biological activity. |
| Oxygen (O₂) / Heat | Oxidation: The pyrrolidine ring, particularly the C-N bonds, can be susceptible to oxidation, potentially leading to ring-opening or the formation of lactams.[12] This process is often catalyzed by heat and trace metals. | Pyrrolidine Ring | Formation of new, potentially reactive functional groups, loss of purity. |
Workflow for Proactive Stability Management
Caption: Proactive stability management workflow.
References
-
Engineered Science Publisher. (n.d.). Microbial and Solar Photocatalytic Degradation of Pyridine. Retrieved from [Link]
-
PubMed. (n.d.). UV photolysis for accelerating pyridine biodegradation. Retrieved from [Link]
-
MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Retrieved from [Link]
-
PubMed. (n.d.). [Biodegradation of pyridine under UV irradiation]. Retrieved from [Link]
-
PubMed. (n.d.). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Retrieved from [Link]
-
PubMed. (n.d.). Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Biodegradation of pyridine under UV irradiation | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]
-
Globe Thesis. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Retrieved from [Link]
-
PMC - NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism | Request PDF. Retrieved from [Link]
-
PMC - NIH. (n.d.). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Retrieved from [Link]
-
AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
-
ResearchGate. (2019). Hygroscropicity and Its' Effect on Tablet Production. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. globethesis.com [globethesis.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. espublisher.com [espublisher.com]
- 7. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst [mdpi.com]
- 9. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the purification of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride. This valuable building block, noted for its applications in neuropharmacology and medicinal chemistry, presents unique purification hurdles due to its physicochemical properties.[1] Its dihydrochloride salt form renders it highly water-soluble, complicating the removal of polar impurities and demanding specialized purification strategies beyond standard protocols.[1]
This document provides in-depth troubleshooting guides, validated experimental protocols, and answers to frequently asked questions to help you achieve high purity and yield.
Understanding the Molecule: Key Physicochemical Properties
The purification strategy for any compound is fundamentally dictated by its physical and chemical properties. 3-Pyrrolidin-2-ylmethylpyridine is a bifunctional base, with two nitrogen atoms (one on the pyridine ring, one on the pyrrolidine ring) that are protonated in the dihydrochloride salt form. This structure leads to high polarity and specific solubility characteristics.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₁₀H₁₄N₂·2HCl | - |
| Molecular Weight | 235.16 g/mol [1] | Influences diffusion rates and behavior in size-exclusion chromatography. |
| Appearance | Typically a solid[1] | Crystalline solids are amenable to recrystallization; amorphous solids or oils require alternative methods. |
| Solubility | High solubility in aqueous solutions.[1] Soluble in polar protic solvents like methanol and ethanol; sparingly soluble in less polar solvents like isopropanol, and insoluble in non-polar solvents like hexanes or diethyl ether. | The high aqueous solubility makes standard extractive workups challenging. Purification often relies on precipitation from organic solvent systems. |
| pKa Values | Pyridine N: ~5-6 (estimated); Pyrrolidine N: ~10-11 (estimated) | The two distinct pKa values allow for selective protonation/deprotonation, which can be exploited in pH-based extraction or ion-exchange chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities are typically process-related and depend on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as protected pyrrolidine derivatives or modified picolines.[2]
-
Reaction By-products: Arising from side reactions during the formation of the carbon-carbon bond between the two rings.
-
Positional Isomers: For example, linkage at the 4- or 6-position of the pyridine ring instead of the 2-position.
-
Residual Solvents: High-boiling point solvents used in synthesis (e.g., DMF, DMSO) can be difficult to remove.
-
Monohydrochloride Salt: Incomplete protonation can lead to a mixture of mono- and dihydrochloride salts, affecting crystallinity and solubility.
Q2: My crude product is a sticky oil or gum, not a crystalline solid. What causes this and how can I fix it?
A2: This is a common issue for highly polar hydrochloride salts. The primary causes are:
-
Residual Solvents: Trapped water or organic solvents (e.g., ethanol, DMF) can prevent crystallization.
-
Presence of Impurities: Impurities can disrupt the crystal lattice, leading to an amorphous state.
-
Incomplete Salt Formation: An incorrect stoichiometric amount of HCl can result in a mixture of the free base, monohydrochloride, and dihydrochloride, which is often non-crystalline.
Troubleshooting Steps:
-
Solvent Removal: Ensure your crude material is rigorously dried under high vacuum, possibly with gentle heating, to remove all volatile solvents.
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the product is insoluble (e.g., diethyl ether, hexanes, or ethyl acetate). This can wash away non-polar impurities and sometimes induce crystallization.[3]
-
Re-precipitation: Dissolve the oil in a minimal amount of a polar solvent (like absolute ethanol) and add it dropwise to a large volume of a stirred, non-polar anti-solvent (like diethyl ether) to crash out the solid salt.[3]
Q3: I am struggling with recrystallization. What solvent systems are effective for this highly polar salt?
A3: Due to its high solubility in water, aqueous recrystallization is generally not feasible. The key is to use a polar organic solvent to dissolve the salt, followed by the addition of a less polar "anti-solvent" to reduce solubility and induce crystallization.
Recommended Solvent Systems for Screening:
| Primary Solvent (to dissolve) | Anti-Solvent (to precipitate) | Rationale & Comments |
| Methanol | Isopropanol, Ethyl Acetate, or Diethyl Ether | Methanol is an excellent solvent for polar salts. The addition of a less polar solvent will significantly decrease solubility. |
| Absolute Ethanol | Isopropanol, Acetone, or Diethyl Ether | A slightly less polar option than methanol, which may provide better selectivity for removing certain impurities.[3] |
| Isopropanol | Ethyl Acetate, Diethyl Ether, or Heptane | Isopropanol is often a preferred solvent for recrystallizing hydrochloride salts as it offers a good balance of solvating power and ease of precipitation.[3] |
| Water (minimal amount, hot) | Acetone or Isopropanol | This is a high-risk, high-reward option. Use only if the product is sparingly soluble in hot water. The addition of a water-miscible organic solvent can force precipitation. |
Q4: My HPLC analysis shows severe peak tailing. How can I improve the peak shape?
A4: Peak tailing for basic compounds like this is almost always caused by secondary interactions between the protonated amines and acidic residual silanol groups on standard silica-based HPLC columns.[4]
Solutions to Improve Peak Shape:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.0 with an additive like 0.1% formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing their interaction with the analyte.[4]
-
Use a Competing Base: Add a small amount of a competing base, like 5-10 mM triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, shielding your analyte from them.[4]
-
Select an Appropriate Column:
-
End-capped Columns: Use a high-quality, fully end-capped C18 column to reduce the number of available silanol groups.
-
HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is often better suited for highly polar compounds and can provide good retention and peak shape.[4]
-
Mixed-Mode Columns: These columns have both reversed-phase and ion-exchange characteristics and can offer unique selectivity and improved peak shape for polar bases.[5]
-
Q5: How can I remove highly polar, water-soluble impurities that co-purify during recrystallization?
A5: When impurities have similar polarity to the target compound, recrystallization may be ineffective. In such cases, two advanced techniques are recommended:
-
Acid-Base Extraction (pH Swing): This method exploits the basicity of the molecule to separate it from non-basic or less basic impurities. See Protocol 2 for a detailed methodology.
-
Ion-Exchange Chromatography: Since the molecule is cationic, it will bind strongly to a cation-exchange resin. Impurities that are neutral or anionic will pass through. The target compound can then be eluted by increasing the ionic strength or pH of the eluent.[6]
Troubleshooting Guides and Experimental Protocols
This section provides a logical workflow for troubleshooting common purification issues and detailed protocols for key procedures.
Troubleshooting Workflow for Crude Product Purification
The following diagram outlines a systematic approach to purifying the crude product based on initial analytical results.
Caption: A systematic workflow for troubleshooting the purification of this compound.
Protocol 1: Purification by Trituration with an Anti-Solvent
Objective: To remove residual non-polar to moderately polar organic impurities from the crude solid.
Methodology:
-
Place the crude, solid this compound into a round-bottom flask equipped with a magnetic stir bar.
-
Add a sufficient volume of an anti-solvent (e.g., ethyl acetate or acetone) to form a mobile slurry (typically 5-10 mL of solvent per gram of crude material). The product should be largely insoluble in this solvent.
-
Stir the slurry vigorously at room temperature for 1-2 hours. For stubborn impurities, gentle warming (if the solvent allows) or sonication can be beneficial.
-
Collect the solid by vacuum filtration, using a Büchner funnel.
-
Wash the filter cake with two to three small portions of fresh, cold anti-solvent to remove any remaining dissolved impurities.
-
Dry the purified solid under high vacuum to a constant weight.
-
Assess purity using a suitable analytical method (e.g., HPLC, NMR).
Protocol 2: Purification via Acid-Base Extraction (pH Swing)
Objective: To separate the target amine from non-basic impurities by converting it to its free base form, extracting it, and then re-forming the pure dihydrochloride salt. This is a powerful method for removing both polar and non-polar non-basic contaminants.[7][8]
Caption: Workflow diagram for the purification of an amine via acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude dihydrochloride salt in deionized water (approx. 10 mL/g).
-
Basification: Cool the aqueous solution in an ice bath. Slowly add 10 M sodium hydroxide (NaOH) solution dropwise with stirring until the pH is >12, as confirmed by pH paper or a pH meter. This neutralizes the HCl and deprotonates the amine to its free base form. The free base may appear as an oil or a cloudy suspension.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free base with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 20 mL/g of starting material).
-
Washing: Combine the organic extracts and wash them once with saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure to obtain the free base, which is likely an oil.
-
Salt Formation: Dissolve the resulting free base oil in a minimal amount of a suitable solvent like isopropanol or absolute ethanol. With vigorous stirring, slowly add a solution of 2 M HCl in isopropanol or diethyl ether. Add at least 2.2 equivalents of HCl relative to the starting mass of the crude salt.
-
Isolation: The pure this compound should precipitate as a solid. Continue stirring for 30-60 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., isopropanol), and dry under high vacuum.
References
-
Huebner, C. F. (1951). Chromatography of Pyridine Derivatives. Nature. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
PubMed. (n.d.). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? [Link]
-
ResearchGate. (2014). Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. [Link]
-
Dubowchik, G. M., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ONEEZE. (2014). Purifying Amines Using Their Salts. YouTube. [Link]
-
Blog. (2025). What are the key steps in the purification of pharmaceutical intermediates? [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? [Link]
-
PubChem. (n.d.). (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1). [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Link]
-
Waters Corporation. (2025). LC Purification Troubleshooting Guide. [Link]
-
PubMed. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]
-
ChemRxiv. (2021). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. (n.d.). [Link]
-
Appchem. (n.d.). 2-PYRROLIDIN-3-YLMETHYL-PYRIDINE DIHYDROCHLORIDE. [Link]
-
PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. [Link]
-
ResearchGate. (2025). Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5). [Link]
- Google Patents. (2017). A kind of method and its purification process that aminopyridine is prepared by picoline.
-
NIH. (2017). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]
-
NIH. (2023). N-Amino Pyridinium Salts in Organic Synthesis. [Link]
-
ResearchGate. (2015). PROCESS RELATED IMPURITIES IN ANTI-DIABETIC DRUG LINAGLIPTIN. [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrolidine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
protocol refinement for reproducible results with 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride
Technical Support Center: Protocol Refinement for Reproducible Results with A-84543
Welcome to the technical support guide for A-84543, a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR). This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshoot common experimental issues, and refine protocols to ensure the generation of reproducible, high-quality data.
A-84543 is a critical tool compound for investigating the neuropharmacology of the α4β2 receptor subtype, which is implicated in cognitive processes, learning, and nicotine addiction.[1][2][3] As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, helping you move from inconsistent data to robust, publishable results. This guide is structured into a series of frequently asked questions and in-depth troubleshooting scenarios.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling, properties, and mechanism of action of A-84543.
Q: What is A-84543 and what is its primary mechanism of action?
A: A-84543 is a synthetic compound developed by Abbott Laboratories that acts as a selective agonist at neural nicotinic acetylcholine receptors (nAChRs).[1] Its highest affinity is for the α4β2 subtype, which is one of the most abundant nAChR subtypes in the brain.[2][4] When A-84543 binds to the α4β2 receptor, it mimics the action of the endogenous neurotransmitter, acetylcholine, causing a conformational change in the receptor that opens its ion channel.[3] This allows the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal excitation.[3] Due to its selectivity, it is widely used as a research tool to probe the specific functions and signaling pathways of α4β2 receptors.[1][5]
Q: The name I have is 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride. Is this the same as A-84543?
A: Yes. The name "3-Pyrrolidin-2-ylmethylpyridine" describes the chemical structure of the molecule's free base. The "dihydrochloride" suffix indicates that it is supplied as a salt, which significantly enhances its aqueous solubility and stability, making it more suitable for biological experiments.[6] A-84543 is the common designation for this compound in scientific literature.
Q: How should I prepare and store stock solutions of A-84543?
A: Proper preparation and storage of stock solutions are critical for reproducible results. The dihydrochloride salt form is readily soluble in aqueous solutions.[6]
| Parameter | Recommendation | Rationale |
| Solvent | High-purity water (e.g., Milli-Q®) or aqueous buffers (e.g., PBS, HEPES). | The dihydrochloride salt is designed for aqueous solubility. Using organic solvents is unnecessary and may introduce artifacts. |
| Stock Concentration | 1-10 mM | A concentrated stock minimizes the volume of solvent added to your experimental system, preventing dilution effects. |
| Storage Temperature | -20°C for short-term (weeks) or -80°C for long-term (months). | Prevents degradation. |
| Freeze-Thaw Cycles | Avoid. Aliquot into single-use volumes. | Repeated freezing and thawing can degrade the compound and introduce variability. |
| pH Verification | Check the pH of your final working solution. | Dissolving a hydrochloride salt can lower the pH of unbuffered water. Ensure the final pH is compatible with your biological system. |
Q: Is A-84543 a full or partial agonist?
A: The classification of A-84543 as a full or partial agonist depends on the specific nAChR subtype and its stoichiometry. For its primary target, the α4β2 receptor, it is generally considered a potent agonist.[1] However, at other receptor subtypes, its efficacy can vary. For instance, at α3β4-containing receptors, it has been shown to act as a partial agonist with low potency.[4][5] This is a critical detail: if your experimental system expresses multiple nAChR subtypes, the overall response will be a composite of these different activities.
Part 2: Troubleshooting Experimental Results
This section provides in-depth, question-and-answer guides for specific issues you may encounter during your experiments.
Q1: Why am I seeing high variability between my replicates or inconsistent results between experiments?
A: This is the most common challenge faced when working with potent receptor agonists. The root cause is often related to receptor desensitization or inconsistent solution handling. Let's break down the potential causes and solutions.
Causality: Nicotinic receptors, particularly the α4β2 subtype, are ligand-gated ion channels that can enter a desensitized state upon prolonged or repeated exposure to an agonist. In this state, the receptor is bound to the agonist but the ion channel is closed, rendering it temporarily unresponsive. If the timing of agonist application, incubation periods, or washout steps are not precisely controlled, the proportion of desensitized receptors will vary between wells or experiments, leading to high variability.
Troubleshooting Workflow:
Caption: Workflow for a functional assay minimizing desensitization.
References
-
Abreo, M. A., Lin, N. H., Garvey, D. S., Gunn, D. E., Hettinger, A. M., Wasicak, J. T., et al. (1996). Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
Papke, R. L., et al. (2015). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. PubMed Central. Available at: [Link]
-
Chefer, V. I., et al. (2003). Pharmacological evaluation of [11C]A-84543: an enantioselective ligand for in vivo studies of neuronal nicotinic acetylcholine receptors. PubMed. Available at: [Link]
-
Papke, R. L., et al. (2015). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). A-84,543. Available at: [Link]
-
Grosman, C., et al. (2000). Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists. PubMed Central. Available at: [Link]
-
Kasheverov, I. E., et al. (2019). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors. MDPI. Available at: [Link]
-
McClure-Begley, T. D., et al. (2013). Exploring the Nicotinic Acetylcholine Receptor-Associated Proteome with iTRAQ and Transgenic Mice. Oxford Academic. Available at: [Link]
-
Wikipedia. (n.d.). Alpha-4 beta-2 nicotinic receptor. Available at: [Link]
-
ResearchGate. (n.d.). Unraveling the High- and Low-Sensitivity Agonist Responses of Nicotinic Acetylcholine Receptors. Available at: [Link]
-
Papke, R. L., et al. (2018). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. Available at: [Link]
-
DrugBank. (2024). What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work?. Available at: [Link]
-
PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. Available at: [Link]
-
Applichem. (n.d.). 2-PYRROLIDIN-3-YLMETHYL-PYRIDINE DIHYDROCHLORIDE. Available at: [Link]
-
Pons, S., et al. (2008). The Necessity of α4* Nicotinic Receptors in Nicotine-Driven Behaviors: Dissociation Between Reinforcing and Motor Effects of Nicotine. Neuropsychopharmacology. Available at: [Link]
Sources
- 1. A-84,543 - Wikipedia [en.wikipedia.org]
- 2. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 3. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 4. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Validation & Comparative
A Comparative Guide to Pyrrolidine-Based Nicotinic Acetylcholine Receptor Agonists: Focus on 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride and its Analogs
For researchers and drug development professionals navigating the intricate landscape of nicotinic acetylcholine receptor (nAChR) modulation, the pyrrolidine scaffold represents a cornerstone of ligand design.[1][2][3] Its inherent stereochemistry and conformational flexibility allow for nuanced interactions with the diverse subtypes of nAChRs, making it a privileged structure in the pursuit of selective and potent therapeutic agents for neurological and psychiatric disorders.[1][4] This guide provides an in-depth, objective comparison of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride and other key pyrrolidine-based nAChR agonists, supported by experimental data and detailed methodologies.
Introduction to the Compared Pyrrolidine Derivatives
The compounds under comparison share a common structural heritage, featuring a pyrrolidine ring linked to a pyridine moiety, a pharmacophore essential for high-affinity nAChR binding.[5][6] However, subtle variations in their chemical architecture lead to significant differences in their pharmacological profiles, including receptor subtype selectivity, functional activity, and pharmacokinetic properties.
This compound is a foundational structure within this class of compounds. Its dihydrochloride salt form enhances aqueous solubility, facilitating its use in a variety of experimental settings.[7] While detailed public data on its specific binding affinities and functional potencies are limited, its structural similarity to well-characterized nAChR agonists makes it a relevant subject of comparative analysis.
Our comparative analysis will focus on the following well-documented pyrrolidine derivatives:
-
A-84543: A potent and selective agonist for the α4β2 nAChR subtype, A-84543 has been extensively used as a research tool to probe the function of this receptor.[1][8]
-
Pozanicline (ABT-089): Developed as a potential therapeutic for cognitive deficits, Pozanicline is a selective partial agonist at α4β2* nAChRs with a favorable side-effect profile.[9]
-
RJR-2403 (Metanicotine): This compound is a CNS-selective nAChR agonist that has shown efficacy in models of cognitive enhancement with reduced peripheral side effects compared to nicotine.
Comparative Analysis of Pharmacological Properties
The therapeutic potential and research utility of these pyrrolidine derivatives are largely dictated by their binding affinity (Ki), functional potency (EC50), and selectivity for different nAChR subtypes. The α4β2 and α7 subtypes are of particular interest due to their prevalence in the central nervous system and their involvement in cognitive processes.[9]
Table 1: Comparative Binding Affinities (Ki, nM) of Pyrrolidine Derivatives at nAChR Subtypes
| Compound | α4β2 nAChR | α3β4 nAChR | α7 nAChR | Selectivity (α4β2 vs. α3β4) | Selectivity (α4β2 vs. α7) |
| 3-Pyrrolidin-2-ylmethylpyridine | Data not publicly available | Data not publicly available | Data not publicly available | - | - |
| A-84543 | 1.9 | 1400 | >10,000 | ~737-fold | >5263-fold |
| Pozanicline (ABT-089) | ~5 | >10,000 | >10,000 | >2000-fold | >2000-fold |
| RJR-2403 | 26 | >1000 (functional assay) | >1000 (functional assay) | >38-fold | >38-fold |
Data compiled from multiple sources. Direct comparison may be influenced by variations in experimental conditions.
Table 2: Comparative Functional Potencies (EC50, nM) of Pyrrolidine Derivatives at nAChR Subtypes
| Compound | α4β2 nAChR | α3β4 nAChR | α7 nAChR |
| 3-Pyrrolidin-2-ylmethylpyridine | Data not publicly available | Data not publicly available | Data not publicly available |
| A-84543 | ~10 (full agonist) | ~5000 (partial agonist) | Inactive |
| Pozanicline (ABT-089) | ~30 (partial agonist) | Inactive | Inactive |
| RJR-2403 | 732 | >10,000 | >10,000 |
Data compiled from multiple sources. Functional activity (full vs. partial agonist) is a critical differentiator.
Structure-Activity Relationships (SAR)
The observed differences in the pharmacological profiles of these compounds can be rationalized through an analysis of their structure-activity relationships.
Caption: Structure-activity relationships of the compared pyrrolidine derivatives.
The N-methylation of the pyrrolidine ring and the nature of the linker between the two heterocyclic systems are critical determinants of activity. For instance, the methoxy linker in A-84543 contributes to its high affinity, while the unsaturated linker in RJR-2403 is associated with its CNS selectivity. The absence of the N-methyl group and the presence of a methyl substituent on the pyridine ring in Pozanicline (ABT-089) are key to its partial agonism and improved safety profile.
Experimental Methodologies
To ensure the reproducibility and validity of the comparative data, it is essential to adhere to standardized experimental protocols.
Radioligand Binding Assay for nAChR Affinity
This protocol details a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for nAChR subtypes.
Materials:
-
Membrane Preparations: Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or specific brain regions).
-
Radioligand: A high-affinity radiolabeled ligand, such as [³H]epibatidine or [³H]cytisine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine).
-
Glass Fiber Filters and a Cell Harvester .
-
Scintillation Counter and Scintillation Fluid .
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Functional Assay
This protocol describes the use of TEVC in Xenopus oocytes to measure the functional activity (e.g., EC50, efficacy) of nAChR agonists.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the nAChR subunits of interest.
-
TEVC setup: Amplifier, electrodes, perfusion system.
-
Recording Solution: e.g., ND96 solution.
-
Test Compounds.
Procedure:
-
Inject the cRNA encoding the desired nAChR subunits into the oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two electrodes (voltage-sensing and current-injecting).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with the recording solution containing various concentrations of the test compound.
-
Record the resulting ion currents.
-
Plot the current response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response (efficacy).
In Vivo Performance and Pharmacokinetics
The ultimate utility of a drug candidate depends on its in vivo efficacy and pharmacokinetic profile.
Table 3: Comparative In Vivo and Pharmacokinetic Properties
| Property | A-84543 | Pozanicline (ABT-089) | RJR-2403 |
| Primary In Vivo Effect | Cognitive Enhancement | Nootropic, Neuroprotective | Cognitive Enhancement |
| Blood-Brain Barrier Penetration | Good | Good | Good |
| Oral Bioavailability | Moderate | Improved relative to nicotine | Data suggests good oral activity |
| Reported Side Effects | Potential for typical nicotinic side effects | Reduced adverse effects (e.g., emesis, cardiovascular) | Reduced peripheral side effects |
Data compiled from multiple sources and may be qualitative in nature.
Conclusion
The pyrrolidine scaffold continues to be a fertile ground for the discovery of novel nAChR modulators. While this compound serves as a fundamental structural motif, its derivatives, such as A-84543, Pozanicline (ABT-089), and RJR-2403, demonstrate how targeted chemical modifications can refine the pharmacological profile to achieve greater subtype selectivity, modulate functional activity, and improve the therapeutic window. The choice of a particular derivative for research or development will depend on the specific nAChR subtype of interest and the desired in vivo outcome. Further investigation into the quantitative pharmacological properties of 3-Pyrrolidin-2-ylmethylpyridine and its close analogs is warranted to fully delineate its potential within this important class of compounds.
References
-
Bavov, F., Pallavicini, M., Appiani, R., & Bolchi, C. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International Journal of Molecular Sciences, 22(16), 8593. [Link]
-
Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit 1.8. [Link]
-
Balboni, G., Marastoni, M., Merighi, S., Borea, P. A., & Tomatis, R. (2000). Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors. European journal of medicinal chemistry, 35(11), 979–988. [Link]
- Lester, H. A., Miwa, J. M., & Srinivasan, R. (2012). Nicotine pharmacology and addiction.
-
PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- O'Donnell, K. C., & Gould, T. J. (2007). The neurobiology of nicotine addiction. The Journal of neuroscience, 27(18), 4787–4788.
-
Śladowska, H., Słoczyńska, K., & Żmudzki, P. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
- Sirin, S., Duyar, H., Aslım, B., & Seferoğlu, Z. (2021). Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. Journal of Molecular Structure, 1234, 130187.
-
Collier, P. N., El-Drandaly, A., & Tusi, Z. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of medicinal chemistry, 57(10), 3966–3983. [Link]
- Gatto, G. J., Bohme, G. A., & Terry, A. V. (2001). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. Journal of medicinal chemistry, 44(15), 2429–2437.
-
Damaj, M. I., & Martin, B. R. (1996). Homoazanicotine: a structure-affinity study for nicotinic acetylcholine (nACh) receptor binding. Journal of medicinal chemistry, 39(23), 4673–4677. [Link]
-
Carroll, F. I., Blough, B. E., & Mascarella, S. W. (2012). Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'. Journal of medicinal chemistry, 55(13), 6030–6040. [Link]
-
Arias, H. R., Targowska-Duda, K. M., & Feuerbach, D. (2020). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 25(21), 5038. [Link]
-
Papke, R. L., Horenstein, N. A., & Stokes, C. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular pharmacology, 98(2), 168–180. [Link]
-
Bolchi, C., Valoti, E., & Pallavicini, M. (2022). Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. Bioorganic & medicinal chemistry letters, 65, 128701. [Link]
-
Carroll, F. I., Blough, B. E., & Mascarella, S. W. (2012). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. Journal of medicinal chemistry, 55(13), 6030–6040. [Link]
-
Kunt, G., Sakallı, Ç., & Çelik, H. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1245678. [Link]
-
China Synthesis. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. Retrieved from [Link]
-
Charaschanya, A., Pibuel, O., & Thong-Asa, W. (2022). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 27(19), 6543. [Link]
- Siddiqui, N., Ahsan, W., & Alam, M. S. (2011). Newer Biologically Active Pyridines: A Potential Review. Research Journal of Pharmacy and Technology, 4(12), 1918-1932.
- Gnerre, C., Bultel, M., & Carrupt, P. A. (2002). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. Current medicinal chemistry, 9(1), 1–29.
-
FooDB. (2010). Showing Compound Nicotine (FDB003968). Retrieved from [Link]
-
Terry, A. V., Callahan, P. M., & Bertrand, D. (2015). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research, 17(2), 127–137. [Link]
-
Li Petri, G., Raimondi, M. V., & Spadaro, O. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
-
Glushkov, V. A., & Shklyaev, Y. V. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4991. [Link]
-
Tsetlin, V., & Hucho, F. (2018). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Marine drugs, 16(11), 438. [Link]
-
Kihara, T., Shimohama, S., & Akaike, A. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer, Singapore. [Link]
-
Pusch, M. (2013). Two-electrode voltage clamp. Methods in molecular biology, 998, 79–89. [Link]
-
Oohigashi, Y., & Sudo, Y. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 16(1), 1-9. [Link]
- Stühmer, W. (2014). Two-electrode voltage-clamp (TEVC). Pflügers Archiv-European Journal of Physiology, 466(1), 1-4.
-
Charaschanya, A., Pibuel, O., & Thong-Asa, W. (2022). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 27(19), 6543. [Link]
-
Reaction Biology. (n.d.). Two-Electrode Voltage Clamp Assay Services. Retrieved from [Link]
Sources
- 1. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homoazanicotine: a structure-affinity study for nicotinic acetylcholine (nACh) receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for Nicotinic Acetylcholine Receptor Ligand Development: 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride vs. Nicotine
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the synthetic compound 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride and the archetypal nicotinic acetylcholine receptor (nAChR) agonist, nicotine. Moving beyond a simple catalog of properties, this document elucidates the critical structure-activity relationships that differentiate these molecules, explains the causality behind the experimental techniques used for their characterization, and contextualizes their pharmacological profiles for the purpose of advancing therapeutic drug discovery.
Introduction: The Imperative for Nicotinic Ligand Selectivity
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their modulation influences a vast spectrum of physiological processes, including cognition, reward, and inflammation. The principal alkaloid of tobacco, (S)-nicotine, is the most widely studied nAChR agonist, known for its potent psychoactive and addictive properties.[3][4] While nicotine's ability to enhance cognitive function has been noted, its therapeutic application is critically undermined by its profound abuse liability and lack of receptor subtype selectivity, leading to a wide array of off-target effects.[5][6]
This therapeutic paradox has driven the exploration of novel synthetic ligands. 3-Pyrrolidin-2-ylmethylpyridine, a structural analog of nicotine, represents a class of compounds designed to probe the nuances of nAChR interaction.[7] By comparing this synthetic derivative to its natural counterpart, we can illuminate the subtle molecular features that govern receptor affinity, functional efficacy, and subtype selectivity—knowledge that is paramount for designing the next generation of nAChR-targeted therapeutics for conditions ranging from nicotine addiction to neurodegenerative diseases.
Structural & Chemical Dissection: The Significance of a Methylene Bridge
Both nicotine and 3-Pyrrolidin-2-ylmethylpyridine are bicyclic compounds featuring a pyridine ring, a known pharmacophore for nAChR binding, and a pyrrolidine ring.[8][9] The crucial distinction lies in the linkage between these two rings.
-
Nicotine: The pyrrolidine ring is directly bonded at its 2-position to the 3-position of the pyridine ring. The pyrrolidine nitrogen is methylated, forming a tertiary amine.[10][11]
-
3-Pyrrolidin-2-ylmethylpyridine: The pyrrolidine ring is connected to the pyridine ring via a methylene (-CH₂-) bridge, linking the 2-position of the pyrrolidine to the 3-position of the pyridine. The pyrrolidine nitrogen is a secondary amine.[7]
This insertion of a methylene linker increases the conformational flexibility of the molecule and alters the spatial relationship between the two nitrogen atoms, which has profound consequences for its interaction with the orthosteric binding site of nAChRs.
Caption: 2D chemical structures of Nicotine and 3-Pyrrolidin-2-ylmethylpyridine.
Table 1: Comparative Physicochemical Properties
| Property | (S)-Nicotine | This compound |
| Molecular Formula | C₁₀H₁₄N₂ | C₁₀H₁₄N₂ · 2HCl |
| Molecular Weight | 162.23 g/mol [8] | 235.16 g/mol [7] |
| IUPAC Name | 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine[3] | 3-(pyrrolidin-2-ylmethyl)pyridine;dihydrochloride[7] |
| Amine Type | Tertiary | Secondary |
| Hydrogen Bond Donors | 0 | 2 (as dihydrochloride salt) |
| Hydrogen Bond Acceptors | 2 | 2 |
Pharmacological Profiles: From Binding Affinity to Functional Efficacy
The therapeutic potential of a ligand is defined by its pharmacological activity. Key parameters include its binding affinity (how tightly it binds), its functional efficacy (the degree to which it activates the receptor), and its selectivity across different nAChR subtypes.
Receptor Binding Affinity: Quantifying Target Engagement
The initial step in characterizing a ligand is to determine its binding affinity (Ki) for various receptor subtypes. This is typically accomplished via competitive radioligand binding assays. The principle of this experiment is to measure the ability of a test compound to displace a known high-affinity radiolabeled ligand (e.g., [³H]epibatidine) from the receptor. A lower Ki value signifies a higher binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Source Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably transfected to express a specific human nAChR subtype (e.g., α4β2, α3β4, α7).[12]
-
Incubation: The cell membranes are incubated in a buffer solution with a fixed concentration of a high-affinity radioligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled competitor ligand (nicotine or 3-Pyrrolidin-2-ylmethylpyridine).
-
Equilibrium & Separation: The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the contents are rapidly filtered through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters, which is proportional to the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.
Caption: Workflow for a competitive radioligand binding assay.
Table 2: Representative Binding Affinities (Ki, nM) at nAChR Subtypes
| Compound | α4β2 | α7 | α3β4 |
| (S)-Nicotine | High Affinity (~1-10 nM) | Low Affinity (~1000-5000 nM) | Moderate Affinity (~50-200 nM) |
| 3-Pyrrolidin-2-ylmethylpyridine & Analogs | Moderate to High Affinity | Variable, often low | Variable, often moderate |
Note: Values are compiled from literature and can vary based on experimental conditions. Analogs of 3-Pyrrolidin-2-ylmethylpyridine often retain high selectivity for the α4β2 subtype over α7 and α3β4.[13]
Functional Activity: The Distinction Between Full and Partial Agonism
While binding is a prerequisite for activity, it does not describe the functional outcome. Functional assays, such as two-electrode voltage clamp (TEVC) electrophysiology, are essential to determine whether a ligand is a full agonist (elicits a maximal response), a partial agonist (elicits a submaximal response), or an antagonist (binds but elicits no response).
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Receptor Expression: Xenopus laevis oocytes are injected with cRNAs encoding the specific nAChR subunits of interest. The oocytes are then incubated for several days to allow for the functional expression of receptor channels on the cell surface.[2]
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a fixed holding potential (e.g., -70 mV).
-
Ligand Application: The test compound is applied to the oocyte at increasing concentrations via a perfusion system.
-
Data Acquisition: Agonist binding opens the nAChR ion channel, allowing an inward flow of cations, which is recorded as an electrical current. The peak amplitude of this current is directly proportional to the number of activated receptors.
-
Data Analysis: A concentration-response curve is generated by plotting the current amplitude against the ligand concentration. This allows for the determination of the EC₅₀ (the concentration that produces 50% of the maximal response), a measure of potency, and the Iₘₐₓ (the maximal response), a measure of efficacy.
Caption: Workflow for a two-electrode voltage clamp (TEVC) experiment.
A critical pharmacological distinction emerges from such functional studies. While nicotine is a full agonist at many nAChR subtypes, many analogs of 3-Pyrrolidin-2-ylmethylpyridine act as partial agonists .[13] A partial agonist provides a "ceiling" effect; it produces a moderate level of receptor activation, sufficient to elicit a therapeutic response, while also occupying the binding site to block the action of a full agonist like nicotine.[14][15] This dual action is the mechanistic basis for smoking cessation drugs like varenicline.[6]
In Vivo Implications and Therapeutic Potential
The distinct in vitro profiles of nicotine and 3-Pyrrolidin-2-ylmethylpyridine-like compounds predict different in vivo effects.
-
Nicotine: As a high-efficacy full agonist, nicotine produces robust dopamine release in the brain's reward pathways, leading to its powerful reinforcing and addictive properties.[10][16] This is typically modeled in animals using intravenous self-administration (IVSA) paradigms.[17]
-
3-Pyrrolidin-2-ylmethylpyridine (as a partial agonist scaffold): A partial agonist is expected to cause only moderate and sustained dopamine release. This could be sufficient to alleviate withdrawal symptoms during cessation attempts but would be significantly less rewarding than nicotine, thereby reducing abuse liability.[14] Furthermore, by acting as a functional antagonist in the presence of nicotine, it can reduce the satisfaction derived from smoking.
Conclusion: A Path Forward for nAChR Modulator Design
The comparison between nicotine and 3-Pyrrolidin-2-ylmethylpyridine provides a compelling case study in rational drug design. The insertion of a single methylene linker fundamentally alters the compound's interaction with the nAChR, shifting the pharmacological profile from a high-efficacy, highly addictive full agonist to a scaffold for partial agonists with a more desirable therapeutic index.
Key Takeaways:
-
Nicotine is a potent, non-selective full agonist, making it a valuable research tool but a poor therapeutic agent due to its addictive potential.
-
3-Pyrrolidin-2-ylmethylpyridine and its analogs often exhibit partial agonism , a profile highly sought after for addiction therapies and other neurological disorders where receptor modulation, rather than maximal activation, is desired.
Future research efforts should continue to explore derivatives of this and similar scaffolds. A systematic investigation of stereochemistry, substitutions on the pyridine and pyrrolidine rings, and bioisosteric replacements can further refine subtype selectivity and functional efficacy. These studies, grounded in the robust bio-physical and pharmacological assays described herein, are essential for developing novel therapeutics that can effectively target the nicotinic acetylcholine receptor system while minimizing the adverse effects that have long hindered its therapeutic potential.
References
- Structure and properties of Nicotine. (n.d.).
- Understanding the Chemical Structure of Nicotine: C10H14N2. (2026, January 5). Oreate AI Blog.
-
Nicotine. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
- Synthesis and Characterization of Nicotinic Acetylcholine Receptor (nAChR) Ligands from Bispidine Scaffolds. (n.d.). Benchchem.
-
Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Nicotinic receptor partial agonists as novel compounds for the treatment of smoking cessation. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Nicotine. (2026, January 10). Britannica. Retrieved January 17, 2026, from [Link]
-
Chemical Structure of Nicotine. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Nicotinic agonist. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
The Nicotinic Acetylcholine Receptor as a Target for Antidepressant Drug Development. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Estimating binding affinities of the nicotinic receptor for low-efficacy ligands using mixtures of agonists and two-dimensional concentration-response relationships. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Nicotine Binding to Brain Receptors Requires a Strong Cation-π Interaction. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
- Experimental Design for Testing nAChR Ligands in Animal Models of Addiction. (n.d.). BenchChem.
-
Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. (2022, August 25). ACS Publications. Retrieved January 17, 2026, from [Link]
-
ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis and Activity of 3-pyridylamine Ligands at Central Nicotinic Receptors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
3-(Pyrrolidin-2-yl)pyridine. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Nicotine Pharmacology. (n.d.). NCBI Bookshelf. Retrieved January 17, 2026, from [Link]
-
Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
3-(1-Methylpyrrolidin-2-yl)pyridine. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Pyrrolidine. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
Sources
- 1. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nicotine | C10H14N2 | CID 89594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nicotine | Tobacco, Addiction, Poison | Britannica [britannica.com]
- 5. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 10. Nicotine Pharmacology - Clearing the Smoke - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Understanding the Chemical Structure of Nicotine: C10H14N2 - Oreate AI Blog [oreateai.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative In Vitro Efficacy Guide: Evaluating 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride as a Novel α7 Nicotinic Acetylcholine Receptor Agonist
This guide provides a comprehensive framework for validating the in vitro efficacy of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride, a novel compound with a chemical structure suggesting potential activity as a nicotinic acetylcholine receptor (nAChR) modulator. For the purposes of this guide, we will hypothesize its mechanism as a selective agonist for the α7 subtype of nAChRs (α7 nAChR) and compare its performance against established pharmacological tools.
The experimental approach detailed herein is designed to be a self-validating cascade, moving from initial binding affinity to functional agonism and finally to receptor subtype selectivity. This ensures a rigorous and multi-faceted assessment of the compound's pharmacological profile.
Rationale and Experimental Strategy
The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes such as learning and memory. Its dysfunction has been linked to neurological disorders including Alzheimer's disease and schizophrenia, making it a key therapeutic target. The core objective of this validation is to determine if this compound (referred to hereafter as "Test Compound") specifically binds to and activates the α7 nAChR with favorable potency and selectivity compared to established reference compounds.
Our comparative analysis will include:
-
PNU-282987: A well-characterized, high-affinity selective agonist for the α7 nAChR, serving as our primary positive control.
-
Methyllycaconitine (MLA): A potent and selective antagonist for the α7 nAChR, used to confirm the specificity of the observed effects.
The experimental workflow is designed to first confirm binding to the target, then to quantify the functional consequence of that binding, and finally to rule out off-target effects at a related receptor subtype.
Caption: A streamlined workflow for in vitro validation of the Test Compound.
Phase 1: Target Engagement & Affinity
The initial and most fundamental question is whether the Test Compound physically interacts with the α7 nAChR. A competitive radioligand binding assay is the gold standard for quantifying this interaction. This experiment measures the ability of the Test Compound to displace a known high-affinity radiolabeled ligand from the receptor.
Experimental Protocol: α7 nAChR Radioligand Binding Assay
-
Materials:
-
Cell membranes prepared from a stable cell line expressing the human α7 nAChR (e.g., GH4C1 cells).
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA), a high-affinity antagonist.
-
Non-specific binding control: Atropine (to block any potential muscarinic binding sites).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Test Compound, PNU-282987, and MLA at various concentrations.
-
-
Procedure:
-
Incubate the α7 nAChR-expressing cell membranes with a fixed concentration of [³H]-MLA.
-
In parallel wells, add increasing concentrations of the unlabeled Test Compound or the reference compound (PNU-282987).
-
A set of wells containing only membranes and [³H]-MLA will determine total binding.
-
A set of wells containing membranes, [³H]-MLA, and a saturating concentration of unlabeled MLA will determine non-specific binding.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Rapidly filter the samples through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Comparative Data Summary: Binding Affinity
| Compound | IC₅₀ (nM) | Ki (nM) | Receptor Target |
| Test Compound | 45.2 | 21.7 | α7 nAChR |
| PNU-282987 | 25.8 | 12.4 | α7 nAChR |
| MLA | 1.9 | 0.91 | α7 nAChR |
This is hypothetical data generated for illustrative purposes.
Interpretation: The Ki value provides a direct measure of the compound's affinity for the receptor. A lower Ki indicates a higher affinity. The hypothetical data suggests that the Test Compound binds to the α7 nAChR with high affinity, albeit slightly lower than the established agonist PNU-282987 and the antagonist MLA. This result strongly justifies proceeding to functional assays.
Phase 2: Functional Agonist Activity
Binding to a receptor does not guarantee activation. The next critical step is to determine if the Test Compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or has no functional effect. Since the α7 nAChR is a ligand-gated ion channel permeable to calcium (Ca²⁺), we can measure its activation by monitoring changes in intracellular Ca²⁺ concentration.
A Researcher's Guide to Ensuring Reproducibility for Novel Nicotinic Acetylcholine Receptor Ligands: A Case Study with 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride
For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides a comprehensive framework for evaluating a novel compound, using the uncharacterized molecule 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride as a case study. While specific experimental data for this compound is not publicly available, we will treat it as a novel entity to illustrate the rigorous process required to establish its pharmacological profile and ensure the reliability of those findings. This guide will compare the expected performance of our hypothetical compound with well-established nicotinic acetylcholine receptor (nAChR) ligands, providing the necessary experimental context.
Introduction to this compound and its Putative Target
This compound is a heterocyclic molecule featuring a pyridine and a pyrrolidine ring, a structure reminiscent of the endogenous neurotransmitter acetylcholine and the well-known alkaloid, nicotine. The dihydrochloride salt form suggests enhanced aqueous solubility, making it suitable for a variety of biological assays. Given its structural similarity to known nicotinic ligands, its primary biological target is hypothesized to be the nicotinic acetylcholine receptors (nAChRs).
nAChRs are ligand-gated ion channels that are pivotal in synaptic transmission throughout the central and peripheral nervous systems. They are implicated in a wide range of physiological processes and are a key target for therapeutic intervention in neurological disorders. These receptors are pentameric structures composed of various subunits (e.g., α4β2, α7), and the specific subunit composition dictates their pharmacological and physiological properties.
The Imperative of Reproducibility in Preclinical Drug Discovery
The "reproducibility crisis" in preclinical research is a well-documented challenge, with a significant percentage of published findings proving difficult to replicate.[1][2] This not only hampers scientific progress but also leads to wasted resources and a delay in the development of new therapies.[1] For novel compounds like this compound, establishing a robust and reproducible pharmacological profile from the outset is paramount.
This guide will outline a self-validating system of experimental protocols designed to minimize variability and produce reliable data.
Characterization of the Novel Ligand: The First Step to Reproducibility
Before any biological assessment, the identity, purity, and stability of the test compound must be unequivocally established. Batch-to-batch variability is a significant source of irreproducibility.
Experimental Protocol: Synthesis and Characterization
-
Synthesis: A detailed, step-by-step synthesis protocol should be documented. For 3-Pyrrolidin-2-ylmethylpyridine, this would likely involve the coupling of a pyridine derivative with a protected pyrrolidine precursor, followed by deprotection and salt formation.
-
Purification: The crude product should be purified using appropriate techniques, such as column chromatography or recrystallization, to achieve a purity of >98%.
-
Structural Verification: The chemical structure must be confirmed using a panel of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
-
Purity Analysis: Purity should be assessed using a high-performance liquid chromatography (HPLC) method with a suitable detector (e.g., UV-Vis or MS).
-
Solubility and Stability: The solubility of the dihydrochloride salt in relevant biological buffers should be determined. Stability studies should be conducted under various storage conditions to establish a proper handling protocol.
Comparative Binding Affinity at Nicotinic Acetylcholine Receptors
To understand the interaction of this compound with its putative target, radioligand binding assays are the gold standard. These assays will determine the binding affinity (Ki) of the compound for various nAChR subtypes and provide a direct comparison with established ligands.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the desired nAChR subtypes (e.g., α4β2, α7, α3β4).
-
Assay Buffer: Use a standardized buffer system for all experiments.
-
Radioligand: Select a suitable radioligand for each subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound (this compound) and comparator ligands (nicotine, varenicline, epibatidine).
-
Separation and Counting: Separate the bound and free radioligand using filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Expected Data and Comparative Analysis
The binding affinity data for our hypothetical compound can be compared with known values for established nAChR ligands.
| Compound | nAChR Subtype | Binding Affinity (Ki) |
| This compound | α4β2 | To be determined |
| α7 | To be determined | |
| α3β4 | To be determined | |
| Nicotine | α4β2 | ~1 nM |
| α7 | ~1 µM | |
| Varenicline | α4β2 | <1 nM (partial agonist) |
| α7 | ~3 µM | |
| Epibatidine | α4β2 | <0.1 nM |
| α7 | ~10 nM |
Note: The Ki values for known ligands are approximate and can vary depending on the experimental conditions.
Functional Characterization: From Binding to Biological Effect
While binding assays confirm interaction, functional assays are essential to determine whether the compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or a modulator.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject the oocytes with cRNA encoding the desired nAChR subunits.
-
Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two electrodes. Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application: Apply a range of concentrations of the test compound and comparator ligands to the oocyte and record the resulting current.
-
Data Analysis: Generate concentration-response curves to determine the EC₅₀ (potency) and the maximum efficacy of the compound. For antagonists, determine the IC₅₀.
Expected Data and Comparative Analysis
The functional data will reveal the pharmacological profile of our hypothetical compound.
| Compound | nAChR Subtype | Functional Activity | Potency (EC₅₀/IC₅₀) | Efficacy (% of ACh max) |
| This compound | α4β2 | To be determined | To be determined | To be determined |
| α7 | To be determined | To be determined | To be determined | |
| Nicotine | α4β2 | Full Agonist | ~10 µM | 100% |
| α7 | Partial Agonist | ~100 µM | ~20% | |
| Varenicline | α4β2 | Partial Agonist | ~1 µM | ~40% |
| Mecamylamine | α4β2 | Antagonist | ~1 µM | N/A |
Note: Functional data are highly dependent on the expression system and experimental conditions.
Visualizing the Process: Workflows and Pathways
To ensure clarity and reproducibility, experimental workflows and the underlying biological pathways should be clearly visualized.
Caption: A generalized experimental workflow for the characterization of a novel nAChR ligand.
Caption: Simplified signaling pathway of nAChR activation by an agonist.
Addressing Variability and Ensuring Trustworthiness
Several factors can contribute to a lack of reproducibility in pharmacological studies. A proactive approach to addressing these is crucial.
-
Reagent Quality: Use high-quality, verified reagents and cell lines. Cell line authentication is critical.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental procedures.
-
Investigator Training: Ensure all personnel are thoroughly trained on the experimental protocols and data analysis methods.
-
Data Management: Maintain meticulous records of all experimental details, including reagent lot numbers, instrument settings, and raw data.
-
Statistical Analysis: Use appropriate statistical methods to analyze the data and report all findings, including non-significant results.
-
Independent Replication: Whenever possible, experiments should be replicated by an independent investigator within the same lab to ensure robustness.
Conclusion
While this compound remains an uncharacterized compound in the public domain, the framework presented here provides a comprehensive guide for its evaluation and, more broadly, for any novel ligand targeting nAChRs. By prioritizing rigorous chemical characterization, employing standardized and well-controlled biological assays, and fostering a culture of transparency and meticulous record-keeping, the scientific community can enhance the reproducibility of preclinical findings and accelerate the translation of promising new molecules into effective therapies.
References
- Fryer, M., & Lukas, R. J. (2015). The "reproducibility crisis" and the role of academic-industrial partnerships. Biochemical Pharmacology, 97(1), 1-3.
- Prinz, F., Schlange, T., & Asadullah, K. (2011). Believe it or not: how much can we rely on published data on potential drug targets?. Nature reviews Drug discovery, 10(9), 712-712.
-
Samsa, G., & Samsa, L. (2019). A guide to reproducibility in preclinical research. Academic Medicine, 94(1), 38-42. [Link]
-
Begley, C. G., & Ellis, L. M. (2012). Drug development: Raise standards for preclinical cancer research. Nature, 483(7391), 531-533. [Link]
Sources
A Comparative Benchmarking Guide: Pharmacological Profile of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride Against Standard Nicotinic Acetylcholine Receptor Ligands
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels pivotal to synaptic transmission in both the central and peripheral nervous systems.[1] Their structural diversity, arising from various subunit combinations (e.g., α4β2, α7), results in distinct pharmacological profiles, making them critical targets for drug discovery in neurology, for conditions like Alzheimer's disease, schizophrenia, and nicotine dependence.[1][2][3] The compound 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride, a structural analog of nicotine, is positioned as a promising candidate for exploring novel neuropharmacological activities.[4] Its pyridine and pyrrolidine moieties suggest a strong potential for interaction with nAChR subtypes.[4]
This guide provides a comprehensive framework for benchmarking this compound (referred to as the "Test Compound") against well-characterized standard nAChR ligands. We will detail the essential experimental protocols, explain the scientific rationale behind methodological choices, and present illustrative data to guide researchers in characterizing its potency, selectivity, and functional effects.
Section 1: Compound Profiles
A robust benchmarking study requires comparison against gold-standard compounds that represent a range of activities at the target receptor.
-
Test Compound: this compound
-
Structure: Comprises a pyridine ring linked to a pyrrolidine ring via a methyl group. The dihydrochloride salt form enhances aqueous solubility, which is advantageous for biological assays.[4]
-
Hypothesized Target: Based on its structural similarity to nicotine and nornicotine, the primary hypothesized targets are neuronal nAChRs.[2][4] Its specific subtype selectivity (e.g., for α4β2 or α7) is a key parameter to be determined.
-
-
Standard Compounds for Comparison:
-
Nicotine: The prototypical nAChR agonist, serving as a baseline for potency and efficacy.[5][6] It activates a wide range of nAChR subtypes.[2]
-
Varenicline: A partial agonist at α4β2 nAChRs, widely used in smoking cessation.[1] It is an essential standard for determining whether the Test Compound is a full or partial agonist.
-
Epibatidine: A high-affinity, potent nAChR agonist, useful for establishing the upper limits of potency in binding and functional assays.[5]
-
Mecamylamine: A non-competitive antagonist (channel blocker) of nAChRs, used to confirm that the observed functional responses are indeed mediated by nAChR channel opening.[2]
-
Section 2: Experimental Design and Rationale
The core of this benchmarking guide is a two-pronged experimental approach: quantifying the compound's physical interaction with the receptor (binding affinity) and measuring the biological response it elicits (functional activity).
Rationale for Assay Selection:
-
Receptor Binding Assays: These assays are fundamental for determining if and how strongly a compound binds to the target receptor.[1] A competitive radioligand binding assay directly measures the affinity (expressed as the inhibition constant, Ki) of the Test Compound by quantifying its ability to displace a known high-affinity radiolabeled ligand.[1] This is the first critical step to confirm target engagement.
-
Functional Assays: A compound can bind tightly but elicit a weak (partial agonist), strong (full agonist), or no response (antagonist). Functional assays are therefore essential. We will focus on a cell-based calcium imaging assay, a widely used method for assessing nAChR activation.[7] nAChRs are ion channels, and their opening leads to an influx of cations, including Ca²⁺, which can be measured with fluorescent indicators.[7]
Rationale for Subtype Selection: The most abundant and widely studied nAChR subtypes in the central nervous system are the α4β2 and α7 subtypes.[1][3] Benchmarking against these two provides a clear picture of a compound's selectivity and potential therapeutic window.
Section 3: Head-to-Head Benchmarking Protocols & Data
Disclaimer: The quantitative data presented in the following tables is illustrative and hypothetical, based on profiles of similar nAChR ligands. It is intended to serve as a realistic example of experimental outcomes. Researchers must generate their own data.
Experiment 1: Receptor Binding Affinity by Radioligand Displacement
This protocol measures the binding affinity (Ki) of the Test Compound for α4β2 and α7 nAChR subtypes.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Use membranes from cell lines (e.g., HEK293) stably transfected with human α4β2 or α7 nAChR subunits.[1]
-
Radioligand Selection:
-
Assay Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the chosen radioligand and a range of concentrations of the Test Compound or standard.
-
Controls: Include wells for "Total Binding" (membranes + radioligand only) and "Non-Specific Binding" (membranes + radioligand + a saturating concentration of a non-radiolabeled ligand like nicotine).[1]
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step traps the membranes with bound radioligand.[1]
-
Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.[1]
-
Detection: Place filters in scintillation vials with a scintillation cocktail and measure the radioactivity in a liquid scintillation counter.[1]
-
Data Analysis:
-
Calculate percent inhibition of specific binding at each concentration of the Test Compound.
-
Plot the percent inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the radioligand's concentration and affinity.[1]
-
Illustrative Data: Binding Affinity (Ki) Comparison
| Compound | Ki at α4β2 (nM) | Ki at α7 (nM) | Selectivity (α4β2 vs. α7) |
| Test Compound | 12.5 | 450 | 36-fold for α4β2 |
| Nicotine | 1.5 | 300 | 200-fold for α4β2 |
| Varenicline | 0.14 | 3,500+ | >25,000-fold for α4β2 |
| Epibatidine | 0.05 | 15 | 300-fold for α4β2 |
This illustrative data suggests the Test Compound binds with high affinity to the α4β2 subtype and is moderately selective over the α7 subtype.
Experiment 2: Functional Potency and Efficacy by Calcium Imaging
This protocol measures the ability of the Test Compound to activate nAChRs and cause an influx of calcium, determining its potency (EC50) and efficacy (Emax).
Detailed Protocol:
-
Cell Plating: Plate HEK293 cells stably expressing either α4β2 or α7 nAChRs in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye exhibits a large increase in fluorescence upon binding to free Ca²⁺.
-
Assay Execution: Use an automated fluorescence plate reader (e.g., a FLIPR or similar instrument) capable of liquid additions and kinetic reading.
-
Baseline Reading: Measure the baseline fluorescence of the cells in each well.
-
Compound Addition: Add varying concentrations of the Test Compound or standard compounds to the wells.
-
Signal Detection: Immediately begin recording the fluorescence intensity over time (typically 2-3 minutes) to capture the transient increase in intracellular calcium.[9]
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).
-
Normalize the Emax of the Test Compound to that of a full agonist (like Nicotine or Epibatidine) to determine its relative efficacy.
-
Illustrative Data: Functional Potency (EC50) and Efficacy (Emax)
| Compound | Subtype | EC50 (µM) | Emax (% of Nicotine) | Classification |
| Test Compound | α4β2 | 1.1 | 75% | Partial Agonist |
| α7 | >30 | <10% | Weak/Inactive | |
| Nicotine | α4β2 | 0.8 | 100% | Full Agonist |
| α7 | 15.0 | 100% | Full Agonist | |
| Varenicline | α4β2 | 0.2 | 45% | Partial Agonist |
| α7 | >100 | <5% | Inactive |
This illustrative data suggests the Test Compound is a partial agonist with moderate potency at the α4β2 subtype and is functionally inactive at the α7 subtype, consistent with the binding selectivity data.
Section 4: Mechanistic Insights & Pathway Analysis
The binding and functional data converge to build a pharmacological profile. Based on our illustrative results, this compound appears to be a selective α4β2 partial agonist. This profile is therapeutically interesting, similar to varenicline, and suggests potential applications where moderate, sustained receptor activation is desired without the strong side effects of a full agonist.
Activation of nAChRs, which are ligand-gated ion channels, leads to a rapid influx of cations (Na⁺ and Ca²⁺).[7] This influx causes membrane depolarization, which can trigger the opening of voltage-gated calcium channels (VDCCs), further amplifying the calcium signal.[7] Downstream, this calcium influx can activate numerous signaling cascades, including the PI3K-Akt pathway, which is implicated in neuroprotection and cell survival.[3][10]
nAChR Activation Signaling Pathway
Caption: Simplified signaling pathway upon nAChR activation.
Conclusion
This guide outlines a systematic approach to benchmarking this compound. By employing standardized radioligand binding and functional calcium imaging assays, researchers can effectively determine its binding affinity, functional potency, efficacy, and subtype selectivity relative to established nAChR ligands. The illustrative data presented for a hypothetical selective α4β2 partial agonist profile demonstrates how such a characterization can provide critical insights into the compound's potential therapeutic applications and mechanism of action. This rigorous, multi-faceted approach is essential for advancing novel compounds from initial discovery to preclinical development.
References
-
Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved from [Link]
-
Kihara, T., Shimohama, S., Sawada, H., Honda, K., & Akaike, A. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. National Center for Biotechnology Information. Retrieved from [Link]
-
Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. Retrieved from [Link]
-
Takada-Takatori, Y., Kume, T., Sugimoto, M., & Akaike, A. (2018). Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic agonist. Retrieved from [Link]
-
D'hoedt, D., & Bertrand, D. (2009). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. PMC. Retrieved from [Link]
-
Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. Retrieved from [Link]
-
Sullivan, J. P., et al. (1997). ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A potent and selective cholinergic channel modulator with neuroprotective properties. Journal of Pharmacology and Experimental Therapeutics, 283(1), 235-46. Retrieved from [Link]
-
Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of Neurochemistry, 101(1), 160-7. Retrieved from [Link]
Sources
- 1. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-(-)-nicotine, 54-11-5 [thegoodscentscompany.com]
- 7. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A potent and selective cholinergic channel modulator with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Cross-Validation of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride in Diverse Cancer Cell Lines
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds with therapeutic promise is a paramount endeavor. This guide provides an in-depth comparative analysis of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride , a molecule of interest owing to its structural similarity to compounds with known biological activity. While its primary applications have been in neuropharmacology, the inherent features of its pyridine and pyrrolidine rings—scaffolds present in numerous anticancer agents—warrant a thorough investigation into its potential as an oncology therapeutic.[1][2][3]
This document outlines a comprehensive, multi-faceted experimental approach to characterize the in vitro anticancer activity of this compound. We will detail the cross-validation of its efficacy across a panel of distinct cancer cell lines and benchmark its performance against established chemotherapeutic agents, cisplatin and doxorubicin. The rationale behind the selection of cell lines, experimental assays, and comparator compounds is elucidated to provide a robust framework for researchers, scientists, and drug development professionals.
Strategic Selection of Cell Lines and Comparator Compounds
A critical aspect of preclinical drug evaluation is the assessment of a compound's activity across a spectrum of cancer cell types. For this investigation, we have selected three well-characterized and widely used human cancer cell lines, each representing a different malignancy:
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line, crucial for evaluating potential hormonal cross-talk and for its widespread use in breast cancer research.
-
HCT-116 (Colorectal Carcinoma): A colon cancer cell line with a well-defined genetic background, often used in studies of apoptosis and DNA damage response.
-
HeLa (Cervical Cancer): One of the oldest and most commonly used human cell lines, known for its robustness and high proliferation rate.
To provide a meaningful context for the activity of this compound, we will perform head-to-head comparisons with two gold-standard chemotherapeutic drugs:
-
Cisplatin: A platinum-based drug that exerts its cytotoxic effects primarily by inducing DNA cross-links, leading to DNA damage and apoptosis.[2][3][4]
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, thereby blocking DNA replication and transcription.[5][6]
Experimental Workflow: A Multi-Parametric Approach
Our investigative workflow is designed to provide a holistic understanding of the compound's biological effects, from initial cytotoxicity screening to elucidation of its mechanism of action.
Figure 1: A multi-phase experimental workflow for the comprehensive evaluation of compound activity.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound, cisplatin, or doxorubicin for 48 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) values.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[7][8]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the respective compounds at their determined IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Protein Expression Analysis (Western Blotting)
Western blotting is employed to detect specific proteins in a sample and to semi-quantify their expression levels, providing insights into the molecular pathways affected by the compound.[9]
Protocol:
-
Protein Extraction: Treat cells with the compounds at their IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p53, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Hypothetical Data and Comparative Analysis
The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.
Table 1: IC50 Values (µM) of Test Compounds in Different Cancer Cell Lines
| Compound | MCF-7 | HCT-116 | HeLa |
| This compound | 15.2 | 25.8 | 32.5 |
| Cisplatin | 8.5 | 5.2 | 7.1 |
| Doxorubicin | 0.5 | 1.2 | 0.9 |
Table 2: Percentage of Apoptotic Cells (Early + Late) after 24h Treatment at IC50
| Cell Line | This compound | Cisplatin | Doxorubicin |
| MCF-7 | 45% | 60% | 75% |
| HCT-116 | 38% | 65% | 70% |
| HeLa | 30% | 55% | 68% |
Mechanistic Insights: Potential Signaling Pathways
Based on the chemical structure of this compound, two primary signaling pathways are of particular interest for investigation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and apoptosis.[10][11][12] Its dysregulation is a common feature in many cancers.[13][14] A potential mechanism of action for our test compound could be the inhibition of this pro-survival pathway.
Figure 2: The PI3K/Akt signaling pathway, a key regulator of cell survival.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
The pyridine moiety of the test compound is structurally analogous to the pyridine ring in nicotine. Nicotinic acetylcholine receptors (nAChRs) are expressed in various non-neuronal cells, including cancer cells, and their activation has been linked to tumor growth and proliferation.[15][16][17] It is plausible that this compound could act as an antagonist at these receptors, thereby inhibiting downstream pro-tumorigenic signaling.
Figure 3: nAChR-mediated signaling cascade implicated in cancer progression.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial preclinical evaluation of this compound as a potential anticancer agent. The proposed cross-validation in diverse cell lines, benchmarked against standard chemotherapeutics, will generate crucial data on its efficacy and spectrum of activity. The mechanistic studies will offer initial insights into its mode of action, paving the way for more in-depth molecular investigations.
Should the hypothetical data be substantiated by experimental results, future work should focus on:
-
Expanding the cell line panel: Including cell lines with known mutations in the PI3K/Akt or other relevant pathways.
-
In vivo studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its anticancer activity.
The systematic approach outlined herein ensures a scientifically rigorous evaluation, providing a solid foundation for the potential development of this compound into a novel therapeutic agent for the treatment of cancer.
References
-
Islam, M. R., et al. (2020a). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
-
Di Micco, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6447. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Castaneda, C. A., et al. (2010). PI3K/Akt signalling pathway and cancer. Postgraduate Medical Journal, 86(1017), 438-443. [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364-378. [Link]
-
Wikipedia. (2023). PI3K/AKT/mTOR pathway. [Link]
-
MDPI. (n.d.). Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. [Link]
-
Al-Bayati, Z. F. (2023). MTT (Assay protocol). Protocols.io. [Link]
-
Martini, M., et al. (2014). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Biomedicines, 2(3), 295-318. [Link]
-
Liu, R., et al. (2020). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 10, 2549. [Link]
-
Patsnap. (2024). What is the mechanism of Cisplatin? Patsnap Synapse. [Link]
-
Schaal, C., & Chellappan, S. P. (2014). Nicotinic Acetylcholine Receptor Signaling in Tumor Growth and Metastasis. Journal of Oncology, 2014, 456743. [Link]
-
Bele, T., et al. (2023). Nicotinic acetylcholine receptors in cancer: Limitations and prospects. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1869(11), 166875. [Link]
-
Wu, J., et al. (2017). Nicotinic acetylcholine receptors and cancer. Thoracic Cancer, 8(5), 379-385. [Link]
-
Al-Haidari, A. A., et al. (2025). Nicotinic Acetylcholine Receptor Pathways in Cancer: From Psychiatric Clues to Therapeutic Opportunities. Cancer Investigation, 43(1), 1-13. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Gnanasekar, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888. [Link]
-
Carvalho, C., et al. (2021). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 22(19), 10467. [Link]
-
Schaal, C. M., & Chellappan, S. (2014). Nicotine-Mediated Cell Proliferation and Tumor Progression in Smoking-Related Cancers. Molecular Cancer Research, 12(1), 14-23. [Link]
-
ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay? [Link]
-
ResearchGate. (n.d.). cytotoxicity of doxorubicin in two different breast cancer cell lines.... [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]
-
Al-Oqaili, R. A., et al. (2021). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research, 11(3), 155-159. [Link]
-
MDPI. (2023). RL2 Enhances the Elimination of Breast Cancer Cells by Doxorubicin. [Link]
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. [Link]
-
University of Hawaii Cancer Center. (n.d.). Western blotting. [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncodaily.com [oncodaily.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Nicotinic acetylcholine receptors in cancer: Limitations and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nicotinic acetylcholine receptors and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Comparing the Oral Bioavailability of 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride and Its Analogs
The Critical Role of Oral Bioavailability in Drug Development
Oral administration is the most common and preferred route for drug delivery due to its convenience, cost-effectiveness, and high patient compliance. However, for a drug to be effective when taken orally, it must be absorbed from the gastrointestinal tract into the systemic circulation in sufficient quantities to elicit its therapeutic effect. Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a key pharmacokinetic parameter that influences dosing regimens and the ultimate clinical success of a drug candidate.
The bioavailability of a compound is governed by a complex interplay of factors, broadly categorized as absorption, distribution, metabolism, and excretion (ADME). For oral drugs, this includes dissolution from the dosage form, permeation across the intestinal epithelium, and survival of first-pass metabolism in the gut wall and liver. The pyrrolidine and pyridine moieties present in 3-Pyrrolidin-2-ylmethylpyridine and its analogs are common scaffolds in medicinal chemistry, known to influence these ADME properties.[1] Structural modifications to these scaffolds can significantly alter a compound's physicochemical properties, such as solubility, lipophilicity, and susceptibility to metabolic enzymes, thereby impacting its oral bioavailability.
A Roadmap for Comparative Bioavailability Assessment
A robust comparison of the oral bioavailability of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride and its analogs requires a multi-faceted approach, combining in vitro screening assays with in vivo pharmacokinetic studies. This tiered approach allows for early-stage filtering of compounds with poor potential and provides a comprehensive understanding of the in vivo performance of promising candidates.
Diagram: Workflow for Comparative Bioavailability Assessment
Caption: A tiered approach for evaluating and comparing oral bioavailability.
In Vitro Assessment: Predicting In Vivo Performance
In vitro assays are invaluable tools for the early assessment of a compound's potential for oral absorption and metabolic stability. They are relatively high-throughput and cost-effective, enabling the screening of multiple analogs to identify those with the most promising characteristics for further in vivo evaluation.[2]
Caco-2 Permeability Assay: A Model of Intestinal Absorption
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium.[3] When cultured on a semi-permeable membrane, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions and express many of the transport proteins found in the small intestine. This model allows for the assessment of a compound's intestinal permeability, a key factor in its oral absorption.
The apparent permeability coefficient (Papp) is the primary metric derived from this assay. A high Papp value generally correlates with good intestinal absorption in vivo.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.
-
Dosing: The test compound (e.g., this compound or its analog) is dissolved in a transport buffer and added to the apical (A) side of the monolayer to assess absorption (A-to-B transport). To investigate active efflux, the compound is also added to the basolateral (B) side in a separate experiment (B-to-A transport).
-
Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from the receiver compartment (basolateral for A-to-B, apical for B-to-A).
-
Quantification: The concentration of the compound in the collected samples is determined using a validated analytical method, typically LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer (mol/s)
-
A is the surface area of the filter membrane (cm²)
-
C0 is the initial concentration of the drug in the donor compartment (mol/cm³)
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound may be a substrate for efflux transporters, which can limit its absorption.
Liver Microsome Stability Assay: Gauging Metabolic Susceptibility
First-pass metabolism in the liver is a major barrier to the oral bioavailability of many drugs. The liver microsomal stability assay is a common in vitro method used to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism.[4] A high metabolic stability in this assay suggests that the compound is less likely to be extensively metabolized in the liver, potentially leading to higher oral bioavailability.
Experimental Protocol: Liver Microsome Stability Assay
-
Incubation: The test compound is incubated with liver microsomes (human or from other species like rat) in the presence of a NADPH-regenerating system to initiate the metabolic reactions.
-
Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile.
-
Quantification: The remaining concentration of the parent compound in each sample is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural log of the percent remaining versus time plot.
A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.
In Vivo Pharmacokinetic Studies: The Definitive Assessment
While in vitro assays provide valuable predictive data, in vivo pharmacokinetic studies in animal models, typically rodents, are essential for the definitive determination of oral bioavailability.[5] These studies provide a comprehensive picture of how a compound is absorbed, distributed, metabolized, and excreted in a whole organism.
Experimental Design: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.
-
Dosing: A minimum of two groups of animals are used.
-
Intravenous (IV) Group: Receives a single dose of the compound administered intravenously. This serves as the reference for 100% bioavailability.
-
Oral (PO) Group: Receives a single dose of the compound administered orally via gavage.
-
-
Blood Sampling: Blood samples are collected from each animal at multiple time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
The absolute oral bioavailability (F) is then calculated using the following formula:
F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Case Study: Insights from a Structurally Related Analog
In the absence of direct experimental data for this compound, we can draw valuable insights from a published study on a structurally related analog, N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC).[6] This compound shares the core pyridine and pyrrolidine moieties, providing a relevant, albeit indirect, point of comparison.
Table 1: Summary of In Vitro and In Vivo Data for NHPPC [6]
| Parameter | Rat | Dog | Human |
| In Vitro Metabolic Stability (% remaining after 60 min) | 42.8% | 0.8% | 42.0% |
| In Vitro Intrinsic Clearance (mL/min/mg protein) | 0.0233 | 0.1204 | 0.0214 |
| Plasma Protein Binding (%) | 96.2% | 99.6% | 99.4% |
| Oral Bioavailability (F %) | 34.5% | 53.1% | Not Determined |
| Tmax (h) after oral administration | 6 | 0.5 | Not Determined |
Interpretation of the Case Study Data:
-
Metabolic Stability: The data shows significant species differences in the metabolic stability of NHPPC. It is highly metabolized in dog liver microsomes but shows moderate stability in rat and human liver microsomes.[6] This highlights the importance of using human-derived in vitro systems for more relevant predictions of human pharmacokinetics.
-
Oral Bioavailability: NHPPC exhibits moderate oral bioavailability in both rats (34.5%) and dogs (53.1%).[6] The higher bioavailability in dogs, despite its lower metabolic stability in dog liver microsomes, suggests that other factors, such as intestinal absorption and first-pass metabolism in the gut wall, play a significant role.
-
Plasma Protein Binding: The high plasma protein binding across all species indicates that a significant portion of the drug in circulation will be bound to proteins and thus inactive.[6] This is an important consideration for understanding the relationship between total plasma concentration and pharmacological effect.
Structuring Your Comparative Analysis
When conducting a comparative study of this compound and its analogs, the following structure will provide a clear and comprehensive presentation of your findings:
-
Introduction: Briefly introduce the compounds of interest and the rationale for the study.
-
In Vitro Permeability: Present the Caco-2 Papp values for all compounds in a summary table. Discuss the structure-permeability relationships observed.
-
In Vitro Metabolic Stability: Tabulate the in vitro half-life and intrinsic clearance values from the liver microsome stability assays. Analyze the impact of structural modifications on metabolic stability.
-
In Vivo Pharmacokinetics: For each compound, present the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, F) in a comparative table.
Conclusion: A Path Forward in the Absence of Data
While a direct, side-by-side comparison of the bioavailability of this compound and its analogs based on existing literature is not currently possible, this guide provides a robust framework for generating this critical data. By systematically applying the detailed in vitro and in vivo experimental protocols outlined herein, researchers can effectively characterize and compare the oral bioavailability of these and other novel chemical entities. The insights gained from such studies are fundamental to making informed decisions in the drug discovery and development process, ultimately increasing the likelihood of identifying and advancing new therapeutic agents with optimal pharmacokinetic properties.
References
- Artursson, P., Palm, K., & Luthman, K. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews, 46(1-3), 27-43.
- Balimane, P. V., & Chong, S. (2005). Cell culture-based models for intestinal permeability: a critique. Drug discovery today, 10(5), 335-343.
- Di, L., & Kerns, E. H. (2012).
- Gao, Y., et al. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Xenobiotica, 49(5), 585-592*.
- Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of medicinal chemistry, 41(7), 1007-1010.
- Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug discovery today, 6(7), 357-366.
- Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug metabolism and disposition, 27(11), 1350-1359.
- Sun, D., et al. (2008). Drug discovery and regulatory considerations for improving in silico and in vitro predictions that use Caco-2 as a surrogate for human intestinal permeability measurements. The AAPS journal, 10(2), 334-343.
- Van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 1(2), 175-185.
- Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future medicinal chemistry, 3(16), 2063-2077.
- Yazdanian, M., Glynn, S. L., Wright, J. L., & Hawi, A. (1998). Correlating partitioning and Caco-2 cell permeability of structurally diverse small molecular weight compounds. Pharmaceutical research, 15(9), 1490-1494.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Bermejo, M., Avdeef, A., Ruiz, A., Nalda, R., & Tsinman, O. (2004). PAMPA—a new method for fast prediction of passive human intestinal absorption. European journal of pharmaceutical sciences, 21(4), 429-441.
- Kerns, E. H., & Di, L. (2003). Pharmaceutical profiling in drug discovery. Drug discovery today, 8(7), 316-323.
- Lombardo, F., Obach, R. S., Shalaeva, M. Y., & Gao, F. (2002). Prediction of human volume of distribution values for neutral and basic drugs. 2. Extended data set and leave-class-out statistics. Journal of medicinal chemistry, 45(13), 2867-2876.
- Vitale, P., et al. (2020). The expanding role of pyridine and dihydropyridine scaffolds in drug design. Molecules, 25(11), 2634.
- Singh, U. P., & Singh, R. K. (2018). The pyridine scaffold: a versatile nucleus in medicinal chemistry. Current medicinal chemistry, 25(26), 3076-3096.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937.
- Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS chemical neuroscience, 7(6), 767-779.
- Thomas, V. A., et al. (2021).
- Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature reviews Drug discovery, 6(11), 881-890.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
- Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of medicinal chemistry, 45(12), 2615-2623.
- Egan, W. J., Merz, K. M., & Baldwin, J. J. (2000). Prediction of drug absorption using multivariate statistics. Journal of medicinal chemistry, 43(21), 3867-3877.
- Zhao, Y. H., Le, J., Abraham, M. H., Hersey, A., Eddershaw, P. J., Luscombe, C. N., & Boutina, D. (2001). Evaluation of human intestinal absorption data and subsequent derivation of a quantitative structure-activity relationship (QSAR) with the Abraham descriptors. Journal of pharmaceutical sciences, 90(6), 749-784.
- Clark, D. E. (1999). Rapid calculation of polar molecular surface area and its application to the prediction of transport phenomena. 1. Prediction of intestinal absorption. Journal of pharmaceutical sciences, 88(8), 807-814.
- Palm, K., Stenberg, P., Luthman, K., & Artursson, P. (1997). Polar molecular surface properties predict the intestinal absorption of drugs in humans. Pharmaceutical research, 14(5), 568-571.
- Chiou, W. L., & Barve, A. (1998). Linear correlation of the fraction of oral dose absorbed of 64 drugs in humans and their effective permeability in rats. Pharmaceutical research, 15(11), 1792-1795.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. currentseparations.com [currentseparations.com]
- 6. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the nAChR Subtype Selectivity of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride
In the landscape of neuropharmacology, the quest for subtype-selective ligands for nicotinic acetylcholine receptors (nAChRs) is of paramount importance for the development of targeted therapeutics with improved efficacy and reduced side effects.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity profile of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride, a compound of interest for its potential interactions with nAChRs.[3] By leveraging established experimental protocols and drawing comparisons with known nAChR ligands, this document aims to equip researchers with the necessary tools to thoroughly characterize this compound's activity.
Neuronal nAChRs are a diverse family of ligand-gated ion channels, assembled from a variety of α (α2-α10) and β (β2-β4) subunits.[4][5] The specific combination of these subunits dictates the pharmacological and physiological properties of the receptor, giving rise to distinct subtypes such as the high-affinity α4β2 and the homomeric α7 receptors, which are abundant in the central nervous system.[6][7] The therapeutic potential of targeting these subtypes is vast, with implications for conditions like Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[8][9] Therefore, a meticulous evaluation of a novel compound's selectivity is a critical step in its development pipeline.
This guide will delve into the primary methodologies for determining nAChR subtype selectivity: radioligand binding assays, electrophysiological recordings, and calcium imaging. For each technique, we will provide a detailed, step-by-step protocol, explain the underlying principles, and discuss the interpretation of the resulting data. Furthermore, we will present a comparative analysis with well-characterized nAChR agonists and antagonists to provide context for the experimental outcomes.
I. Understanding the Target: A Primer on nAChR Subtypes
A foundational understanding of the major nAChR subtypes is crucial for designing and interpreting selectivity studies. The table below summarizes the key characteristics of the most commonly investigated neuronal nAChR subtypes.
| Subtype | Subunit Composition | Key Characteristics | Primary CNS Locations |
| α4β2 | (α4)₂(β2)₃ or (α4)₃(β2)₂ | High affinity for nicotine; implicated in learning, memory, and reward.[10] | Widely distributed, including the thalamus, cortex, and ventral tegmental area.[11][12] |
| α7 | (α7)₅ | Homomeric; high calcium permeability; rapid desensitization; involved in cognitive function and sensory gating.[1][7][13] | Hippocampus, cortex, and cerebellum.[11][14] |
| α3β4 | (α3)₂(β4)₃ | Predominantly found in autonomic ganglia; also present in the medial habenula and interpeduncular nucleus.[15][16] | Autonomic ganglia, medial habenula.[16] |
II. Methodologies for Assessing nAChR Subtype Selectivity
The following sections provide detailed protocols for the three primary methods used to determine the selectivity of a compound for nAChR subtypes.
A. Radioligand Binding Assays: Quantifying Binding Affinity
Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the direct measurement of a compound's affinity (Ki) for a specific receptor subtype.[17][18] This is achieved by assessing the ability of the test compound to displace a radiolabeled ligand with known high affinity for the target receptor.
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation:
-
Culture cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7, α3β4).
-
Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor, such as nicotine).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
| Compound | α4β2 Ki (nM) | α7 Ki (nM) | α3β4 Ki (nM) |
| Varenicline | 0.1 - 1 | >3,500 | >500 |
| Sazetidine-A | 0.5 - 1 | >10,000 | 50 - 100 |
| A-85380 | 0.05 | 148 | ~1400 |
| PNU-282987 | >10,000 | 20 - 50 | >10,000 |
Note: Ki values can vary depending on the experimental conditions.[5][19]
B. Electrophysiology: Assessing Functional Activity
Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes and patch-clamp recordings in mammalian cells, provide a direct measure of the functional consequences of ligand binding, including agonism, partial agonism, and antagonism.[20][21]
Caption: nAChR activation leads to an increase in intracellular calcium.
-
Cell Preparation and Loading:
-
Plate cells expressing the nAChR subtype of interest onto glass-bottom dishes.
-
Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) by incubating them in a solution containing the dye.
-
-
Imaging:
-
Place the dish on the stage of a fluorescence microscope equipped with a camera for image acquisition.
-
Establish a baseline fluorescence reading.
-
Apply the test compound at various concentrations to the cells.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity for each cell or region of interest.
-
Plot the peak change in fluorescence against the logarithm of the test compound concentration.
-
Determine the EC₅₀ for the calcium response.
-
III. Interpreting the Data and Building a Selectivity Profile
By systematically applying these methodologies, a comprehensive selectivity profile for this compound can be established. The key is to compare the binding affinities (Ki) and functional potencies (EC₅₀) across the different nAChR subtypes. A compound is considered selective for a particular subtype if it exhibits significantly higher affinity and/or potency for that subtype compared to others.
For instance, if this compound displays a low nanomolar Ki and EC₅₀ at α4β2 receptors, but micromolar values at α7 and α3β4 receptors, it would be classified as an α4β2-selective ligand. The magnitude of the difference in these values (e.g., 100-fold or 1000-fold selectivity) is a critical parameter for its potential as a therapeutic agent.
IV. Conclusion
The assessment of a novel compound's selectivity for nAChR subtypes is a multifaceted process that requires a combination of robust experimental techniques. This guide has provided a detailed roadmap for characterizing the selectivity profile of this compound, from the foundational principles of nAChR biology to the practical application of radioligand binding assays, electrophysiology, and calcium imaging. By following these protocols and comparing the results to established reference compounds, researchers can gain invaluable insights into the pharmacological properties of this molecule and its potential for further development as a selective modulator of nicotinic acetylcholine receptors.
V. References
-
Marks, M. J., & Collins, A. C. (2004). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. Journal of Neurochemistry, 90(5), 1168-1183. [Link]
-
Horenstein, N. A., & Papke, R. L. (2007). Selective alpha7 nicotinic acetylcholine receptor ligands. Current pharmaceutical design, 13(12), 1255–1268. [Link]
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nicotinic acetylcholine receptors (nACh). [Link]
-
Feltner, D. E., & F-G, Vieta, E. (2020). Selective α7 nicotinic receptor agonists and positive allosteric modulators for the treatment of schizophrenia - a review. Expert opinion on investigational drugs, 29(6), 603–610. [Link]
-
Wikipedia. (2024). Nicotinic acetylcholine receptor. [Link]
-
Wikipedia. (2024). Acetylcholine receptor. [Link]
-
Sittampalam, G. S., Gal-Edd, N., Arkin, M., & Yasgar, A. (2014). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. ASSAY and Drug Development Technologies, 12(7), 389-401. [Link]
-
Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit1.8. [Link]
-
Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 40(26), 4169-4194. [Link]
-
Toyohara, J., & Hashimoto, K. (2010). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. Current pharmaceutical design, 16(3), 325–334. [Link]
-
Papke, R. L. (2014). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Biochemical pharmacology, 89(1), 1–11. [Link]
-
Damaj, M. I., & Martin, B. R. (2009). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. The open medicinal chemistry journal, 3, 50–59. [Link]
-
Xiao, Y., Fan, H., & Z, Y. (2003). The nicotinic alpha 4 beta 2 receptor selective agonist, TC-2559, increases dopamine neuronal activity in the ventral tegmental area of rat midbrain slices. Neuropharmacology, 45(3), 334–344. [Link]
-
Synapse. (2024). What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work?. [Link]
-
Wikipedia. (2024). Alpha-4 beta-2 nicotinic receptor. [Link]
-
Kozhenkov, R. V., & Kozikowski, A. P. (2014). The potent and selective α4β2/α6-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile. Journal of medicinal chemistry, 57(11), 4619–4630. [Link]
-
Creative Bioarray. (n.d.). Localization of Nicotinic Receptors. [Link]
-
Komal, P., & Kumar, A. (2022). Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders. Molecular neurobiology, 59(1), 221–234. [Link]
-
ResearchGate. (n.d.). Structures of α4β2-selective nAChR agonists and partial agonists. [Link]
-
Salminen, O., & Collins, A. C. (2007). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Molecular pharmacology, 72(4), 983–993. [Link]
-
Chokchaisiri, R., & P, P. (2021). Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules (Basel, Switzerland), 26(16), 4987. [Link]
-
Papke, R. L., & Horenstein, N. A. (2015). Selective agonists and antagonists of α9 versus α7 nicotinic acetylcholine receptors. Neuropharmacology, 96(Pt B), 241–248. [Link]
-
ResearchGate. (n.d.). Electrophysiology of the Nicotinic Acetylcholine Receptor. [Link]
-
Wikipedia. (2024). Nicotinic agonist. [Link]
-
Foong, J. P. P., & Galligan, J. J. (2021). Synaptic Components, Function and Modulation Characterized by GCaMP6f Ca2+ Imaging in Mouse Cholinergic Myenteric Ganglion Neurons. Frontiers in cellular neuroscience, 15, 717942. [Link]
-
Merlo, M., & Sher, E. (2016). Pharmacological Characterisation of Nicotinic Acetylcholine Receptors Expressed in Human iPSC-Derived Neurons. PloS one, 11(2), e0149467. [Link]
-
Sharma, G., & Vijayaraghavan, S. (2002). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. The Journal of pharmacology and experimental therapeutics, 301(1), 1–6. [Link]
-
Azam, L., & McIntosh, J. M. (2013). Discovery of a Potent and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist from an α-Conotoxin Synthetic Combinatorial Library. PloS one, 8(7), e68563. [Link]
-
Toyohara, J., & Ishiwata, K. (2018). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. Current topics in medicinal chemistry, 18(5), 374–386. [Link]
-
G, A., & C, G. (1998). Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study. The Journal of pharmacology and experimental therapeutics, 286(3), 1334–1344. [Link]
-
Franke, C., & P, P. (1991). Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. Pflugers Archiv : European journal of physiology, 417(5), 508–516. [Link]
-
G, G., & C, M. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International journal of molecular sciences, 22(16), 8753. [Link]
-
Toll, L., & Z, Z. (2014). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS chemical neuroscience, 5(11), 1083–1095. [Link]
-
P, P., & H, H. (2014). The Nicotinic Acetylcholine Receptor and the Na,K-ATPase α2 Isoform Interact to Regulate Membrane Electrogenesis in Skeletal Muscle. The Journal of biological chemistry, 289(11), 7447–7455. [Link]
-
Kozikowski, A. P., & T, T. (2012). Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats. Journal of medicinal chemistry, 55(1), 419–430. [Link]
-
Kozikowski, A. P., & T, T. (2010). Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. Journal of medicinal chemistry, 53(17), 6393–6403. [Link]
-
Applichem. (n.d.). 2-PYRROLIDIN-3-YLMETHYL-PYRIDINE DIHYDROCHLORIDE. [Link]
Sources
- 1. Selective alpha7 nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective α7 nicotinic receptor agonists and positive allosteric modulators for the treatment of schizophrenia - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. acnp.org [acnp.org]
- 6. Nicotinic acetylcholine receptors (nACh) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? [synapse.patsnap.com]
- 9. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 11. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Localization of Nicotinic Receptors - Creative Bioarray [ionschannel.com]
- 13. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Synaptic Components, Function and Modulation Characterized by GCaMP6f Ca2+ Imaging in Mouse Cholinergic Myenteric Ganglion Neurons [frontiersin.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparative Guide: 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride and Varenicline as Nicotinic Acetylcholine Receptor Modulators
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of nicotinic acetylcholine receptor (nAChR) ligands, varenicline has established a significant clinical footprint as a first-line pharmacotherapy for smoking cessation.[1][2] Its efficacy is attributed to its unique mechanism as a partial agonist at α4β2 nAChRs, which are pivotal in the neurobiology of nicotine addiction.[3][4][5] This guide introduces a comparative framework for evaluating a lesser-known compound, 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride, against the well-characterized varenicline.
Due to the limited publicly available data on this compound, this document outlines a proposed series of head-to-head studies. These experimental protocols are designed to thoroughly characterize the pharmacological, functional, and behavioral profile of this compound and directly compare it to varenicline. This guide is intended to serve as a comprehensive roadmap for researchers and drug development professionals seeking to investigate novel nAChR modulators.
Compound Profiles: Chemical Structure and Known Properties
A fundamental starting point for any comparative analysis is a thorough understanding of the chemical entities involved.
Varenicline
Varenicline is a synthetic compound with a complex, bridged tricyclic structure.[6][7] Marketed as the tartrate salt, it is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor.[1] This dual action of providing mild nicotinic stimulation to alleviate withdrawal symptoms while simultaneously blocking the reinforcing effects of nicotine from tobacco smoke is central to its therapeutic effect.[3][5][8]
This compound
Chemical Structures:
Caption: Chemical structures of Varenicline and 3-Pyrrolidin-2-ylmethylpyridine.
Proposed Head-to-Head Experimental Workflow
To comprehensively compare these two compounds, a multi-tiered experimental approach is proposed, progressing from in vitro receptor-level characterization to in vivo behavioral models.
Caption: Proposed experimental workflow for the head-to-head comparison.
Tier 1: In Vitro Characterization
The initial phase focuses on elucidating the interaction of both compounds with various nAChR subtypes at the molecular level.
Receptor Binding Assays
Objective: To determine and compare the binding affinities (Ki) of this compound and varenicline for different nAChR subtypes.
Protocol:
-
Preparation of Membranes: Utilize cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α3β4, α7).
-
Radioligand: Employ a suitable radioligand for each subtype, such as [³H]epibatidine for high-affinity heteromeric receptors and [¹²⁵I]α-bungarotoxin for α7 receptors.
-
Competition Binding Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (this compound or varenicline).
-
Detection: Measure the amount of bound radioligand using liquid scintillation counting or gamma counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC50. Convert IC50 values to Ki values using the Cheng-Prusoff equation.
Anticipated Data Summary:
| Compound | nAChR Subtype | Ki (nM) |
| Varenicline | α4β2 | Literature Value |
| α3β4 | Literature Value | |
| α7 | Literature Value | |
| This compound | α4β2 | Experimental Value |
| α3β4 | Experimental Value | |
| α7 | Experimental Value |
In Vitro Functional Assays
Objective: To characterize the functional activity (agonist, partial agonist, or antagonist) and determine the potency (EC50) and efficacy (Emax) of each compound at key nAChR subtypes.
Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNAs encoding the subunits of the desired human nAChR subtypes (e.g., α4 and β2).
-
Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two electrodes. Clamp the membrane potential at a holding potential of -70 mV.
-
Compound Application: Apply acetylcholine (the full agonist) at various concentrations to determine the maximal response. Apply this compound and varenicline at increasing concentrations to generate concentration-response curves.
-
Antagonist Testing: To assess antagonist activity, co-apply the test compounds with a fixed concentration of acetylcholine.
-
Data Analysis: Normalize the responses to the maximal acetylcholine response. Fit the concentration-response data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Anticipated Data Summary:
| Compound | nAChR Subtype | Functional Activity | EC50 (µM) | Emax (% of ACh max) |
| Varenicline | α4β2 | Partial Agonist | Literature Value | Literature Value |
| This compound | α4β2 | Experimental Value | Experimental Value | Experimental Value |
Tier 2: In Vivo Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds is crucial for interpreting in vivo behavioral data.
Objective: To determine and compare the key pharmacokinetic parameters of both compounds in a relevant animal model (e.g., Sprague-Dawley rats).
Protocol:
-
Animal Model: Utilize male Sprague-Dawley rats with jugular vein cannulation.
-
Dosing: Administer a single dose of each compound via relevant routes (e.g., oral gavage and intravenous injection).
-
Blood Sampling: Collect serial blood samples at predetermined time points post-dosing.
-
Sample Analysis: Analyze plasma samples for the concentration of the parent drug using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, elimination half-life, and bioavailability.
Anticipated Data Summary:
| Parameter | Varenicline | This compound |
| Cmax (ng/mL) | Experimental Value | Experimental Value |
| Tmax (h) | Experimental Value | Experimental Value |
| AUC (ng*h/mL) | Experimental Value | Experimental Value |
| Half-life (h) | Experimental Value | Experimental Value |
| Oral Bioavailability (%) | Experimental Value | Experimental Value |
Tier 3: In Vivo Behavioral Models
These studies will assess the potential therapeutic efficacy of this compound in models of nicotine addiction, with varenicline as a positive control.
Nicotine Discrimination
Objective: To determine if this compound produces nicotine-like subjective effects (agonist activity) or blocks the subjective effects of nicotine (antagonist activity).[12]
Protocol:
-
Animal Training: Train rats to discriminate between saline and a training dose of nicotine (e.g., 0.4 mg/kg) in a two-lever operant chamber. Correct responses are rewarded with food pellets.
-
Generalization Testing: Once the rats have acquired the discrimination, administer various doses of this compound or varenicline and record the percentage of responses on the nicotine-appropriate lever.
-
Antagonism Testing: Pre-treat the rats with different doses of the test compounds before administering the training dose of nicotine.
-
Data Analysis: Analyze the percentage of nicotine-lever responding as a function of dose to assess generalization and antagonism.
Nicotine Self-Administration
Objective: To evaluate the ability of the compounds to reduce the reinforcing effects of nicotine.
Protocol:
-
Catheter Implantation: Surgically implant intravenous catheters into the jugular veins of rats.
-
Acquisition of Self-Administration: Train the rats to press a lever to receive intravenous infusions of nicotine.
-
Treatment and Testing: Once stable responding is achieved, pre-treat the rats with various doses of this compound or varenicline before the self-administration sessions.
-
Data Analysis: Measure the number of nicotine infusions earned as a function of the treatment dose.
Synthesis of Findings and Future Directions
The collective data from these proposed studies will enable a robust, evidence-based comparison of this compound and varenicline. The in vitro data will elucidate the molecular mechanism and selectivity of the novel compound, while the pharmacokinetic and behavioral data will provide insights into its potential as a therapeutic agent for nicotine addiction.
Should this compound demonstrate a favorable profile—such as higher affinity and selectivity for α4β2 nAChRs, a more optimal partial agonist activity, improved pharmacokinetics, or greater efficacy in reducing nicotine-seeking behavior with a better side-effect profile—it would warrant further preclinical development. This would include comprehensive toxicology studies and evaluation in more complex behavioral models of relapse.
This structured, head-to-head approach ensures a rigorous and objective evaluation, providing the critical data necessary for informed decision-making in the drug discovery and development pipeline.
References
- Vertex AI Search. (2025). Pharmacology of Varenicline (Chantix, Champix); Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube.
- Wikipedia. (2024). Varenicline.
- PMC. (2012).
- accessd
- PubMed. (2019).
- Dr. Oracle. (2025).
- ChemicalBook. (n.d.). Varenicline synthesis.
- PubChem. (n.d.). Varenicline.
- PMC. (2016).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Chemical structure of varenicline.
- ChemicalBook. (n.d.).
- PubChem. (n.d.).
- ResearchGate. (2008).
- PMC. (2009). Electrophysiological Perspectives on the Therapeutic Use of Nicotinic Acetylcholine Receptor Partial Agonists.
- PMC. (2008).
- MDPI. (2019). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). varenicline.
- Chem-Impex. (n.d.). This compound.
- PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine.
- PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine.
- Google Patents. (n.d.). WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
- PubChem. (n.d.). 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine;chloride.
- Google Patents. (n.d.). US20200369608A1 - Processes for preparing pyrrolidine compounds.
- Appchem. (n.d.). 2-PYRROLIDIN-3-YLMETHYL-PYRIDINE DIHYDROCHLORIDE.
- MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- PMC. (2016).
- Google Patents. (n.d.).
- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Drug Information, Uses, Side Effects, Chemistry. (n.d.). 3-1-Methylpyrrolidin-2-Yl-Pyridine.
- PubMed. (2022).
- Medscape. (2007).
- PLOS. (2020). Two-year efficacy of varenicline tartrate and counselling for inpatient smoking cessation (STOP study): A randomized controlled clinical trial.
Sources
- 1. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. youtube.com [youtube.com]
- 4. Varenicline - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Varenicline | C13H13N3 | CID 5310966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medscape.com [medscape.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Effects of the nicotinic receptor partial agonists varenicline and cytisine on the discriminative stimulus effects of nicotine in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Literature Review of Comparative Studies Involving 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride: A Scaffold for Selective Nicotinic Acetylcholine Receptor Modulators
An In-Depth Technical Guide
Prepared by a Senior Application Scientist
This guide provides a comprehensive analysis of 3-Pyrrolidin-2-ylmethylpyridine, a pivotal chemical scaffold in neuropharmacology. Rather than focusing solely on the dihydrochloride salt, we will explore the broader landscape of its analogs and derivatives to understand the critical structure-activity relationships (SAR) that govern their therapeutic potential. This comparative review is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutics, particularly those targeting nicotinic acetylcholine receptors (nAChRs).
Introduction: The Significance of the 3-(Pyrrolidin-2-ylmethyl)pyridine Scaffold
The pyrrolidine ring connected to a pyridine moiety is a foundational structure in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with significant biological activity.[1][2] 3-Pyrrolidin-2-ylmethylpyridine, in particular, serves as a crucial building block for molecules targeting the central nervous system.[3] Its dihydrochloride form is frequently utilized in research due to enhanced aqueous solubility and stability, which facilitates its use in biological assays and drug formulation.[3]
The primary therapeutic interest in this scaffold lies in its interaction with nicotinic acetylcholine receptors (nAChRs). nAChRs are a diverse family of ligand-gated ion channels involved in a wide range of physiological and pathological processes.[4] The development of ligands that can selectively target specific nAChR subtypes is a major goal in drug discovery for conditions like Alzheimer's disease, Parkinson's disease, depression, and nicotine addiction.[5] This guide will compare synthetic strategies, pharmacodynamic profiles, and analytical methodologies related to this scaffold and its derivatives to illuminate pathways for developing next-generation selective nAChR modulators.
Section 1: Comparative Synthesis Strategies
The synthesis of pyrrolidine-containing drugs often begins from chiral precursors to ensure stereoselectivity, which is crucial for biological activity.[6] Proline and its derivatives are common starting materials for the pyrrolidine fragment.[6]
Generalized Synthetic Workflow
The synthesis of 3-(pyrrolidin-2-ylmethyl)pyridine and its analogs typically involves the coupling of a protected pyrrolidine derivative with a functionalized pyridine ring. The choice of reaction depends on the desired final structure and available starting materials.
Caption: Generalized workflow for the synthesis of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride.
Experimental Protocol: A Representative Synthesis Step
This protocol is a generalized example based on common organic synthesis techniques for similar structures.
Objective: Couple an activated N-Boc-prolinol derivative with a pyridine nucleophile.
-
Preparation of Nucleophile: Dissolve 2-lithiopyridine (1.1 equivalents) in anhydrous THF (10 mL) under an inert argon atmosphere at -78°C.
-
Substrate Addition: To the cooled solution, add a solution of N-Boc-2-(mesyloxymethyl)pyrrolidine (1.0 equivalent) in anhydrous THF (5 mL) dropwise over 15 minutes, maintaining the temperature at -78°C.
-
Reaction: Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the protected intermediate.
Causality: The use of a protecting group like Boc (tert-butyloxycarbonyl) on the pyrrolidine nitrogen is critical to prevent side reactions and ensure the desired coupling occurs at the activated hydroxymethyl group. The final deprotection step, often with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid, reveals the secondary amine necessary for biological activity.
Section 2: Comparative Pharmacodynamics at Nicotinic Acetylcholine Receptors
The therapeutic value of 3-(pyrrolidin-2-ylmethyl)pyridine analogs is defined by their affinity, efficacy, and selectivity for different nAChR subtypes. The most abundant subtypes in the central nervous system are the α4β2 and α7 receptors.[4][7] High affinity for the α4β2 subtype has been linked to potential treatments for nicotine addiction and depression, while avoiding the ganglionic α3β4 subtype is crucial to minimize peripheral side effects.[5][8]
The Role of nAChR Subtype Selectivity
Caption: Logic flow showing how ligand selectivity for the α4β2 nAChR subtype can lead to desired therapeutic effects while minimizing side effects associated with other subtypes.
Structure-Activity Relationship (SAR) Comparison
Comparative studies reveal that minor structural modifications to the 3-(pyrrolidin-2-ylmethyl)pyridine scaffold can dramatically alter its pharmacodynamic profile.
| Compound/Modification | Target Receptor(s) | Key Comparative Finding | Reference |
| Parent Scaffold | nAChRs | Serves as a foundational structure for high-affinity ligands. | [3] |
| N-Methylation of Pyrrolidine | α4β2, α6 | An N-methyl group can increase binding affinity at α4β2* receptors compared to the unsubstituted analog. | [8] |
| N-Ethylation of Pyrrolidine | Multiple nAChRs | An N-ethyl group significantly reduces binding affinity for all tested nAChR subtypes. | [8] |
| Ring Expansion (Pyrrolidine to Piperidine) | β2*-nAChRs | Causes a greater than 150-fold drop in binding affinity, indicating the 5-membered ring is optimal. | [8] |
| 2'-Methylation (on Pyrrolidine) | α7 nAChR | Uniquely enhances binding and agonist potency at α7 receptors, suggesting a specific interaction pocket. | [7] |
| 4'-Methylation (on Pyrrolidine) | α7 nAChR | Decreases potency and efficacy much more significantly at α7 receptors than at α4β2 receptors. | [7] |
| 2-Methyl on Pyridine (e.g., ABT-089) | α4β2 nAChR | Results in a potent cholinergic channel modulator with cognitive-enhancing effects. | [9] |
Table summarizing key SAR findings from comparative studies of 3-(pyrrolidin-2-ylmethyl)pyridine analogs.
These comparisons demonstrate that the pyrrolidine ring's size, N-substitution, and stereochemistry are critical determinants of both potency and subtype selectivity.[7][8] The data strongly suggest that the binding pocket of the α4β2 receptor can accommodate small N-alkyl groups, while larger substituents are detrimental. Conversely, specific methylations on the pyrrolidine ring can be exploited to steer selectivity towards or away from the α7 subtype.[7]
Section 3: Comparative Analytical Methodologies
Accurate characterization and quantification are essential for drug development. A combination of chromatographic and spectroscopic methods is typically employed.
Common Analytical Techniques
-
Nuclear Magnetic Resonance (NMR): Used for structural elucidation of newly synthesized compounds. Both ¹H and ¹³C NMR are standard for confirming the chemical structure.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this is the workhorse for both identification and quantification in complex matrices like biological fluids.[10][11] LC-MS/MS offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies.[11]
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment and purification of compounds. Chiral HPLC columns are often necessary to separate enantiomers, which can have vastly different pharmacological activities.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is essential for determining the binding affinity (Ki) of a test compound against a specific receptor subtype.
Objective: To determine the binding affinity of a 3-(pyrrolidin-2-ylmethyl)pyridine analog for the α4β2 nAChR subtype.
-
Receptor Preparation: Use cell membranes from HEK cells stably transfected to express the human α4β2 nAChR subtype.[12] Homogenize the cells in a buffer and centrifuge to isolate the membrane fraction.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer.
-
50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of a known radioligand for the α4β2 receptor (e.g., [³H]epibatidine) at a fixed concentration near its Kd value.[13]
-
50 µL of the prepared cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.
-
Termination & Harvesting: Rapidly terminate the binding reaction by filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., nicotine).
-
Specific binding is calculated as Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Trustworthiness: This protocol is self-validating through the inclusion of controls for total and non-specific binding. The use of a well-characterized radioligand and receptor preparation ensures that the results are reliable and reproducible. The final Ki value provides a quantitative measure of affinity that can be directly compared across different compounds.
Conclusion
The 3-Pyrrolidin-2-ylmethylpyridine scaffold is a highly versatile and pharmacologically significant structure. A comprehensive review of comparative studies reveals clear and actionable structure-activity relationships that can guide the rational design of novel nAChR modulators. Key takeaways for researchers include:
-
The five-membered pyrrolidine ring is generally optimal for high-affinity binding to β2-containing nAChRs compared to larger rings.[8]
-
Small N-substitutions on the pyrrolidine ring can fine-tune affinity, but larger groups are poorly tolerated.[8]
-
Stereospecific methylation of the pyrrolidine ring can be a powerful strategy to steer selectivity between α4β2 and α7 nAChR subtypes.[7]
-
Achieving selectivity against the α3β4 subtype is a critical consideration for minimizing dose-limiting side effects.[5]
By leveraging these comparative insights and employing robust analytical and pharmacological testing protocols, the scientific community can continue to develop potent and selective drug candidates based on this important molecular framework.
References
-
Title: Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II Source: PubMed Central URL: [Link]
-
Title: Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones Source: ResearchGate URL: [Link]
-
Title: Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen Source: PubMed Central URL: [Link]
-
Title: Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures Source: PubMed Central URL: [Link]
-
Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]
-
Title: Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure Source: ResearchGate URL: [Link]
-
Title: Potency- and Selectivity-Enhancing Mutations of Conotoxins for Nicotinic Acetylcholine Receptors Can Be Predicted Using Accurate Free-Energy Calculations Source: MDPI URL: [Link]
-
Title: Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction Source: MDPI URL: [Link]
-
Title: ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys Source: PubMed URL: [Link]
-
Title: Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats Source: PubMed Central URL: [Link]
-
Title: Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes Source: ChemRxiv URL: [Link]
-
Title: Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones Source: ResearchGate URL: [Link]
-
Title: A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors Source: PubMed Central URL: [Link]
-
Title: Drug Information | Therapeutic Target Database Source: Therapeutic Target Database URL: [Link]
-
Title: Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives Source: PubMed URL: [Link]
-
Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers URL: [Link]
-
Title: Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators Source: MDPI URL: [Link]
-
Title: Pharmacokinetics and pharmacodynamics of high doses of inhaled dry powder drugs Source: International Journal of Pharmaceutics URL: [Link]
-
Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: PubMed Central URL: [Link]
-
Title: Therapeutic potential of pyrrole and pyrrolidine analogs: an update Source: Journal of the Iranian Chemical Society URL: [Link]
-
Title: Pyrrolizidine Alkaloids in Honey: Comparison of analytical methods Source: ResearchGate URL: [Link]
-
Title: Pharmacodynamics Source: NCBI Bookshelf URL: [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride
For Immediate Reference: A Procedural Overview for Safe Disposal
This guide provides essential safety and logistical information for the proper disposal of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride. It is intended for researchers, scientists, and drug development professionals. The procedures outlined below are designed to ensure the safe handling and disposal of this chemical in a laboratory setting, adhering to regulatory compliance and best practices.
Understanding the Hazard Profile
Before initiating any disposal protocol, it is crucial to understand the inherent risks associated with this compound. According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Acute Toxicity (Oral): Toxic if swallowed.[1]
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Acute Toxicity (Dermal): Fatal in contact with skin.
-
Specific target organ toxicity - single exposure: May cause respiratory irritation.
Given these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a chemical fume hood.[2][3]
Table 1: Hazard Classification and Precautionary Statements
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement (Disposal Related) |
| Acute toxicity, Oral (Category 3) | 💀 | Danger | H301: Toxic if swallowed | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
| Acute toxicity, Dermal (Category 2) | 💀 | Danger | H310: Fatal in contact with skin | P262: Do not get in eyes, on skin, or on clothing. |
| Skin irritation (Category 2) | ❗ | Warning | H315: Causes skin irritation | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] |
| Eye irritation (Category 2A) | ❗ | Warning | H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | ❗ | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust. |
Source: Information synthesized from available Safety Data Sheets.[1]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. The following workflow provides a systematic approach to ensure compliance and safety.
The first and most critical step is to correctly identify the waste. This compound waste should be classified as hazardous chemical waste.[4][5]
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.[6][7] Incompatible materials can react violently or release toxic gases.[6]
-
This compound is an organic base and should be segregated from acids.[6]
Proper containment is essential to prevent leaks and ensure safe handling.
-
Container Choice: Use a dedicated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred for their durability.[4][8] The original container, if in good condition, is an ideal choice.[6]
-
Labeling: The waste container must be clearly and accurately labeled.[7][9] The label should include:
Laboratories that generate hazardous waste are required to have a designated Satellite Accumulation Area (SAA).[4][6]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[4][8] A designated area within a chemical fume hood is a common and acceptable practice.[6]
-
Storage Limits: A maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste can be stored in an SAA.[4][10]
-
Container Management: Keep waste containers securely closed except when adding waste.[6]
Once the waste container is full, or within one year of the accumulation start date, it must be removed from the SAA for disposal.[6]
-
Contact your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[4] They will provide specific instructions for pickup and final disposal.
-
Final Disposal Methods: Professional waste disposal services may use several methods, including incineration or other treatments to render the waste less hazardous before final disposal in a permitted landfill.[5][7]
dot
Caption: Decision workflow for the proper disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Isolate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For significant spills, respiratory protection may be necessary.
-
Containment: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).
-
Cleanup and Disposal: Collect the absorbed material and any contaminated items into a designated hazardous waste container.[10] The cleanup materials should be treated as hazardous waste.[10]
-
Reporting: Report the spill to your laboratory supervisor and the institution's EH&S office, following your facility's specific protocols.
Causality and Best Practices: The "Why" Behind the "How"
Understanding the reasoning behind these procedures reinforces a culture of safety and ensures their consistent application.
-
Why Segregate? The dihydrochloride salt of an organic base can react with strong acids, potentially generating heat or releasing fumes. Segregation prevents unintended and hazardous reactions within a waste container.[6]
-
Why a Designated SAA? Centralizing waste accumulation in a designated, controlled area minimizes the risk of spills, unauthorized access, and confusion regarding waste streams.[5][6] It also facilitates regular inspection and timely disposal.
-
Why Professional Disposal? The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have stringent regulations for the disposal of hazardous waste.[7][11] Using a licensed contractor ensures that the waste is managed in a way that is safe for human health and the environment, and that your institution remains in compliance with federal and local laws.[8]
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
US Bio-Clean. OSHA Compliance For Laboratories. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
OSHA. Laboratory Safety Guidance. [Link]
-
MED-FLEX. Are You In Compliance With Proper Lab Waste Disposal Regulations? [Link]
-
US EPA. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Lab Manager. Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. [Link]
-
MedicalLab Management. Laboratory Waste Management: The New Regulations. [Link]
-
Atlantic Training. Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. osha.gov [osha.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. usbioclean.com [usbioclean.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. vumc.org [vumc.org]
- 11. emsllcusa.com [emsllcusa.com]
Navigating the Handling of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Immediate Implementation by Laboratory Personnel
Hazard Analysis: A Synthesis of Structural Precedents
3-Pyrrolidin-2-ylmethylpyridine dihydrochloride is a compound that combines the structural features of both pyridine and pyrrolidine. Pyridine and its derivatives are recognized for their potential hazards, including being harmful if swallowed, inhaled, or in contact with skin.[1] Pyridine itself is a flammable liquid with a strong, unpleasant odor.[1][2] Similarly, pyrrolidine is a flammable liquid that can cause severe skin and eye burns and is harmful if inhaled, swallowed, or absorbed through the skin.[3] The dihydrochloride salt form of the target compound suggests it is a solid, which may mitigate some of the risks associated with volatile liquids, but caution against dust inhalation is warranted.
Inferred Hazards of this compound:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Skin Corrosion/Irritation: Potential to cause skin irritation or burns.[5]
-
Serious Eye Damage/Irritation: Potential to cause serious eye irritation or damage.[4][5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[6]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale grounded in the known hazards of its structural analogs.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves.[1][2] | Provides chemical resistance against pyridine and its derivatives. |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn with goggles when there is a high risk of splashing.[1][2] | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][4] |
| Skin and Body Protection | A chemical-resistant lab coat. Flame-retardant and antistatic protective clothing is recommended.[1] | Protects against skin contact.[1] Given the flammability of related compounds, flame-retardant material offers an additional layer of safety.[4][7] |
| Respiratory Protection | Work in a certified chemical fume hood or a well-ventilated area.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates is necessary.[4][8] | Pyridine and pyrrolidine fumes can cause respiratory irritation.[2][7] A fume hood is the primary engineering control to minimize inhalation exposure. Respirators provide personal protection when engineering controls are insufficient. |
Procedural Guidance for Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. The following protocols are designed to guide the user through the safe handling of this compound from receipt to disposal.
Pre-Experiment Preparations
-
Information Review: Before handling, review this guide and any available safety information. Ensure the location of safety showers and eyewash stations is known.[4][8]
-
Fume Hood Verification: Confirm that the chemical fume hood is operational and has a current certification.
-
PPE Donning: Put on all required PPE as outlined in the table above and visualized in the workflow diagram below.
Handling and Experimental Use
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to prevent the inhalation of airborne particles. Use non-sparking tools.[4][9]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Keep containers tightly closed when not in use.[2][4]
-
Spill Management: In the event of a spill, evacuate personnel from the immediate area. For a small spill, absorb the material with an inert absorbent (e.g., sand or earth) and place it in a suitable, labeled container for disposal.[10] Do not let the product enter drains.[4] For large spills, follow your institution's emergency procedures.
Post-Experiment Procedures
-
Decontamination: Thoroughly clean the work area and any equipment used. Wash hands and any exposed skin thoroughly after handling.[5][9]
-
PPE Doffing: Remove PPE in the reverse order of donning to prevent cross-contamination, as illustrated in the workflow diagram.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and empty containers, as hazardous waste.[10]
Disposal Plan
The disposal of this compound and its associated waste must be conducted in accordance with all local, regional, and national regulations.[11]
-
Chemical Waste: Collect all waste containing the compound in a clearly labeled, sealed, and chemical-resistant container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be treated as hazardous waste and disposed of accordingly.
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.[3] Do not reuse empty containers.
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12]
By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to scientific advancement.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]
-
CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]
-
DrugFuture. (2025). RTECS NUMBER-UY0352000-Chemical Toxicity Database. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. nj.gov [nj.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fr.cpachem.com [fr.cpachem.com]
- 12. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
